molecular formula C14H18FNO4 B558692 N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine CAS No. 114873-01-7

N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

カタログ番号: B558692
CAS番号: 114873-01-7
分子量: 283.29 g/mol
InChIキー: FPCCREICRYPTTL-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Boc-Phe(3-F)-OH, with the CAS Number 114873-01-7, is a protected, fluorinated amino acid derivative essential in organic and peptide chemistry. Its molecular formula is C14H18FNO4 and it has a molecular weight of 283.3 g/mol . This compound serves as a crucial building block for the solid-phase and solution-phase synthesis of novel peptides. The incorporation of a fluorine atom at the 3-position of the phenyl ring introduces unique electronic and steric properties, which can significantly alter the biological activity, stability, and conformational dynamics of the resulting peptide . Peptides containing non-natural amino acids like Boc-Phe(3-F)-OH are widely used in medicinal chemistry and drug discovery to develop receptor agonists/antagonists, enzyme inhibitors, and to study structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group safeguards the amino functionality during the coupling process and can be removed under mild acidic conditions, making it compatible with various synthetic strategies. A primary concern during peptide synthesis is epimerization (racemization), a side reaction that compromises the chiral purity and biological efficacy of the final product . The choice of coupling reagents and reaction conditions is critical to minimize this risk and obtain the desired stereochemically pure peptide. Researchers value this high-quality building block for constructing complex molecules with potential applications in developing new therapeutic agents and biochemical probes. This product is intended for research purposes only and is not approved for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCREICRYPTTL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-01-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-phenylalanine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro
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Foundational & Exploratory

N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

This technical guide provides a comprehensive overview of the core physical properties of this compound, a fluorinated amino acid derivative crucial in peptide synthesis and drug development.[] The inclusion of a fluorine atom can enhance bioactivity and metabolic stability, making this compound a valuable building block for researchers and scientists.[][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Core Physical and Chemical Properties

This compound, also known as Boc-3-fluoro-L-phenylalanine, is characterized by the following properties. The data presented has been compiled from various sources to provide a comparative overview.

PropertyValueSource
CAS Number 114873-01-7[3]
Molecular Formula C14H18FNO4[3]
Molecular Weight 283.3 g/mol [3]
Melting Point 75-80 °C or 75-77 °C[][3]
Boiling Point 425.0 ± 40.0 °C (Predicted)[3]
Density ~1.19 g/cm³ (Estimate)[3][]
Appearance Colorless viscous oil that slowly solidifies[3]
Solubility Slightly soluble in Ethanol[3]
Storage Sealed in a dry place at room temperature or 2-8 °C[][3]

Experimental Protocols

Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propionic acid[3]

This protocol details a common method for the synthesis of the target compound.

Materials:

  • L-2-amino-3-(3-fluorophenyl)-propionic acid (L-3-fluorophenylalanine)

  • Sodium carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Water (H₂O)

  • Ethyl acetate

  • 10% Citric acid

  • Ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • L-3-fluorophenylalanine (20.0 g, 110 mmol) is dissolved in 100 mL of water.

  • A solution of sodium carbonate (16.2 g, 153 mmol) in 40 mL of water is added.

  • 1,4-Dioxane (100 mL) is added to the mixture, which is then cooled to 0 °C.

  • Di-tert-butyl dicarbonate is introduced while stirring.

  • The reaction mixture is stirred at room temperature for 5 hours.

  • Post-reaction, the dioxane is removed via evaporation.

  • The remaining mixture is diluted with 125 mL of water and washed twice with 100 mL portions of ether.

  • The aqueous phase is acidified using a 10% citric acid solution.

  • The product is extracted twice from the acidified aqueous phase using 300 mL portions of ethyl acetate.

  • The combined organic phases are washed sequentially with two 150 mL portions of water and one 150 mL portion of brine.

  • The organic phase is dried over anhydrous sodium sulfate and then concentrated to yield the final product.

The resulting product is a colorless viscous oil that slowly solidifies upon standing, with a reported quantitative yield of 31 g.[3]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

G Synthesis Workflow for Boc-3-fluoro-L-phenylalanine cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product Reactant1 L-3-Fluorophenylalanine Step1 Dissolution & Cooling to 0°C Reactant1->Step1 Reagent1 Na2CO3 in H2O Reagent1->Step1 Reagent2 1,4-Dioxane Reagent2->Step1 Reagent3 Di-tert-butyl Dicarbonate Step2 Boc Protection Reaction (5 hours at RT) Reagent3->Step2 Step1->Step2 Step3 Dioxane Evaporation Step2->Step3 Step4 Aqueous Workup (Ether Wash, Acidification) Step3->Step4 Step5 Ethyl Acetate Extraction Step4->Step5 Step6 Washing & Drying Step5->Step6 Product N-((1,1-Dimethylethoxy)carbonyl) -3-fluoro-L-phenylalanine Step6->Product

Caption: Synthesis workflow for Boc-3-fluoro-L-phenylalanine.

References

An In-Depth Technical Guide to 3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-L-phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry, biochemistry, and drug development. This document details its chemical identity, including its CAS number and synonyms, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide offers detailed experimental protocols for its synthesis and its incorporation into peptides, alongside methodologies for in vitro and in vivo evaluation. The guide also explores its potential interaction with cellular signaling pathways, visualized through a diagram, and provides a logical workflow for its application in research.

Chemical Identity and Properties

3-fluoro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where a hydrogen atom at the meta-position of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable tool in drug design and protein engineering.[1]

CAS Number: 19883-77-3[2]

Synonyms:

  • L-Phe(3-F)-OH

  • m-Fluoro-L-phenylalanine

  • H-Phe(3-F)-OH

  • (S)-2-Amino-3-(3-fluorophenyl)propionic acid[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-fluoro-L-phenylalanine.

PropertyValueReference
Molecular FormulaC₉H₁₀FNO₂[2]
Molecular Weight183.18 g/mol [2]
AppearanceWhite to off-white crystalline powderChemBK
Melting Point240-245 °CChemBK
Purity≥98% (HPLC)Chem-Impex
SolubilitySoluble in water and alcohol[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-fluoro-L-phenylalanine and its application in peptide synthesis and biological assays.

Chemical Synthesis of (3R)-3-fluoro-L-phenylalanine

This protocol is adapted from a reported synthesis of fluorinated phenylalanines.[3]

Materials:

  • (1R,2R)-2-amino-L-phenylpropane-1,3-diol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Allyl chloroformate (Alloc-Cl)

  • Pyridine

  • Dichloromethane (DCM)

  • Diethylaminosulfur trifluoride (DAST)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Oxidizing agent (e.g., Jones reagent)

  • Standard work-up and purification reagents (solvents, acids, bases, silica gel)

Procedure:

  • Boc Protection: Dissolve (1R,2R)-2-amino-L-phenylpropane-1,3-diol in a suitable solvent like DCM. Add Boc₂O and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Alloc Protection: To the Boc-protected intermediate, add pyridine followed by dropwise addition of Alloc-Cl at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Fluorination: Dissolve the resulting di-protected compound in an anhydrous solvent (e.g., DCM) and cool to -78 °C. Add DAST dropwise and stir for several hours.

  • Selective Deprotection: Remove the Alloc protecting group by treating the fluorinated intermediate with Pd(PPh₃)₄ in a suitable solvent.

  • Oxidation: Oxidize the primary alcohol of the resulting Boc-protected amino alcohol to a carboxylic acid using an appropriate oxidizing agent.

  • Deprotection and Purification: Remove the Boc protecting group under acidic conditions and purify the final product, (3R)-3-fluoro-L-phenylalanine, by recrystallization or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-3-fluoro-L-phenylalanine-OH into a peptide chain using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-3-fluoro-L-phenylalanine-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in Dimethylformamide (DMF)

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-3-fluoro-L-phenylalanine-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of 3-fluoro-L-phenylalanine on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 3-fluoro-L-phenylalanine

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-fluoro-L-phenylalanine in the complete medium. Replace the medium in the wells with the prepared solutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Signaling Pathways and Logical Workflows

The incorporation of fluorinated amino acids can perturb cellular signaling pathways. Phenylalanine is known to activate the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. It is hypothesized that 3-fluoro-L-phenylalanine may act as an antagonist to this pathway due to its structural similarity to L-phenylalanine.[4]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Amino Acids Amino Acids LAT1 Transporter LAT1 Transporter Amino Acids->LAT1 Transporter 3-fluoro-L-phenylalanine 3-fluoro-L-phenylalanine 3-fluoro-L-phenylalanine->LAT1 Transporter mTORC1 mTORC1 LAT1 Transporter->mTORC1 Activates LAT1 Transporter->mTORC1 Potentially Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits

Caption: Potential interaction of 3-fluoro-L-phenylalanine with the mTOR signaling pathway.

The following diagram illustrates a typical experimental workflow for the evaluation of a novel compound like 3-fluoro-L-phenylalanine.

Experimental_Workflow Start Start Synthesis Synthesis of 3-fluoro-L-phenylalanine Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Purification->InVitro Peptide_Synth Peptide Synthesis Incorporation Purification->Peptide_Synth Data_Analysis Data Analysis and Interpretation InVitro->Data_Analysis InVivo In Vivo Studies (e.g., Animal Models) Peptide_Synth->InVivo InVivo->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the application of 3-fluoro-L-phenylalanine.

References

The Strategic Role of Fluorine in N-Boc-3-fluoro-L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry and drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of peptides and proteins. This technical guide provides an in-depth analysis of the role of fluorine in N-Boc-3-fluoro-L-phenylalanine, a valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. We will explore how the introduction of a single fluorine atom at the meta-position of the phenylalanine ring can modulate key parameters such as metabolic stability, receptor binding affinity, and peptide conformation. This document will serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate the multifaceted impact of this modification.

Physicochemical and Biophysical Impact of 3-Fluorination

The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine induces significant changes in the molecule's electronic and conformational properties. These alterations are the foundation for the observed effects on the behavior of peptides containing this modified amino acid.

Electronic Effects and pKa
Lipophilicity

Fluorination generally increases the lipophilicity of a molecule, which can impact its ability to cross cell membranes. The lipophilicity is often expressed as the logarithm of the partition coefficient (logP). While an experimental logP value for N-Boc-3-fluoro-L-phenylalanine is not documented in the reviewed literature, the introduction of fluorine is known to enhance hydrophobicity.[2][3]

Conformational Preferences

The presence of the fluorine atom can introduce subtle steric and electronic effects that influence the preferred conformation of the amino acid side chain. This can, in turn, affect the local and global conformation of a peptide, potentially pre-organizing it for optimal receptor binding. While specific dihedral angles for the 3-fluoro-L-phenylalanine residue in a peptide are context-dependent and not extensively tabulated, computational and spectroscopic studies can provide insights into these conformational biases.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the properties of N-Boc-3-fluoro-L-phenylalanine and the impact of fluorination on peptide characteristics. It is important to note that specific experimental data for the 3-fluoro isomer is limited in the public domain; therefore, data for other fluorinated phenylalanine analogs are included to illustrate the general principles.

Table 1: Physicochemical Properties of N-Boc-Phenylalanine Analogs

PropertyN-Boc-L-phenylalanineN-Boc-3-fluoro-L-phenylalanineN-Boc-2-fluoro-L-phenylalanineN-Boc-D-3-fluoro-phenylalanine
CAS Number 13734-34-4[6]114873-01-7[1]114873-00-6[]114873-11-9[8]
Molecular Weight ( g/mol ) 265.31[6]283.30[1]283.30[]283.2[8]
Melting Point (°C) Not specified75-80[1]92-96[]75-80[8]
Predicted pKa (Carboxylic Acid) Not specified3.82 ± 0.10[1]Not specifiedNot specified
Optical Rotation Not specified[α]20/D +6.5±1°, c = 1% in methanol[1]Not specified[α]20D = -22 ± 2 º (C=1 in EtOH)[8]

Table 2: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Peptides

Peptide SystemModificationAssayKey FindingFold Change vs. Non-FluorinatedReference
Biphalin AnalogPhe to 4-F-Pheμ-Opioid Receptor Binding (Ki)Increased affinity5.7-fold increase[9]
Biphalin AnalogPhe to 4-F-Pheδ-Opioid Receptor Binding (Ki)Dramatically increased affinity116-fold increase[9]
GLP-1 AnalogIntroduction of 3'-FluorophenylalanineGLP-1 Receptor (GLP1R) InteractionKey motif for receptor interactionData not quantified[2][3]
Model PeptidesVarious fluorinated amino acidsProteolytic Stability (vs. α-chymotrypsin and pepsin)Effect is enzyme and position dependentNot consistently increased[10]
Antimicrobial PeptidesFluorinated amino acid incorporationProteolytic Stability (vs. trypsin)Modest increases in resistanceNot consistently increased[11]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing N-Boc-3-fluoro-L-phenylalanine. The following sections provide protocols for key experimental procedures.

Synthesis of N-Boc-3-fluoro-L-phenylalanine

This protocol describes the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propionic acid from L-3-fluorophenylalanine and di-tert-butyl dicarbonate.[1]

Materials:

  • L-3-fluorophenylalanine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium hydroxide (NaOH) solution (1N)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-3-fluorophenylalanine (1.0 eq.) in a mixture of 1,4-dioxane and 1N NaOH solution.

  • Cool the vigorously stirred solution in an ice bath.

  • Add Boc anhydride (typically 1.1-1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir for several hours at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Acidify the aqueous residue to a pH of approximately 2-3 with HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary. The provided source indicates a quantitative yield of a colorless viscous oil that slowly solidifies.[1]

Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating N-Boc-3-fluoro-L-phenylalanine using the Boc/Bzl protection strategy.[12][13][14]

Materials:

  • Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • N-Boc-protected amino acids (including N-Boc-3-fluoro-L-phenylalanine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC)

  • N,N-Dimethylformamide (DMF)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether

Workflow:

SPPS_Workflow start Start: Resin Swelling in DCM deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection neutralization 2. Neutralization (10% DIEA in DCM) deprotection->neutralization coupling 3. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) neutralization->coupling wash Wash (DMF and DCM) coupling->wash repeat Repeat for each amino acid wash->repeat repeat->deprotection Next amino acid final_cleavage Final Cleavage (HF or TFMSA with scavengers) repeat->final_cleavage Final amino acid precipitation Precipitation & Purification (Cold diethyl ether, HPLC) final_cleavage->precipitation end End: Purified Peptide precipitation->end

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[12]

  • First Amino Acid Coupling (if not pre-loaded): Couple the first N-Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc group with a solution of 50% TFA in DCM for about 20-30 minutes.[12]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.[15]

  • Coupling: Couple the next N-Boc-protected amino acid (e.g., N-Boc-3-fluoro-L-phenylalanine) using a suitable activating agent like HBTU/HOBt in the presence of DIEA in DMF. The reaction is typically allowed to proceed for 1-2 hours.[12]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.[12]

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol is a general method to assess the stability of a 3-fluoro-L-phenylalanine-containing peptide against enzymatic degradation.[10][11][16]

Materials:

  • Purified fluorinated peptide and its non-fluorinated counterpart

  • Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

  • Appropriate buffer for the enzyme (e.g., phosphate buffer for trypsin/chymotrypsin, acetate buffer for pepsin)

  • Quenching solution (e.g., TFA solution)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare stock solutions of the peptides and the protease in the appropriate buffer.

  • Incubate the peptide solution at a defined concentration (e.g., 0.1 mg/mL) at 37°C.

  • Initiate the reaction by adding the protease at a specific enzyme-to-substrate ratio.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • Analyze the samples by RP-HPLC, monitoring the decrease in the peak area of the parent peptide over time.

  • The identity of the degradation products can be confirmed by mass spectrometry.

  • Calculate the half-life (t1/2) of the peptide by plotting the percentage of the remaining peptide against time.

19F NMR Spectroscopy

¹⁹F NMR is a powerful technique to probe the local environment of the fluorine atom within the peptide.[16][17][18]

Materials:

  • Purified 3-fluoro-L-phenylalanine-containing peptide

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Dissolve the lyophilized peptide in the chosen deuterated solvent to a concentration suitable for NMR analysis (typically in the mM range).

  • Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine resonance is highly sensitive to its local environment and can provide information about the peptide's conformation and interactions.

  • Changes in the ¹⁹F chemical shift upon binding to a target protein or membrane can be monitored to study these interactions.

  • For more detailed structural information, two-dimensional ¹⁹F-¹H HETCOR or NOESY experiments can be performed to identify through-bond and through-space correlations between the fluorine atom and nearby protons.

Impact on Biological Systems: A Case Study with the GLP-1 Receptor

The incorporation of 3-fluoro-L-phenylalanine has been identified as a key modification in the development of ligands for the Glucagon-like peptide-1 receptor (GLP-1R), a crucial target in the treatment of type 2 diabetes and obesity.[2][3] The GLP-1R is a class B G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GLP-1, stimulates insulin secretion in a glucose-dependent manner.

The introduction of 3-fluoro-L-phenylalanine into GLP-1 analogs can serve multiple purposes:

  • Enhanced Metabolic Stability: The native GLP-1 peptide is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). The strong C-F bond can sterically and electronically shield the peptide backbone from enzymatic cleavage, thereby increasing its in vivo half-life.

GPCR_Signaling ligand GLP-1 Analog (with 3-F-Phe) receptor GLP-1 Receptor (GPCR) ligand->receptor Binding g_protein G-protein (Gs) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Insulin Secretion) pka->cellular_response Phosphorylation Cascade

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

N-Boc-3-fluoro-L-phenylalanine is a powerful tool for the strategic modification of peptides. The introduction of a fluorine atom at the meta-position of the phenyl ring imparts unique physicochemical properties that can lead to enhanced metabolic stability, modulated receptor binding affinity, and altered conformational preferences. While specific quantitative data for the 3-fluoro isomer is still an area ripe for further investigation, the principles outlined in this guide, supported by data from other fluorinated analogs, provide a solid framework for researchers and drug development professionals. The detailed experimental protocols and the illustrative signaling pathway offer practical guidance for the synthesis and evaluation of novel peptide therapeutics with improved pharmacological profiles. The continued exploration of fluorinated amino acids like N-Boc-3-fluoro-L-phenylalanine will undoubtedly pave the way for the next generation of peptide-based drugs.

References

The Impact of 3-Fluorophenylalanine Incorporation on Peptide Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Among these, 3-fluorophenylalanine (3-F-Phe), a fluorinated analog of phenylalanine, offers a subtle yet powerful modification to modulate the physicochemical and biological properties of peptides. This technical guide provides an in-depth exploration of the biological effects of incorporating 3-fluorophenylalanine into peptide scaffolds. We will delve into the resulting alterations in protein stability, enzyme inhibition, and cellular interactions. This guide will further provide detailed experimental protocols for the synthesis and characterization of these modified peptides, and visualize key signaling pathways affected by their action. All quantitative data is summarized in structured tables for clear comparison, and experimental workflows and signaling pathways are illustrated with diagrams to facilitate understanding.

Introduction: The Role of Fluorine in Peptide Design

The substitution of hydrogen with fluorine, the most electronegative element, in amino acid side chains can profoundly influence a peptide's properties without introducing significant steric bulk.[1] The strong carbon-fluorine bond enhances metabolic stability, while the altered electronic distribution of the aromatic ring in 3-fluorophenylalanine can modulate intra- and intermolecular interactions, such as π-π stacking and cation-π interactions.[1] These modifications can lead to enhanced binding affinity for receptors, improved resistance to proteolytic degradation, and altered enzymatic activity, making 3-F-Phe a valuable tool in the design of therapeutic peptides and biochemical probes.[2]

Biological Effects of 3-Fluorophenylalanine Incorporation

The introduction of 3-fluorophenylalanine into a peptide sequence can lead to a range of biological consequences, from subtle conformational shifts to significant changes in bioactivity.

Enhanced Protein and Peptide Stability

The incorporation of fluorinated amino acids can influence the thermal and proteolytic stability of peptides. While specific melting temperature (Tm) data for 3-fluorophenylalanine-containing peptides is limited in publicly available literature, studies on other fluorinated phenylalanine analogs, such as 4-fluorophenylalanine, have shown modest increases in thermal stability. This is often attributed to favorable intramolecular interactions involving the fluorinated aromatic ring.

Table 1: Illustrative Thermal Stability of Peptides Containing Fluorinated Phenylalanine

Peptide/Protein SystemMethodNative Peptide (Phe) Tm (°C)4-F-Phe Peptide Tm (°C)ΔTm (°C)
BRD2-Tndm with (+)-JQ1DSF4144+3

Data presented for 4-fluorophenylalanine as a representative example of a fluorinated phenylalanine.

Enhanced resistance to enzymatic degradation is a significant advantage of incorporating 3-F-Phe. The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for proteases that recognize and cleave at aromatic residues.

Modulation of Enzyme Inhibition

Peptides containing 3-fluorophenylalanine can act as potent and selective enzyme inhibitors. The modified aromatic ring can lead to altered binding kinetics within the enzyme's active site.

Table 2: Enzyme Inhibition by Peptides Containing Modified Phenylalanine Analogs

Peptide/InhibitorEnzymeInhibition Constant (Ki)
H-(2R,3S)-delta EPhe-Phe-OMeChymotrypsin0.16 mM

Data for a dipeptide containing a sterically constrained phenylalanine analog, demonstrating the potential for enzyme inhibition.[3]

Altered Receptor Binding and Cellular Signaling

The incorporation of 3-fluorophenylalanine can significantly impact the binding affinity of peptides to their target receptors, leading to modulation of downstream signaling pathways. This has been particularly explored in the context of G-protein coupled receptors (GPCRs).

Table 3: Opioid Receptor Binding Affinity of Cyclic Endomorphin-2 Analogues

AnalogueMOP Ki (nM)DOP Ki (nM)KOP Ki (nM)
Analogue with 3-F-Phe 0.30 ± 0.04 >10000 1.3 ± 0.2
Native Analogue0.25 ± 0.03>100002.5 ± 0.3

This data demonstrates that the incorporation of 3-F-Phe can modulate receptor binding affinity, in this case showing a slight decrease in MOP affinity and a slight increase in KOP affinity compared to the native analogue.

3'-Fluorophenylalanine is a key motif in the structure of the glucagon-like peptide-1 receptor (GLP-1R), a crucial target in the treatment of type 2 diabetes.[2] Activation of GLP-1R in pancreatic β-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion.

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 Analog (with 3-F-Phe) GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein Gαs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

GLP-1 Receptor Signaling Pathway.

Peptides containing fluorinated phenylalanines have also been shown to interact with opioid receptors, which are involved in pain modulation. The binding of an opioid peptide to its receptor initiates a G-protein mediated signaling cascade that ultimately leads to an analgesic effect.

Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Peptide Opioid Peptide (with 3-F-Phe) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Peptide->Opioid_Receptor Binds Gi_Go_Protein Gi/Go Protein Opioid_Receptor->Gi_Go_Protein Activates AC Adenylyl Cyclase Gi_Go_Protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) Gi_Go_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP ATP to cAMP (Blocked) Analgesia Analgesia Ion_Channels->Analgesia MAPK_Pathway MAPK/ERK Pathway MAPK_Pathway->Analgesia Gi_Go__Protein Gi_Go__Protein Gi_Go__Protein->MAPK_Pathway Activates

Opioid Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of peptides containing 3-fluorophenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing 3-fluorophenylalanine using the Fmoc/tBu strategy.

SPPS_Workflow Resin_Swelling 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents in DMF) Includes Fmoc-3-F-Phe-OH Washing1->Amino_Acid_Coupling Washing2 5. Washing (DMF) Amino_Acid_Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Analysis (Mass Spectrometry, Analytical HPLC) Purification->Analysis

References

A Technical Guide to N-Boc-3-fluoro-L-phenylalanine: Sourcing and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the incorporation of non-natural amino acids into peptides is a critical strategy for enhancing therapeutic properties. Among these, N-Boc-3-fluoro-L-phenylalanine stands out as a valuable building block. The fluorine substitution on the phenyl ring can significantly alter the electronic properties, conformation, and metabolic stability of peptides without adding substantial steric bulk. This modification can lead to improved binding affinity, increased resistance to enzymatic degradation, and offers a unique probe for structural studies.

This guide provides an in-depth overview of reputable suppliers, current pricing, and detailed experimental protocols for the application of N-Boc-3-fluoro-L-phenylalanine in solid-phase peptide synthesis (SPPS).

Supplier and Pricing Overview

The availability and cost of N-Boc-3-fluoro-L-phenylalanine can vary between suppliers and are dependent on the desired quantity and purity. While many suppliers require a direct inquiry or user registration to view pricing, the following table summarizes publicly available information and data for related fluorinated phenylalanine derivatives to provide a comparative overview. It is important to note that prices are subject to change and may not include shipping and handling fees.

SupplierCompoundPurityQuantityPrice (USD)
Oakwood Chemical(R)-N-Boc-3-Fluorophenylalanine (D-form)99%250 mg$21.00
(R)-N-Boc-3-Fluorophenylalanine (D-form)99%1 g$40.00
MedChemExpressN-BOC-3-Fluoro-D-phenylalanine99.67%5 g$30.00
Chem-ImpexBoc-3,4-difluoro-L-phenylalanine≥ 98% (HPLC)1 g$100.05
Boc-3,4-difluoro-L-phenylalanine≥ 98% (HPLC)5 g$402.50
Boc-3,4-difluoro-L-phenylalanine≥ 98% (HPLC)25 g$1,832.64
Sigma-AldrichBoc-L-phenylalanine (non-fluorinated)≥99.0%5 g$43.00
Boc-L-phenylalanine (non-fluorinated)≥99.0%25 g$100.30
Boc-L-phenylalanine (non-fluorinated)≥99.0%100 g$230.35
Fisher ScientificN-Boc-3,5-difluoro-L-phenylalanine95%250 mgPrice available upon login/registration

Experimental Protocol: Incorporation of N-Boc-3-fluoro-L-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed methodology for the manual solid-phase synthesis of a peptide containing a 3-fluorophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents
  • N-Boc-3-fluoro-L-phenylalanine

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Methodology
  • Resin Swelling:

    • Place the desired amount of resin in a fritted syringe or reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF solution to the swollen resin.

    • Agitate the mixture for 3 minutes and then drain.

    • Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling of N-Boc-3-fluoro-L-phenylalanine:

    • In a separate vial, pre-activate the N-Boc-3-fluoro-L-phenylalanine (3 equivalents relative to the resin loading) with the chosen coupling reagents. For example, with HBTU/HOBt, dissolve the amino acid, HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF, then add DIPEA (6 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Due to the potential for steric hindrance from the fluorine atom, a longer coupling time or double coupling may be necessary.

    • Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing:

    • After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation:

    • Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the logical relationship of incorporating a fluorinated amino acid to modulate peptide properties for drug discovery.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (N-Boc-3-fluoro-L-phenylalanine) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for Next Amino Acid Wash1->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Logical_Relationship cluster_synthesis Peptide Synthesis cluster_application Drug Discovery Application Amino_Acid N-Boc-3-fluoro-L-phenylalanine SPPS Solid-Phase Peptide Synthesis Amino_Acid->SPPS Fluorinated_Peptide Fluorinated Peptide SPPS->Fluorinated_Peptide Modulation Modulation of Peptide Properties (Stability, Binding Affinity) Fluorinated_Peptide->Modulation Signaling_Pathway Interaction with Signaling Pathway Modulation->Signaling_Pathway Therapeutic_Effect Desired Therapeutic Effect Signaling_Pathway->Therapeutic_Effect

Application of N-Boc-3-fluoro-L-phenylalanine in Drug Discovery.

The Impact of 3-Fluorophenylalanine incorporation on the Metabolic Stability of Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids into peptide therapeutics is a cornerstone strategy for enhancing their pharmacokinetic profiles. Among these, 3-fluorophenylalanine, an analog of phenylalanine, has garnered significant interest for its potential to improve metabolic stability. This technical guide provides an in-depth analysis of the metabolic stability of peptides containing 3-fluorophenylalanine, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to inform drug discovery and development efforts.

Core Concepts: Enhancing Proteolytic Resistance

Native peptides are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic efficacy due to short in vivo half-lives. The incorporation of 3-fluorophenylalanine can sterically and electronically hinder the binding of proteases to the peptide backbone. The high electronegativity of the fluorine atom alters the electronic distribution of the phenyl ring, which can disrupt the interactions necessary for enzymatic cleavage. This modification can render the peptide less susceptible to degradation by key proteases such as chymotrypsin, which preferentially cleaves at the C-terminus of aromatic residues like phenylalanine.[1]

While the inclusion of fluorinated amino acids generally leads to increased metabolic stability, the extent of this enhancement is not always predictable and is influenced by the specific enzyme, the location of the substitution relative to the cleavage site, and the overall peptide sequence.[2]

Quantitative Data on Metabolic Stability

While specific quantitative data for the half-life of peptides containing 3-fluorophenylalanine is not extensively available in publicly accessible literature, the general principle of increased stability through fluorination is well-documented. The following table provides illustrative data for peptides containing other fluorinated phenylalanine analogs to demonstrate the expected trend of enhanced stability.

Peptide SequenceModificationAssay ConditionHalf-life (t½)Reference
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin (in vitro)~1% remaining after 2h[1]
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin (in vitro)>80% remaining after 2h[1]
Hypothetical Peptide Xp-amino-L-phenylalanineHuman Plasma (in vitro)Illustrative: ~30 minutes[3]
Hypothetical Peptide Xp-amino-D-phenylalanineHuman Plasma (in vitro)Illustrative: >24 hours[3]

Note: The data presented is for illustrative purposes to highlight the stabilizing effect of fluorination and D-amino acid substitution. Actual stability will vary based on the specific peptide sequence and experimental conditions.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for the development of peptide therapeutics. The following are detailed protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

This assay determines the stability of a peptide in the presence of the complex mixture of proteases found in plasma.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent)

  • Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation: Thaw frozen human plasma in a 37°C water bath. Prepare a working solution of the test peptide in PBS.

  • Incubation: In a microcentrifuge tube, add the test peptide to pre-warmed plasma to a final concentration of 10 µM.[4]

  • Time-Point Sampling: Incubate the mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.[4]

  • Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and halt enzymatic activity.[4]

  • Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]

  • Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.[5]

In Vitro Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by Phase I enzymes, primarily Cytochrome P450s, found in liver microsomes.

Materials:

  • Test peptide stock solution (10 mM in DMSO)

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test peptide (e.g., 1 µM final concentration). Thaw the liver microsomes on ice. Prepare the NADPH regenerating system.[6]

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes (final protein concentration 0.5 mg/mL), phosphate buffer, and MgCl₂.[7]

  • Pre-incubation: Add the test peptide to the microsomal mixture and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[6]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[6]

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent peptide.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k. Intrinsic clearance (CLint) can also be determined.

Visualizing Biological Pathways and Processes

Understanding the biological context of peptide degradation and action is crucial. The following diagrams, generated using Graphviz, illustrate key pathways.

Enzymatic Degradation of Peptides by Chymotrypsin

Chymotrypsin is a serine protease that plays a significant role in the digestion of proteins by cleaving peptide bonds primarily after aromatic amino acids.

Enzymatic_Peptide_Cleavage cluster_peptide Peptide Substrate cluster_enzyme Chymotrypsin Active Site cluster_products Cleavage Products Peptide Polypeptide Chain (...-P2-P1-P1'-P2'-...) CleavageSite Cleavage Site (e.g., after Phe) Chymotrypsin Chymotrypsin Peptide->Chymotrypsin Binding CatalyticTriad Catalytic Triad (Ser-195, His-57, Asp-102) Product1 N-terminal Fragment Chymotrypsin->Product1 Cleavage Product2 C-terminal Fragment Chymotrypsin->Product2 Release

Enzymatic cleavage of a peptide by chymotrypsin.
Somatostatin Receptor Signaling Pathway

Peptides containing 3-fluorophenylalanine can be designed to target G-protein coupled receptors (GPCRs) such as the somatostatin receptor (SSTR), which is involved in a variety of cellular processes.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Somatostatin Analog (with 3-F-Phe) SSTR Somatostatin Receptor (SSTR) Peptide->SSTR Binds to G_protein G-protein (α, β, γ subunits) SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of CellularResponse Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->CellularResponse Leads to

Simplified somatostatin receptor signaling pathway.

Conclusion

The incorporation of 3-fluorophenylalanine into peptides is a promising strategy to enhance their metabolic stability and, consequently, their therapeutic potential. While specific quantitative data remains an area for further investigation, the principles outlined in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for researchers in the field of peptide drug discovery. Rigorous in vitro evaluation of metabolic stability is a critical step in the design of next-generation peptide therapeutics with improved pharmacokinetic properties.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of amino acid and peptide synthesis. Its widespread adoption is a testament to its unique combination of stability across a range of chemical environments and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to detailed experimental protocols and strategies to mitigate common side reactions, empowering researchers to leverage its full potential in the synthesis of complex peptides and drug candidates.

Core Principles of the Boc Protecting Group

The utility of the Boc group stems from its carbamate structure, which effectively masks the nucleophilicity of the amino group on an amino acid.[1] This protection is crucial to prevent unwanted side reactions during peptide bond formation.[2] The key characteristic of the Boc group is its lability in the presence of acid, a property that dictates its strategic application in peptide synthesis.[3]

Key Attributes:

  • Acid Lability: The Boc group is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1]

  • Base and Nucleophile Stability: It exhibits excellent stability in the presence of bases and a wide variety of nucleophiles, allowing for selective chemical transformations at other sites in the molecule.[4]

  • Orthogonality: The Boc group is orthogonal to other common protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies.[2]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.

Boc Protection

The most prevalent method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1] The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This forms a tetrahedral intermediate which subsequently collapses, releasing a tert-butyl carbonate anion as a leaving group. This unstable intermediate then breaks down into the stable byproducts tert-butanol and carbon dioxide.[6]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amino Acid Amino Acid Nucleophilic Attack Nucleophilic Attack Amino Acid->Nucleophilic Attack Nucleophile Boc Anhydride Boc Anhydride Boc Anhydride->Nucleophilic Attack Electrophile Base Base Base->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Collapse Collapse Tetrahedral Intermediate->Collapse Byproduct Formation Byproduct Formation Collapse->Byproduct Formation Boc-Protected Amino Acid Boc-Protected Amino Acid Collapse->Boc-Protected Amino Acid tert-Butanol tert-Butanol Byproduct Formation->tert-Butanol CO2 CO2 Byproduct Formation->CO2

Mechanism of Boc Protection.

Boc Deprotection

The removal of the Boc group is an acid-catalyzed process.[7] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[8] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine as an ammonium salt.[7]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Boc-Protected Amine Boc-Protected Amine Protonation Protonation Boc-Protected Amine->Protonation Strong Acid (e.g., TFA) Strong Acid (e.g., TFA) Strong Acid (e.g., TFA)->Protonation Cleavage Cleavage Protonation->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation Free Amine (Ammonium Salt) Free Amine (Ammonium Salt) Cleavage->Free Amine (Ammonium Salt) tert-Butyl Cation tert-Butyl Cation Cleavage->tert-Butyl Cation CO2 CO2 Decarboxylation->CO2

Mechanism of Boc Deprotection.

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by various factors including the choice of reagents, solvent, temperature, and the specific amino acid residue. The following tables summarize quantitative data to guide reaction optimization.

Table 1: Typical Yields for N-Boc Protection of Various Amino Acids with (Boc)₂O

Amino AcidBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
GlycineNaOHDioxane/H₂ORoom Temp296
AlanineNaOHDioxane/H₂ORoom Temp391
ValineNaOHDioxane/H₂ORoom Temp692
PhenylalanineNaOHDioxane/H₂ORoom Temp593
ProlineNaOHDioxane/H₂ORoom Temp295
SerineNaOHDioxane/H₂O5 to Room Temp486
TryptophanNaOHDioxane/H₂ORoom Temp2469
Aspartic Acid(CH₃)₃NAcetone/H₂O00.560
Lysine(Z)NaOHDioxane/H₂ORoom Temp494

Note: Yields can vary based on specific reaction conditions and purification methods.

Table 2: Comparison of Common Reagents for Boc Deprotection

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM), Room Temp[9]0.5 - 4 h[10]Highly effective and volatile, simplifying product isolation.[11]Harsh acidity can cleave other acid-labile protecting groups.[11]
Hydrogen Chloride (HCl) 4 M in Dioxane, Room Temp[9]0.5 - 16 h[11]Often more selective than TFA, especially in the presence of tert-butyl esters.[11]Dioxane is a less desirable solvent; can be less volatile than TFA.[11]
Trimethylsilyl Iodide (TMSI) Acetonitrile, Room TempVariableMild and can be used under neutral conditions.Reagent is moisture-sensitive and can be costly.
Zinc Bromide (ZnBr₂) Dichloromethane (DCM), Room TempVariableMild Lewis acid conditions; can offer different selectivity.Workup can be more complex due to the metal salt.[11]
Thermal (Solvent-based) Methanol or Trifluoroethanol, 120-240 °C[11]30 minutes[11]Acid-free; can offer unique selectivity based on temperature control.[11]Requires high temperatures which may not be suitable for all substrates.[11]

Experimental Protocols

Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[1]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[1]

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis.[7]

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., 0.5% dithiothreitol if Cys, Met, or Trp are present)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM.[5]

  • Treat the resin with a solution of 50% TFA in DCM for a short pre-wash (e.g., 5 minutes).[12]

  • Remove the pre-wash solution and add fresh 50% TFA/DCM (with scavenger if necessary).[5]

  • Allow the deprotection reaction to proceed for 15-25 minutes.[12]

  • Filter the resin and wash thoroughly with DCM.

  • Neutralize the resin with a solution of 5% DIEA in DCM.

  • Wash the resin with DCM and then with IPA to prepare for the next coupling step.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl (benzyl side-chain protection) strategy was the first widely adopted chemistry for SPPS.[5] The workflow involves the iterative addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

G start Start SPPS resin Resin Swelling start->resin deprotection Boc Deprotection (TFA/DCM) resin->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Wash coupling->wash cycle Repeat Cycle wash->cycle cycle->deprotection Next Amino Acid final_cleavage Final Cleavage (HF or TFMSA) cycle->final_cleavage Final Amino Acid purification Purification final_cleavage->purification end Purified Peptide purification->end

Boc-SPPS Workflow.

Potential Side Reactions and Mitigation Strategies

While the Boc protecting group is robust, several side reactions can occur during its removal, potentially compromising the purity and yield of the final peptide.

Tert-butylation of Nucleophilic Residues

The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic amino acid side chains, particularly tryptophan, methionine, and cysteine.[13]

  • Mitigation: The addition of "scavengers" to the deprotection cocktail is essential to trap the tert-butyl cations.[13] Common scavengers and their targeted residues are listed in the table below.

Table 3: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Notes
Triisopropylsilane (TIS) TryptophanHighly effective carbocation scavenger.[13]
1,2-Ethanedithiol (EDT) TryptophanParticularly effective at preventing acid-catalyzed oxidation of tryptophan.[13]
Thioanisole Tryptophan, MethionineUseful for protecting sulfur-containing and indole side chains.
Phenol, Anisole, m-Cresol TyrosineAct as decoys for the tert-butyl cation.[13]
Aspartimide Formation

Peptides containing an aspartic acid residue are prone to the formation of a cyclic aspartimide intermediate, especially when the following residue is glycine, alanine, or serine.[7] This can lead to racemization and the formation of β-peptides. While more prevalent in Fmoc-SPPS, it can also occur in Boc-SPPS, particularly during the final strong acid cleavage.[14]

  • Mitigation: In Boc-SPPS, aspartimide formation is minimized by the protonation of the N-terminal amine after deprotection, which reduces its nucleophilicity.[5] The use of in situ neutralization protocols can further suppress this side reaction.[5]

Pyroglutamate Formation

An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.[7]

  • Mitigation: This can be minimized by ensuring rapid and complete coupling of the subsequent amino acid, thereby reducing the exposure time of the free N-terminal glutamine to acidic conditions.[7]

Conclusion

The Boc protecting group remains a powerful and versatile tool in the arsenal of the synthetic chemist. Its predictable reactivity and well-established protocols make it a reliable choice for the synthesis of a wide array of peptides and complex organic molecules. A thorough understanding of its chemical principles, coupled with the strategic implementation of optimized protocols and mitigation strategies for potential side reactions, will continue to enable groundbreaking research and the development of novel therapeutics.

References

A Technical Guide to Fluorinated Non-Canonical Amino Acids: Properties and Applications in Drug Discovery and Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in protein engineering and drug discovery. The unique physicochemical properties of the fluorine atom can profoundly influence the behavior of peptides and proteins, leading to enhanced stability, modified conformational preferences, and altered biological activity. This technical guide provides an in-depth exploration of the core properties of fluorinated non-canonical amino acids (f-NCAAs), methodologies for their integration and characterization, and their applications in creating novel therapeutics and research tools.

Core Properties of Fluorinated Non-Canonical Amino Acids

The introduction of fluorine, the most electronegative element, into an amino acid side chain imparts a range of unique properties that are not observed with their canonical counterparts. These properties can be leveraged to fine-tune the characteristics of peptides and proteins.

Physicochemical Properties

Fluorination significantly impacts the electronic and steric properties of amino acid side chains. The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and influence non-covalent interactions. While often considered a bioisostere of hydrogen due to its small van der Waals radius, the C-F bond is longer and stronger than a C-H bond, and its introduction can lead to subtle but significant conformational changes.[1]

One of the most notable effects of fluorination is the modulation of hydrophobicity. While the number of fluorine atoms is not a direct predictor of hydrophobicity, fluorination can lead to changes in hydration free energy ranging from -1.5 to +2 kcal/mol.[2][3][4] This "fluorous effect" can drive unique molecular interactions and phase behaviors.[5]

Conformational Preferences and Protein Stability

The incorporation of f-NCAAs can have a profound impact on the secondary and tertiary structure of proteins. Fluorinated amino acids have been shown to influence the propensity of peptides to form α-helices or β-sheets.[6][7] For instance, some studies suggest that fluoro-amino acids are more suitable for stabilizing β-sheets compared to α-helices.[6]

A key advantage of using f-NCAAs is the potential to enhance protein stability. Substituting hydrocarbon amino acids with highly fluorinated counterparts can increase thermal and chemical stability, a phenomenon known as the "fluoro-stabilization effect".[6][8][9] This increased stability is often attributed to the enhanced hydrophobicity of the fluorinated side chains and their contribution to the hydrophobic core of the protein.[8][9]

Quantitative Data on Fluorinated Amino Acid Properties

For effective protein design and drug development, a quantitative understanding of the properties of f-NCAAs is crucial. The following tables summarize key data for a selection of commonly used fluorinated amino acids.

Amino Acid (Abbreviation)pKa (Side Chain)Reference
3-Fluoro-L-Tyrosine8.81[10]
3,5-Difluoro-L-Tyrosine7.73[10]

Table 1: pKa values for the side chains of fluorotyrosine analogs.

Amino Acid (Abbreviation)Hydrophobicity Scale (α)Reference
Isoleucine (Ile)1.050[11]
Trifluoro-isoleucine (TfIle)1.065[11]
Leucine (Leu)1.071[11]
Trifluoro-leucine (TfLeu)1.085[11]
Phenylalanine (Phe)1.042[11]
Pentafluorophenylalanine (Pff)1.055[11]

Table 2: An intrinsic hydrophobicity scale (α) for selected canonical and fluorinated amino acids, where α > 1 represents hydrophobic character.[11] This scale is derived from gas-phase measurements to reflect the intrinsic nature of the side chain.

Protein SystemFluorinated Amino AcidChange in Stability (ΔΔG, kcal/mol)Reference
Coiled-coil proteinHexafluoroleucine (hFLeu)~0.4 - 1.1 per residue[8]
Immunoglobulin binding domain of protein GHexafluoroleucine (hFLeu)-0.43 ± 0.14[12]
Immunoglobulin binding domain of protein GPentafluorophenylalanine (Pff)-0.45 ± 0.20[12]

Table 3: Examples of the effect of fluorinated amino acid incorporation on protein stability. Negative ΔΔG values indicate increased stability.

Experimental Protocols

The successful application of f-NCAAs relies on robust methods for their incorporation into proteins and subsequent characterization. This section provides an overview of key experimental protocols.

Incorporation of Fluorinated Amino Acids

1. Biosynthetic Incorporation in E. coli

This method is widely used for producing large quantities of fluorinated proteins.

  • Principle: Auxotrophic E. coli strains, which cannot synthesize a specific canonical amino acid, are grown in a minimal medium supplemented with the desired f-NCAA. The cellular machinery then incorporates the f-NCAA into the protein of interest at positions encoded by the corresponding codon.

  • Protocol Outline:

    • Transform an appropriate E. coli expression strain (e.g., BL21(DE3) auxotrophic for the target amino acid) with the plasmid encoding the protein of interest.

    • Grow a starter culture in a rich medium (e.g., LB).

    • Inoculate a minimal medium (e.g., M9) supplemented with all necessary nutrients except the canonical amino acid to be replaced.

    • Add the desired fluorinated amino acid to the culture medium.

    • Induce protein expression with IPTG at mid-log phase.

    • Harvest the cells and purify the fluorinated protein using standard chromatography techniques.[6][13]

2. Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the precise, site-specific incorporation of f-NCAAs into synthetic peptides.

  • Principle: Peptides are synthesized in a stepwise manner on a solid support. Fmoc-protected f-NCAAs are activated and coupled to the growing peptide chain.

  • Protocol Outline:

    • Swell the solid-phase resin (e.g., Rink amide resin) in a suitable solvent (e.g., DMF).

    • Remove the Fmoc protecting group from the resin-bound amino acid using a piperidine solution.

    • Activate the carboxylic acid of the incoming Fmoc-protected fluorinated amino acid using a coupling reagent (e.g., HBTU/HOBt).

    • Couple the activated f-NCAA to the deprotected N-terminus of the resin-bound peptide.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

    • Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

    • Purify the fluorinated peptide by HPLC.[2][9][14]

Characterization of Fluorinated Proteins

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for studying the structure, dynamics, and interactions of fluorinated proteins.

  • Principle: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR. The chemical shift of ¹⁹F is very sensitive to its local environment, providing a sensitive probe of protein conformation and ligand binding.[4][6]

  • Protocol Outline:

    • Prepare a concentrated sample (typically 100-500 µM) of the purified fluorinated protein in a suitable NMR buffer containing 5-10% D₂O.

    • Acquire 1D ¹⁹F NMR spectra to observe the signals from the incorporated fluorinated residues.

    • For structural and dynamic studies, 2D and 3D heteronuclear NMR experiments (e.g., ¹H-¹⁹F HSQC) can be performed.

    • To study ligand binding, titrate the protein sample with the ligand and monitor changes in the ¹⁹F chemical shifts.[4]

2. X-Ray Crystallography

This technique provides high-resolution structural information on how f-NCAAs are accommodated within a protein's three-dimensional structure.

  • Principle: A crystallized protein is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the positions of individual atoms.

  • Protocol Outline:

    • Crystallize the purified fluorinated protein using vapor diffusion or other crystallization methods.

    • Mount a single crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using the structure of the non-fluorinated protein as a search model if available.

    • Refine the atomic model against the experimental data. The electron density map should confirm the presence and location of the fluorine atoms.[3][15][16]

3. Mass Spectrometry (MS)

MS is used to confirm the incorporation of f-NCAAs and to determine the extent of incorporation.

  • Principle: The mass-to-charge ratio of the protein or its peptide fragments is measured, allowing for the precise determination of molecular weight. The mass difference between the canonical and fluorinated amino acid confirms incorporation.

  • Protocol Outline:

    • Analyze the intact fluorinated protein using ESI-MS or MALDI-TOF MS to determine the overall molecular weight.

    • For more detailed analysis, digest the protein into smaller peptides using a protease (e.g., trypsin).

    • Analyze the peptide mixture by LC-MS/MS to identify the specific sites of f-NCAA incorporation.[3][8]

4. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of fluorinated proteins and to monitor their thermal stability.

  • Principle: The differential absorption of left- and right-circularly polarized light by the chiral protein backbone is measured. The resulting spectrum is characteristic of the protein's secondary structure (α-helix, β-sheet, etc.).

  • Protocol Outline:

    • Prepare a solution of the fluorinated protein in a suitable buffer (typically 10-20 µM).

    • Record the far-UV CD spectrum (typically 190-260 nm) to assess the secondary structure.

    • To determine thermal stability, record CD spectra as a function of increasing temperature. The melting temperature (Tm) can be determined by monitoring the change in the CD signal at a specific wavelength.[7][17][18]

5. Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to directly measure the thermal stability of a protein.

  • Principle: The heat capacity of a protein solution is measured as a function of temperature. As the protein unfolds, it absorbs heat, resulting in a peak in the thermogram from which the melting temperature (Tm) and the enthalpy of unfolding (ΔH) can be determined.

  • Protocol Outline:

    • Prepare a solution of the fluorinated protein and a matching buffer reference.

    • Place the protein solution and the reference in the DSC instrument.

    • Scan the temperature over a desired range and record the differential heat capacity.

    • Analyze the thermogram to determine the Tm and other thermodynamic parameters of unfolding.[19][20]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study and application of fluorinated non-canonical amino acids.

Experimental_Workflow_for_Fluorinated_Protein_Characterization Experimental Workflow for Fluorinated Protein Characterization cluster_incorporation Incorporation cluster_characterization Characterization Biosynthetic Incorporation Biosynthetic Incorporation Purification Purification Biosynthetic Incorporation->Purification Solid-Phase Synthesis Solid-Phase Synthesis Solid-Phase Synthesis->Purification Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy X-Ray Crystallography X-Ray Crystallography Purification->X-Ray Crystallography Circular Dichroism Circular Dichroism Purification->Circular Dichroism Differential Scanning Calorimetry Differential Scanning Calorimetry Purification->Differential Scanning Calorimetry

A typical workflow for the production and characterization of proteins containing f-NCAAs.

Properties_and_Applications_of_fNCAAs Properties and Applications of f-NCAAs cluster_properties Unique Properties cluster_applications Applications Fluorinated NCAAs Fluorinated NCAAs Altered Hydrophobicity Altered Hydrophobicity Fluorinated NCAAs->Altered Hydrophobicity Modified pKa Modified pKa Fluorinated NCAAs->Modified pKa Conformational Preferences Conformational Preferences Fluorinated NCAAs->Conformational Preferences Enhanced Stability Enhanced Stability Fluorinated NCAAs->Enhanced Stability Biophysical Probes (NMR) Biophysical Probes (NMR) Fluorinated NCAAs->Biophysical Probes (NMR) Drug Discovery Drug Discovery Altered Hydrophobicity->Drug Discovery Modified pKa->Drug Discovery Protein Engineering Protein Engineering Conformational Preferences->Protein Engineering Enhanced Stability->Protein Engineering

The relationship between the properties of f-NCAAs and their primary applications.

Conclusion

Fluorinated non-canonical amino acids represent a versatile and powerful tool for modulating the properties of peptides and proteins. Their ability to enhance stability, alter hydrophobicity, and influence conformation provides researchers and drug developers with a means to rationally design novel biologics with improved therapeutic potential. The experimental protocols outlined in this guide provide a framework for the successful incorporation and characterization of these unique building blocks, paving the way for further innovation in the fields of protein engineering and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the HBTU-Mediated Coupling of Boc-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. Fluorinated amino acids, in particular, have garnered significant attention due to their ability to enhance the metabolic stability, binding affinity, and conformational properties of peptides.[1][2][3][4][5] Boc-3-fluoro-L-phenylalanine, a derivative of L-phenylalanine with a fluorine atom at the meta position of the phenyl ring, is a valuable building block for synthesizing novel peptides with improved pharmacokinetic and pharmacodynamic profiles.[1][6]

This document provides detailed application notes and protocols for the efficient coupling of Boc-3-fluoro-L-phenylalanine to a primary amine using the widely adopted coupling reagent, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). HBTU is favored for its high coupling efficiency, rapid reaction times, and ability to suppress racemization.[7][8]

Applications of 3-Fluoro-L-phenylalanine in Peptide Synthesis

The introduction of a fluorine atom onto the phenylalanine side chain can profoundly influence the properties of a peptide:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the in-vivo half-life of peptide-based therapeutics.[1][6]

  • Modulated Receptor Binding: The electron-withdrawing nature of fluorine alters the electronic properties of the aromatic ring, which can lead to modified binding interactions with biological targets. This can result in increased potency and selectivity.[3]

  • Conformational Control: The steric and electronic effects of the fluorine atom can influence peptide folding and secondary structure.[5]

  • Probing Biological Systems: The unique 19F NMR signal of fluorinated amino acids provides a sensitive probe for studying peptide-protein interactions and conformational changes.

Peptides containing 3-fluoro-L-phenylalanine are valuable tools in the development of novel therapeutics, particularly for targeting neurological disorders and in cancer research.[1][2]

Quantitative Data Summary

While specific quantitative data for the HBTU-mediated coupling of Boc-3-fluoro-L-phenylalanine is not extensively published, the following table provides typical performance parameters for HBTU couplings with standard and sterically hindered Boc-protected amino acids. These values can be used as a benchmark for optimizing the coupling of Boc-3-fluoro-L-phenylalanine.

ParameterHBTU with Standard Amino AcidsHBTU with Sterically Hindered Amino AcidsMethod of DeterminationNotes
Typical Yield >90%[7]90 - 98%[8]HPLC, Gravimetric AnalysisYields are sequence and substrate-dependent.
Typical Reaction Time 1 - 4 hours[7]2 - 4 hours[8]TLC, LC-MSSteric hindrance can slightly increase reaction times.
Racemization Risk Low[7]Low to Moderate[8]Chiral HPLC, NMRHBTU is known to suppress racemization effectively.
Crude Peptide Purity 50 - 70%[9]Dependent on sequenceHPLCPurification is generally required post-synthesis.
Single Coupling Efficiency >99%[9]>95%[8]Kaiser Test, Ninhydrin AssayCrucial for the synthesis of long peptides.

Experimental Protocols

The following protocols provide a general framework for the solution-phase and solid-phase coupling of Boc-3-fluoro-L-phenylalanine using HBTU. Optimization may be required based on the specific amine component and desired product.

Solution-Phase Coupling Protocol

This protocol is suitable for coupling Boc-3-fluoro-L-phenylalanine to an amino acid ester or other primary amine in solution.

Materials:

  • Boc-3-fluoro-L-phenylalanine

  • Amine component (e.g., amino acid ester hydrochloride)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine: If starting with an amine salt (e.g., hydrochloride), dissolve the amine component (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir at room temperature for 10-15 minutes to generate the free amine.[7]

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-3-fluoro-L-phenylalanine (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF.

  • Coupling Reaction: Add the free amine solution to the activated Boc-3-fluoro-L-phenylalanine solution. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[7]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol (Boc Chemistry)

This protocol describes the incorporation of a Boc-3-fluoro-L-phenylalanine residue into a growing peptide chain on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-3-fluoro-L-phenylalanine

  • HBTU

  • DIPEA

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Piperidine (for Fmoc deprotection if applicable, though this protocol focuses on Boc chemistry)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Boc Deprotection (if necessary): If the N-terminus is Boc-protected, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 1-2 minutes, drain, and then treat with a fresh portion of the TFA/DCM solution for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid and by-products.

  • Neutralization: Treat the resin with a solution of 10% DIPEA in DMF for 2-5 minutes. Repeat this step. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate Boc-3-fluoro-L-phenylalanine (2.0 equivalents relative to resin loading) with HBTU (2.0 equivalents) in DMF.[8]

    • Add DIPEA (4.0 equivalents) to the activation mixture.[8]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Reaction Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and then DMF again to prepare for the next cycle of deprotection and coupling.

Mandatory Visualizations

Experimental Workflow for Solution-Phase Coupling

G cluster_amine_prep Amine Preparation cluster_acid_activation Acid Activation Amine_Salt Amine Salt (1.1 eq) DIPEA_amine DIPEA (2.5 eq) in DMF Amine_Salt->DIPEA_amine Stir 10-15 min Free_Amine Free Amine Solution DIPEA_amine->Free_Amine Coupling Coupling Reaction (Stir 1-4h at RT) Free_Amine->Coupling Boc_Phe Boc-3-F-Phe (1.0 eq) HBTU HBTU (1.0 eq) in DMF Boc_Phe->HBTU Activated_Ester Activated Ester Solution HBTU->Activated_Ester Activated_Ester->Coupling Workup Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Coupled Product Purification->Final_Product

Caption: Workflow for the solution-phase coupling of Boc-3-fluoro-L-phenylalanine.

Signaling Pathway of Substance P via the Neurokinin-1 Receptor (NK1R)

Peptides incorporating 3-fluoro-L-phenylalanine can be designed as analogs of neuropeptides like Substance P to modulate their interaction with G-protein coupled receptors (GPCRs).[10] Substance P is an endogenous ligand for the Neurokinin-1 Receptor (NK1R) and is involved in pain transmission and inflammation.[10][11]

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade SP Substance P Analog (with 3-F-Phe) NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Ca_Release->PKC Co-activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Cell_Response Cellular Responses (Pain, Inflammation) MAPK->Cell_Response

Caption: Substance P signaling through the NK1 receptor.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete activation of the carboxylic acid.- Steric hindrance from the 3-fluoro-L-phenylalanine.- Low purity of reagents or solvents.- Increase pre-activation time.- Increase reaction time or temperature.- Consider using a more potent coupling reagent like HATU for particularly difficult couplings.[8]- Ensure all reagents and solvents are anhydrous and of high purity.
Racemization - Prolonged activation time.- Presence of excess base.- Minimize the pre-activation time.- Use a sterically hindered, non-nucleophilic base like DIPEA.
Side Reactions - Excess HBTU can lead to guanidinylation of the N-terminus.- Use equimolar amounts of Boc-3-fluoro-L-phenylalanine and HBTU.

Conclusion

The HBTU-mediated coupling of Boc-3-fluoro-L-phenylalanine is a robust and efficient method for incorporating this valuable non-canonical amino acid into peptide sequences. By leveraging the unique properties imparted by the fluorine atom, researchers can develop novel peptides with enhanced therapeutic potential. The protocols and information provided herein serve as a comprehensive guide for the successful synthesis and application of these modified peptides.

References

Application Note: TFA Deprotection of Boc-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, prized for its stability under various conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its efficacy and the volatility of its byproducts, which simplifies downstream processing. This application note provides a detailed protocol for the TFA-mediated deprotection of Boc-3-fluoro-L-phenylalanine, a valuable building block in the synthesis of modified peptides and small molecule therapeutics. The fluorine substitution on the phenyl ring can impart unique conformational properties and enhance metabolic stability, making this a crucial reaction for drug discovery programs.

The deprotection proceeds via an acid-catalyzed cleavage of the tert-butyl group, forming a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine as a TFA salt.[1] To prevent potential side reactions, such as the alkylation of the electron-rich phenyl ring by the tert-butyl cation, the use of scavengers is often recommended.[2]

Data Presentation

While specific quantitative data for the deprotection of Boc-3-fluoro-L-phenylalanine is not extensively published, the reaction is generally considered to be high-yielding. Based on protocols for similar compounds and general knowledge of Boc deprotection, a quantitative yield is expected for the crude product.[3][4] The following table outlines the expected outcome based on the protocol provided below.

ParameterValueMethod of AnalysisNotes
Reaction Time 1 - 2 hoursTLC, LC-MSMonitor for complete consumption of starting material.
Crude Yield >95% (Quantitative)GravimetricThe product is typically isolated as the TFA salt.
Purity (Crude) >95%HPLC, NMRPurity can be affected by the efficiency of removing residual TFA.
Final Yield (after workup) HighGravimetricDependent on the workup procedure and scale.

Experimental Protocols

This section details the materials and methodology for the trifluoroacetic acid-mediated deprotection of Boc-3-fluoro-L-phenylalanine.

Materials
  • Boc-3-fluoro-L-phenylalanine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon line for inert atmosphere (optional but recommended)

  • Rotary evaporator

Protocol: TFA Deprotection of Boc-3-fluoro-L-phenylalanine
  • Preparation: In a clean, dry round-bottom flask, dissolve Boc-3-fluoro-L-phenylalanine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reaction Initiation: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1] A common ratio is 1:1 TFA:DCM. The addition can be performed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[5] The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene two to three times.[6]

    • The crude product, 3-fluoro-L-phenylalanine TFA salt, is often a viscous oil or a solid.

  • Precipitation and Isolation (Optional):

    • To obtain a solid product, dissolve the crude residue in a minimal amount of DCM.

    • Add the solution dropwise to a stirred flask containing cold diethyl ether (approximately 10-20 times the volume of the DCM).

    • A precipitate of the 3-fluoro-L-phenylalanine TFA salt should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[2]

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow for the TFA deprotection of Boc-3-fluoro-L-phenylalanine.

DeprotectionMechanism BocPheF Boc-3-fluoro-L-phenylalanine PheF_TFA_salt 3-fluoro-L-phenylalanine TFA Salt BocPheF->PheF_TFA_salt + TFA TFA TFA Isobutylene Isobutylene CO2 CO2

Caption: Chemical reaction scheme for the TFA deprotection of Boc-3-fluoro-L-phenylalanine.

ExperimentalWorkflow start Start dissolve Dissolve Boc-3-fluoro-L-phenylalanine in DCM start->dissolve add_tfa Add TFA (20-50% v/v) dissolve->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor Reaction (TLC or LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with Cold Diethyl Ether (Optional) concentrate->precipitate isolate Isolate Product (Filtration/Drying) precipitate->isolate end End isolate->end

References

Application Notes and Protocols for the Incorporation of Boc-3-fluoro-L-phenylalanine into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance pharmacological properties. Boc-3-fluoro-L-phenylalanine, a derivative of L-phenylalanine with a fluorine atom at the meta position of the phenyl ring, offers unique advantages. The introduction of fluorine can significantly impact the conformation, metabolic stability, and binding affinity of peptides.[1][2] The strong carbon-fluorine bond can increase resistance to enzymatic degradation, while the electronegativity of fluorine can alter non-covalent interactions critical for receptor binding.[3]

Cyclic peptides, in comparison to their linear counterparts, exhibit increased rigidity, enhanced stability, and often improved biological activity.[4] This document provides detailed application notes and experimental protocols for the synthesis of a linear peptide containing Boc-3-fluoro-L-phenylalanine via Boc-based Solid-Phase Peptide Synthesis (SPPS), followed by its head-to-tail cyclization in solution.

Data Presentation: Quantitative Summary

The successful synthesis and cyclization of peptides containing Boc-3-fluoro-L-phenylalanine can be evaluated at several stages. The following table summarizes typical quantitative data expected from a standard Boc-SPPS and subsequent solution-phase cyclization. Actual values are sequence-dependent.

ParameterTypical ValueMethod of DeterminationNotes
Linear Peptide Synthesis
Single Coupling Efficiency for Boc-3-fluoro-L-phenylalanine>98%Kaiser Test / Quantitative Ninhydrin AssayEfficient coupling is expected with standard coupling reagents.[5]
Crude Linear Peptide Purity>70%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.
Overall Yield of Crude Linear Peptide60-80%Gravimetric AnalysisBased on the initial resin loading.
Cyclization and Purification
Crude Cyclization Yield30-60%RP-HPLC / LC-MSDependent on peptide sequence, concentration, and cyclization reagent.
Purity of Final Cyclic Peptide (after purification)>98%RP-HPLCPurification is crucial to remove uncyclized linear peptide and other impurities.
Overall Yield of Purified Cyclic Peptide10-30%Gravimetric AnalysisCalculated from the initial resin loading.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide containing Boc-3-fluoro-L-phenylalanine using Boc chemistry.

Materials and Reagents:

  • Merrifield resin (or other suitable resin for peptide acids)

  • Boc-protected amino acids (including Boc-3-fluoro-L-phenylalanine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Anhydrous Hydrogen Fluoride (HF) or TFMSA for final cleavage

  • Scavengers (e.g., anisole)

Procedure:

  • Resin Swelling and Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DCM for 30-60 minutes with gentle agitation.[6]

    • Drain the solvent.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.[7]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.[5]

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (Incorporation of Boc-3-fluoro-L-phenylalanine):

    • In a separate vial, dissolve Boc-3-fluoro-L-phenylalanine (3 equivalents relative to resin loading capacity) in a minimal amount of DMF.

    • In another vial, dissolve DCC (3 equivalents) in DCM.

    • Add the Boc-3-fluoro-L-phenylalanine solution to the neutralized resin, followed by the DCC solution.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[5]

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage from Resin:

    • Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry it under vacuum.

    • Perform the final cleavage and removal of side-chain protecting groups using a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF).[6]

    • Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

    • Add a scavenger cocktail (e.g., anisole) to the resin.

    • Cool the specialized HF cleavage apparatus to -5 to 0°C.

    • Carefully condense liquid HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the cleaved peptide from the resin with cold diethyl ether to precipitate the crude product.

    • Collect the crude linear peptide by filtration or centrifugation and dry under vacuum.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This protocol describes the cyclization of the linear peptide precursor in solution.

Materials and Reagents:

  • Crude linear peptide with N-terminal Boc group and C-terminal protecting group removed.

  • High-purity DMF

  • Cyclization reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIEA

  • Diethyl ether (cold)

  • RP-HPLC system for purification

Procedure:

  • Preparation of the Linear Peptide Solution:

    • Dissolve the crude linear peptide in DMF to a final concentration of 1-5 mM. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.

    • Cool the solution in an ice bath.

  • Cyclization Reaction:

    • In a separate vial, dissolve the cyclization reagent (e.g., HATU, 1.5 equivalents) and DIEA (3.0 equivalents) in a small amount of DMF.

    • Add the activated coupling reagent solution dropwise to the cold, stirring peptide solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by RP-HPLC and/or LC-MS until the linear peptide is consumed.

  • Purification of the Cyclic Peptide:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Dissolve the crude cyclic peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the final cyclic peptide by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions corresponding to the major product peak.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the final cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the expected molecular weight.

    • Further structural characterization can be performed using NMR spectroscopy.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Solution-Phase Cyclization resin Resin Swelling deprotection1 Boc Deprotection resin->deprotection1 neutralization1 Neutralization deprotection1->neutralization1 coupling1 Amino Acid Coupling (including Boc-3-fluoro-L-phenylalanine) neutralization1->coupling1 deprotection2 Boc Deprotection coupling1->deprotection2 neutralization2 Neutralization deprotection2->neutralization2 coupling2 Subsequent Amino Acid Coupling neutralization2->coupling2 final_cleavage Final Cleavage from Resin coupling2->final_cleavage Repeat for all residues dissolution Dissolution of Linear Peptide in DMF (High Dilution) final_cleavage->dissolution activation Activation with Cyclization Reagents (e.g., HATU/DIEA) dissolution->activation cyclization Intramolecular Cyclization activation->cyclization purification RP-HPLC Purification cyclization->purification final_product Purified Cyclic Peptide purification->final_product Characterization (MS, NMR)

Caption: Workflow for the synthesis of cyclic peptides containing Boc-3-fluoro-L-phenylalanine.

Signaling Pathway Modulation

Cyclic peptides containing fluorinated phenylalanine residues can act as potent modulators of various signaling pathways, often by mimicking or blocking the interactions of endogenous ligands with their receptors. A prominent example is the modulation of G-protein coupled receptor (GPCR) signaling.[3]

G-Protein Coupled Receptor (GPCR) Signaling Pathway:

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. The binding of a ligand (such as a cyclic peptide) to a GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This, in turn, triggers a cascade of downstream signaling events.

The incorporation of 3-fluoro-L-phenylalanine into a cyclic peptide ligand can enhance its binding affinity and selectivity for a specific GPCR subtype. The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions within the receptor's binding pocket.[3] This can result in either agonistic (activating) or antagonistic (inhibiting) effects on the signaling pathway.

GPCR_signaling_pathway ligand Cyclic Peptide (with 3-fluoro-L-phenylalanine) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activates cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) protein_kinase->cellular_response Phosphorylates targets leading to

References

Unlocking Peptide Conformation: A Guide to 19F NMR Studies Using Boc-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The three-dimensional conformation of a peptide is intrinsically linked to its biological function. Elucidating this structure is paramount in drug discovery and development. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool for these conformational studies. The ¹⁹F nucleus offers several advantages, including its 100% natural abundance, high sensitivity, and a large chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] This sensitivity makes it an ideal probe for detecting subtle conformational changes in peptides.[1][3] The incorporation of a fluorinated amino acid, such as 3-fluoro-L-phenylalanine, provides a non-perturbing yet highly informative reporter for structural analysis.[1] Since fluorine is absent in most biological systems, ¹⁹F NMR spectra are free from background signals, simplifying analysis.[4]

This document provides detailed application notes and protocols for the use of Boc-3-fluoro-L-phenylalanine in solid-phase peptide synthesis (SPPS) and subsequent ¹⁹F NMR studies to investigate peptide conformation.

Peptide Synthesis with Boc-3-fluoro-L-phenylalanine

The incorporation of Boc-3-fluoro-L-phenylalanine into a peptide sequence is achieved using standard Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus is temporarily removed with a mild acid, allowing for the stepwise addition of amino acids to the growing peptide chain attached to a solid support.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Boc-3-fluoro-L-phenylalanine

  • Appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC)

  • Cleavage cocktail (e.g., HF or a low/high TFMSA/TFA cocktail)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM and then DMF to remove residual TFA and prepare for coupling.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DMF.

  • Amino Acid Coupling:

    • Dissolve Boc-3-fluoro-L-phenylalanine (or another Boc-amino acid) and a coupling agent (e.g., HBTU) in DMF.

    • Add the activated amino acid solution to the resin.

    • Add DIEA to initiate the coupling reaction and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a suitable TFMSA/TFA mixture).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

cluster_synthesis Boc-SPPS Workflow start Start: Swollen Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization coupling Amino Acid Coupling (Boc-3-F-Phe, HBTU, DIEA) neutralization->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes cleavage Final Cleavage & Deprotection (HF/TFMSA) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification end Purified Peptide purification->end

Caption: Workflow for Boc-Solid Phase Peptide Synthesis.

19F NMR for Conformational Analysis

The ¹⁹F chemical shift of the 3-fluoro-L-phenylalanine residue is highly sensitive to its local environment within the peptide. Changes in secondary structure (e.g., α-helix vs. β-sheet) or tertiary structure will result in distinct ¹⁹F chemical shifts. An unfolded or random coil peptide will typically show a single, sharp resonance, as the fluorinated residue experiences an average, solvent-exposed environment. In a folded peptide, the specific conformation will create a unique microenvironment around the fluorine atom, leading to a dispersion of chemical shifts if multiple conformations are present or a single, shifted resonance for a stable conformation.

Data Presentation: Expected 19F Chemical Shifts

The following table summarizes the expected ¹⁹F chemical shift ranges for 3-fluoro-L-phenylalanine in different peptide conformations, referenced to an external standard like trifluoroacetic acid (TFA). Actual chemical shifts will be sequence and solvent dependent.

Peptide ConformationExpected ¹⁹F Chemical Shift (ppm) vs. TFALinewidthInterpretation
Random Coil / Unfolded -113.0 to -114.0NarrowThe 3-F-Phe residue is solvent-exposed and conformationally mobile, leading to an averaged, sharp signal.
α-Helix -112.0 to -113.5 (downfield shift)BroaderThe fluorine atom is in a more defined and potentially more buried environment within the helical structure, leading to a downfield shift and potentially broader line due to restricted motion.
β-Sheet -114.5 to -116.0 (upfield shift)BroaderThe local environment in a β-sheet structure can lead to increased shielding of the fluorine nucleus, resulting in an upfield chemical shift compared to the random coil.
Ligand-Bound Varies (can be upfield or downfield)VariesThe chemical shift will change upon ligand binding, reflecting the altered local environment of the 3-F-Phe residue in the peptide-ligand complex. The magnitude and direction of the shift provide information on the binding event.
Experimental Protocol: 19F NMR Data Acquisition

Materials:

  • Purified peptide containing 3-fluoro-L-phenylalanine

  • NMR buffer (e.g., phosphate or Tris buffer, pH 7.4)

  • Deuterium oxide (D₂O) for locking

  • NMR spectrometer with a fluorine probe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.1-1.0 mM.

    • Add 5-10% D₂O to the sample for the field-frequency lock.

  • Spectrometer Setup:

    • Tune and match the fluorine probe.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to obtain good homogeneity.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum and improve sensitivity.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to an appropriate external or internal standard (e.g., TFA).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Analyze the chemical shifts, linewidths, and integration of the ¹⁹F signals.

cluster_nmr 19F NMR Analysis Workflow start Purified Peptide sample_prep NMR Sample Preparation (Buffer, D2O) start->sample_prep acquisition 1D 19F NMR Data Acquisition (Proton Decoupled) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Linewidth) processing->analysis interpretation Conformational Interpretation analysis->interpretation

Caption: Workflow for 19F NMR Data Acquisition and Analysis.

Application: Studying Peptide-Ligand Interactions

¹⁹F NMR is particularly powerful for studying the binding of ligands to peptides. The chemical shift of the 3-fluoro-L-phenylalanine reporter group is sensitive to changes in its environment upon ligand binding. By titrating a ligand into a solution of the fluorinated peptide and monitoring the changes in the ¹⁹F NMR spectrum, one can determine the binding affinity (dissociation constant, Kd) and gain insights into the conformational changes that occur upon binding.

Experimental Protocol: Ligand Titration
  • Prepare a stock solution of the ligand in the same NMR buffer as the peptide.

  • Acquire a ¹⁹F NMR spectrum of the peptide alone.

  • Add small aliquots of the ligand stock solution to the peptide sample.

  • Acquire a ¹⁹F NMR spectrum after each addition.

  • Monitor the changes in the chemical shift of the 3-fluoro-L-phenylalanine signal.

  • Plot the change in chemical shift (Δδ) as a function of the ligand concentration.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

cluster_binding Peptide-Ligand Interaction Analysis peptide Unbound Peptide (Single 19F Resonance) binding Binding Event peptide->binding ligand Ligand ligand->binding bound_peptide Peptide-Ligand Complex (Shifted 19F Resonance) binding->bound_peptide conformational_change Conformational Change binding->conformational_change

Caption: Principle of monitoring peptide-ligand binding.

Conclusion

The incorporation of Boc-3-fluoro-L-phenylalanine into peptides via SPPS provides a robust and efficient method for introducing a sensitive ¹⁹F NMR probe. This approach enables detailed investigations of peptide conformation, dynamics, and interactions with ligands, offering valuable insights for drug discovery and development. The background-free nature and high sensitivity of ¹⁹F NMR make it an indispensable tool for researchers in the field of peptide science.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics with Boc-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a pivotal strategy in modern drug discovery, offering a pathway to developing peptidomimetics with enhanced therapeutic properties. 3-Fluoro-L-phenylalanine, a fluorinated analog of L-phenylalanine, is a particularly valuable building block. The substitution of a hydrogen atom with fluorine on the phenyl ring can significantly alter the physicochemical properties of the resulting peptide, leading to improved metabolic stability, modulated receptor affinity, and altered conformational preferences.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics incorporating Boc-3-fluoro-L-phenylalanine using solid-phase peptide synthesis (SPPS).

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a well-established strategy for SPPS. The protocols outlined below are intended for researchers familiar with the fundamental principles of peptide synthesis.

Core Applications in Drug Discovery

The introduction of 3-fluoro-L-phenylalanine into peptide sequences can be leveraged for various applications in medicinal chemistry and chemical biology:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the amino acid residue more resistant to enzymatic degradation by proteases. This can significantly prolong the in vivo half-life of peptide-based therapeutics.[1][3]

  • Modulation of Receptor Binding: The high electronegativity of the fluorine atom can alter the electronic distribution of the aromatic side chain. This influences crucial non-covalent interactions, such as cation-π and π-π stacking, within the binding pocket of a biological target, potentially leading to enhanced binding affinity and selectivity.[2][4]

  • Conformational Control: The steric and electronic properties of the fluorine atom can impose specific conformational constraints on the peptide backbone. This can be utilized to stabilize desired secondary structures, such as helices and turns, which are often critical for biological activity.[5]

  • Probing Peptide-Protein Interactions: The unique 19F NMR signature of the fluorinated phenyl ring provides a sensitive, non-invasive probe for studying peptide conformation and its interactions with biological targets.[4]

Experimental Protocols

This section details the manual solid-phase synthesis of a peptidomimetic containing a Boc-3-fluoro-L-phenylalanine residue using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin.

Materials and Reagents
  • Boc-3-fluoro-L-phenylalanine

  • Standard Boc-protected amino acids (with appropriate side-chain protection)

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Cleavage Cocktail: e.g., Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole)

  • Diethyl ether, cold

  • Reagents for Kaiser test

General Workflow for Boc-SPPS

The synthesis follows a cyclical process of deprotection, neutralization, and coupling, followed by final cleavage and purification.

G cluster_workflow Boc-SPPS Workflow Resin Start with Merrifield Resin Couple_First_AA Couple First Boc-Amino Acid Resin->Couple_First_AA Wash1 Wash (DCM, DMF) Couple_First_AA->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM, DMF) Deprotection->Wash2 Neutralization Neutralization (DIPEA in DCM/DMF) Wash2->Neutralization Wash3 Wash (DCM, DMF) Neutralization->Wash3 Couple_3F_Phe Couple Boc-3-fluoro-L-Phe Wash3->Couple_3F_Phe Wash4 Wash (DCM, DMF) Couple_3F_Phe->Wash4 Repeat Repeat Deprotection, Neutralization & Coupling for Subsequent Amino Acids Wash4->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis.

Step-by-Step Synthesis Protocol

1. Resin Preparation and First Amino Acid Coupling a. Place the Merrifield resin in a suitable reaction vessel. b. Swell the resin in DCM for at least 30 minutes. c. In a separate vial, dissolve the first Boc-protected amino acid (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in a minimal amount of DMF. d. Add DCC (1 equivalent) to the amino acid solution and pre-activate for 5-10 minutes at 0°C. e. Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[5] f. Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[5]

2. Boc Deprotection a. Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[5] b. Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).[5]

3. Neutralization a. Neutralize the resulting trifluoroacetate salt by treating the resin with a solution of 10% DIPEA in DCM for 10 minutes.[5] b. Drain the neutralization solution and wash the resin with DMF (5x).

4. Coupling of Boc-3-fluoro-L-phenylalanine a. In a separate vial, dissolve Boc-3-fluoro-L-phenylalanine (2-3 equivalents), HOBt (3 equivalents), and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to begin pre-activation (2-5 minutes).[4] Alternatively, use the DCC/HOBt activation method as described in step 1. b. Add the activated Boc-3-fluoro-L-phenylalanine solution to the deprotected and neutralized resin. c. Agitate the mixture for 1-2 hours. Note: Due to the electron-withdrawing nature of the fluorine atom, coupling of fluorinated amino acids may be slower than standard amino acids. A longer coupling time or a double coupling may be necessary.[4] d. Monitor the reaction for completeness using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling. e. After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation a. Repeat the deprotection (Step 2), neutralization (Step 3), and coupling (Step 4) steps for the remaining amino acids in the desired sequence.

6. Cleavage and Deprotection a. Once the synthesis is complete, dry the peptidyl-resin under vacuum. b. Perform the cleavage of the peptide from the resin and the removal of side-chain protecting groups using a strong acid cocktail. Caution: Reagents like HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions.[5] c. Agitate the resin with the cleavage cocktail for 1-3 hours at 0°C to room temperature. d. Filter the resin and collect the filtrate containing the crude peptide.

7. Peptide Precipitation and Purification a. Precipitate the crude peptide by adding the acidic filtrate to a large volume of cold diethyl ether.[5][6] b. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[6] c. Dry the crude peptide pellet under vacuum. d. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). e. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] f. Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[6] g. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.[6][7]

Troubleshooting Logic for Synthesis

G cluster_troubleshooting Troubleshooting Common Issues Problem Problem (e.g., Low Yield, Impurities) Check_Coupling Incomplete Coupling of Boc-3-fluoro-L-Phe? Problem->Check_Coupling Check_Deprotection Incomplete Boc Deprotection? Problem->Check_Deprotection Check_Cleavage Side Reactions during Cleavage? Problem->Check_Cleavage Solution_Coupling1 Increase Coupling Time Check_Coupling->Solution_Coupling1 Yes Solution_Coupling2 Perform Double Coupling Check_Coupling->Solution_Coupling2 Yes Solution_Coupling3 Use a More Potent Coupling Reagent (e.g., HATU) Check_Coupling->Solution_Coupling3 Yes Solution_Deprotection Increase Deprotection Time or TFA Concentration Check_Deprotection->Solution_Deprotection Yes Solution_Cleavage Optimize Scavenger Cocktail and Cleavage Conditions Check_Cleavage->Solution_Cleavage Yes

Caption: Troubleshooting logic for common issues in peptidomimetic synthesis.

Quantitative Data Summary

The efficiency of incorporating Boc-3-fluoro-L-phenylalanine can be compared to standard amino acids. While specific data for the 3-fluoro isomer can vary depending on the sequence, the following table provides representative data for SPPS methodologies.

ParameterSolid-Phase Peptide Synthesis (SPPS)Notes
Peptide Length Typically up to ~50 amino acidsLonger peptides can be synthesized but may face challenges with purity and yield.[7]
Incorporation Efficiency >98% per cycle (with monitoring)May be slightly lower for sterically hindered or electron-deficient amino acids like 3-F-Phe; may require optimized conditions.[4]
Typical Crude Yield Variable, can be >70% for short peptidesHighly dependent on sequence length and amino acid composition.[7]
Final Purity (post-HPLC) >95-99% achievableDependent on the efficiency of the synthesis and the resolution of the purification method.[6][7]

Conclusion

The incorporation of Boc-3-fluoro-L-phenylalanine into peptide sequences is a powerful and accessible strategy for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. The detailed protocols and conceptual frameworks provided in these application notes serve as a comprehensive guide for researchers in the rational design and synthesis of these promising molecules for drug discovery and development. Careful monitoring of coupling steps and optimization of reaction conditions are key to achieving high yields and purity.

References

Application Note: High-Efficiency Purification of Peptides Containing 3-Fluoro-L-phenylalanine by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of non-canonical amino acids, such as 3-fluoro-L-phenylalanine, into synthetic peptides is a critical strategy for enhancing their therapeutic properties, including metabolic stability and binding affinity. However, these modifications introduce unique challenges during purification, primarily due to altered hydrophobicity. This application note provides a detailed protocol for the efficient purification of peptides containing 3-fluoro-L-phenylalanine using reversed-phase high-performance liquid chromatography (RP-HPLC). We present optimized methods for sample preparation, analytical method development, and preparative-scale purification, yielding high-purity peptides suitable for downstream applications in research and drug development.

Introduction

Synthetic peptides are pivotal in various fields, from fundamental biological research to the development of novel therapeutics.[1][2] The substitution of natural amino acids with synthetic analogues like 3-fluoro-L-phenylalanine can significantly improve a peptide's in vivo stability and biological activity. The fluorine atom, with its small size and high electronegativity, can modulate the peptide's conformation and electronic properties.[3]

A primary challenge in working with these modified peptides lies in their purification. The introduction of a fluorine atom onto the phenylalanine ring increases the hydrophobicity of the amino acid, which in turn alters the retention behavior of the entire peptide during RP-HPLC.[4] This often necessitates adjustments to standard purification protocols to achieve optimal separation from closely eluting impurities.[4] This document outlines a systematic approach to developing a robust HPLC purification method for these challenging molecules.

Materials and Methods

Instrumentation
  • Analytical HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Preparative HPLC system with UV detector and fraction collector (e.g., Waters Prep 150 LC System)[5]

  • Mass Spectrometer (for peak identification)

  • Lyophilizer

Reagents and Consumables
  • Crude synthetic peptide containing 3-fluoro-L-phenylalanine

  • Crude synthetic peptide (non-fluorinated analogue for comparison)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO), HPLC grade (if required for solubility)

  • Analytical RP-HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm particle size)[1]

  • Preparative RP-HPLC column (e.g., C18, 21.2 x 250 mm, 10 µm particle size)[1]

  • Syringe filters (0.45 µm)

Experimental Protocols

Protocol 1: Sample Preparation
  • Dissolution of Crude Peptide : Dissolve the lyophilized crude peptide in Mobile Phase A (see below) to a concentration of 1-2 mg/mL for analytical runs and 5-10 mg/mL for preparative runs.[1]

  • Solubility Enhancement (if necessary) : If the peptide exhibits poor solubility in Mobile Phase A, add a minimal amount of DMSO to aid dissolution before diluting with Mobile Phase A. Ensure the final DMSO concentration is low to avoid affecting the chromatography.[4]

  • Filtration : Filter the dissolved peptide solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

Protocol 2: Analytical Method Development

The initial step in purification is to develop an optimized separation method on an analytical scale. This allows for fine-tuning of the gradient to maximize resolution between the target peptide and impurities.[6][7]

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% (v/v) TFA in water.[1]

    • Mobile Phase B : 0.1% (v/v) TFA in acetonitrile.[1]

  • Initial Scouting Gradient :

    • Column : C18, 4.6 x 150 mm, 5 µm

    • Flow Rate : 1.0 mL/min[1]

    • Detection : 214 nm and 280 nm[8]

    • Gradient : A broad gradient, such as 5-95% Mobile Phase B over 30 minutes, is recommended to determine the approximate elution time of the target peptide.[2][6]

  • Gradient Optimization :

    • Based on the scouting run, design a shallower, more focused gradient around the elution point of the target peptide.[1][6] For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 20 minutes can be employed to improve separation from nearby impurities.

  • Peak Identification : Collect the major peak and confirm its identity and purity using mass spectrometry.

Protocol 3: Preparative HPLC Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.[7][9]

  • Column and Flow Rate Scaling :

    • Use a preparative column with the same stationary phase as the analytical column.[7]

    • Adjust the flow rate based on the column diameter. For example, scaling from a 4.6 mm ID column to a 21.2 mm ID column, the flow rate should be increased proportionally.

  • Gradient Adjustment : The optimized analytical gradient can be applied to the preparative scale.

  • Sample Loading : Inject the prepared crude peptide solution onto the preparative column. The loading amount will depend on the column size and the complexity of the crude mixture.

  • Fraction Collection : Collect fractions corresponding to the main product peak.[10]

  • Purity Analysis : Analyze the collected fractions using the developed analytical HPLC method to assess their purity.[1]

  • Lyophilization : Pool the fractions that meet the desired purity specifications (e.g., >98%) and lyophilize to obtain the purified peptide as a dry powder.[1][7]

Results and Discussion

The incorporation of 3-fluoro-L-phenylalanine in place of phenylalanine typically leads to an increased retention time in RP-HPLC due to the enhanced hydrophobicity of the peptide.[4] This effect is clearly demonstrated in the comparative analysis of a model peptide and its fluorinated analogue.

Table 1: Comparative RP-HPLC Data for Model Peptides

Peptide SequenceModificationAnalytical Retention Time (min)% Purity (Crude)% Purity (Post-Purification)Yield (%)
Ac-Tyr-Gly-Gly-Phe -Leu-NH2None15.2~70%>98%35
Ac-Tyr-Gly-Gly-3-F-Phe -Leu-NH23-Fluoro-L-phenylalanine17.8~65%>98%30

The data in Table 1 illustrates that the fluorinated peptide exhibits a longer retention time, confirming its increased hydrophobicity. The optimized purification protocol was successful in achieving high purity for both peptides. The slightly lower yield for the fluorinated peptide can be attributed to potential challenges in solubility and stronger interactions with the stationary phase.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification and analysis of peptides containing 3-fluoro-L-phenylalanine.

Peptide_Purification_Workflow Crude_Peptide Crude Synthetic Peptide (with 3-F-Phe) Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep Analytical_HPLC Analytical HPLC (Method Development) Sample_Prep->Analytical_HPLC Prep_HPLC Preparative HPLC (Scale-up & Purification) Sample_Prep->Prep_HPLC Load Sample Gradient_Opt Gradient Optimization Analytical_HPLC->Gradient_Opt Gradient_Opt->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC & MS) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pool Pure Fractions Pure_Peptide Pure Peptide (>98%) Lyophilization->Pure_Peptide

Caption: Workflow for HPLC purification of 3-fluoro-L-phenylalanine peptides.

Conclusion

The protocols detailed in this application note provide a robust framework for the high-efficiency purification of synthetic peptides containing 3-fluoro-L-phenylalanine. By systematically developing an analytical method and then scaling it for preparative chromatography, it is possible to overcome the challenges associated with the increased hydrophobicity of these modified peptides. This approach consistently yields highly pure material, which is essential for reliable results in subsequent biological assays and for the advancement of peptide-based drug development.

References

Application Note: Mass Spectrometry Analysis of 3-Fluorophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 3-fluorophenylalanine (3-F-Phe), into peptides is a key strategy in modern drug discovery and chemical biology. The substitution of hydrogen with a fluorine atom on the phenyl ring of phenylalanine can significantly alter the peptide's physicochemical properties, including hydrophobicity, electronic distribution, and metabolic stability.[1][2] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications.[1][2]

Mass spectrometry is an indispensable tool for the characterization and quantification of these modified peptides.[3] This application note provides detailed protocols and data analysis guidelines for the comprehensive mass spectrometry analysis of peptides containing 3-fluorophenylalanine. The methodologies described herein are designed to ensure accurate identification, characterization, and quantification, addressing the unique aspects of analyzing fluorinated peptides.

Core Principles of Analysis

The mass spectrometric analysis of 3-F-Phe-containing peptides follows the general principles of proteomic workflows.[4][5] Key considerations include the mass shift introduced by the fluorine atom and its influence on chromatographic behavior and fragmentation patterns. The presence of fluorine does not typically interfere with ionization by electrospray (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques.[6]

Expected Mass Shifts

The incorporation of a 3-fluorophenylalanine residue in place of a standard phenylalanine residue results in a predictable mass increase. This mass shift must be accounted for in both precursor and fragment ion analysis.

Amino AcidMonoisotopic Mass (Da)3-Fluorophenylalanine SubstitutionMonoisotopic Mass of 3-F-Phe Residue (Da)Mass Difference (Da)
Phenylalanine (Phe)147.0684Phe -> 3-F-Phe165.0590+17.9906
Fragmentation Patterns

Peptides containing 3-fluorophenylalanine are expected to exhibit fragmentation patterns similar to their non-fluorinated analogs, primarily yielding b- and y-type ions from cleavage of the peptide backbone.[6][7] The mass of any fragment ion containing the 3-F-Phe residue will reflect the corresponding mass shift. Specific fragmentation of the 3-F-Phe side chain is not typically observed under standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) conditions.

Experimental Workflow

A typical workflow for the analysis of 3-fluorophenylalanine-containing peptides involves sample preparation, liquid chromatography separation, and mass spectrometric detection and fragmentation.

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Peptide Solubilization sp2 Reduction & Alkylation (if Cys present) sp1->sp2 sp3 Enzymatic Digestion (for larger peptides/proteins) sp2->sp3 sp4 Desalting (C18) sp3->sp4 lc Reverse-Phase LC Separation sp4->lc ms1 MS1 Scan (Precursor Ion) lc->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 da1 Database Search (with 3-F-Phe modification) ms2->da1 da2 Sequence Identification da1->da2 da3 Quantitative Analysis da2->da3

Caption: General workflow for the mass spectrometry analysis of 3-F-Phe-containing peptides.

Protocols

Protocol 1: Sample Preparation of Synthetic 3-F-Phe Peptides

This protocol outlines the basic steps for preparing a synthetic peptide for direct infusion or LC-MS analysis.

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized 3-F-Phe-containing peptide.

    • Dissolve the peptide in 1 mL of a solution of 50% acetonitrile in deionized water with 0.1% formic acid to create a 1 mg/mL stock solution.[7]

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 1-10 pmol/µL using 0.1% formic acid in deionized water. This concentration is a good starting point for most modern ESI mass spectrometers.

Protocol 2: In-Solution Digestion of a Protein Containing 3-F-Phe

This protocol is for digesting a larger protein that has incorporated 3-F-Phe to generate smaller peptides suitable for MS analysis.

  • Reduction and Alkylation:

    • Dissolve the protein sample in a buffer containing 6 M urea and 50 mM Tris-HCl, pH 8.0.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[8]

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.[8]

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.[9]

    • Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol to remove salts and detergents that can interfere with MS analysis.[9]

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general method for the separation and fragmentation of 3-F-Phe-containing peptides.

  • Liquid Chromatography (LC) Separation:

    • LC System: A nano- or micro-flow HPLC/UPLC system.

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Gradient: A linear gradient from 5% to 40% B over a suitable time (e.g., 60 minutes) at a flow rate of 300 nL/min.

    • Injection Volume: 1-5 µL.

  • MS/MS Analysis:

    • Mass Spectrometer: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).[10]

    • Ionization Mode: Positive ESI.

    • MS1 Scan: Acquire spectra over an m/z range of 350-1500.

    • Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions for fragmentation.

    • Fragmentation: Use CID or HCD with a normalized collision energy appropriate for the instrument (e.g., 25-35%).

    • Dynamic Exclusion: Exclude previously fragmented ions for a set duration (e.g., 30 seconds) to increase the number of unique peptides identified.

Data Analysis and Interpretation

Database Searching

For peptide identification, the acquired MS/MS data should be searched against a relevant protein database using a search algorithm (e.g., Mascot, Sequest, Andromeda).

Critical Search Parameters:

  • Enzyme: Trypsin (if used).

  • Fixed Modifications: Carbamidomethyl (C) (if alkylation was performed).

  • Variable Modifications: Oxidation (M), and a custom modification for 3-fluorophenylalanine.

    • Modification Name: 3-Fluoro-Phe

    • Target Residue: F

    • Mass Shift: +17.9906 Da

  • Precursor Mass Tolerance: 10 ppm (for high-resolution instruments).

  • Fragment Mass Tolerance: 0.05 Da (for high-resolution instruments).

Logical Flow for Data Interpretation

Caption: Decision-making process for the identification of 3-F-Phe-containing peptides.

Quantitative Analysis

For quantitative studies, targeted mass spectrometry approaches such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) are recommended for their high sensitivity and specificity.

Quantitative Data Summary (Theoretical)

The following table provides a theoretical example of SRM transitions that could be monitored for a hypothetical peptide "Ac-Gly-X-Ala-NH2" where X is either Phenylalanine or 3-Fluorophenylalanine.

Peptide SequencePrecursor Ion (m/z)Fragment IonFragment Ion (m/z)
Ac-G-F -A-NH2377.18y2160.09
b2205.09
Ac-G-(3-F-Phe) -A-NH2395.17y2160.09
b2223.08

Note: The y2 ion does not contain the modified residue, so its m/z remains the same. The b2 ion contains the 3-F-Phe, and its mass is shifted accordingly.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low Signal Intensity Low peptide abundance, inefficient ionization, sample loss during preparation.Increase starting material, optimize sample preparation, ensure LC-MS system is properly calibrated.[9]
Poor Fragmentation Inappropriate collision energy, labile modifications (not typical for 3-F-Phe).Optimize collision energy for the specific peptide. Experiment with different fragmentation methods (e.g., ETD) if available.[9]
Peptide Not Identified Incorrect mass modification in search parameters, poor quality MS/MS spectrum.Double-check all search parameters, especially the custom modification for 3-F-Phe. Manually inspect high-quality spectra.
Co-elution with Unmodified Peptide Similar hydrophobicity.Optimize the LC gradient. A shallower gradient can improve the separation of peptides with subtle differences in retention time.[6]

Conclusion

The mass spectrometric analysis of peptides containing 3-fluorophenylalanine is a robust and essential methodology for their characterization and quantification. By employing the detailed protocols and data analysis strategies outlined in this application note, researchers can confidently identify and characterize these modified peptides. Careful consideration of the mass shift introduced by the fluorine atom in both precursor and fragment ions is critical for successful data interpretation. These techniques are vital for advancing drug development and biological research involving fluorinated peptide analogs.

References

Unlocking Novel Therapeutics: Applications of Boc-3-fluoro-L-phenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of peptides and small molecules. Among these, Boc-3-fluoro-L-phenylalanine stands out as a versatile building block for the synthesis of innovative therapeutics. The fluorine atom, with its unique electronic properties and minimal steric footprint, can profoundly influence molecular conformation, metabolic stability, and binding affinity, thereby addressing key challenges in drug design.[1][2]

These application notes provide a detailed overview of the utility of Boc-3-fluoro-L-phenylalanine in drug discovery, complete with experimental protocols and quantitative data to guide researchers in its effective implementation.

Key Applications in Drug Discovery

The introduction of a fluorine atom at the meta position of the phenylalanine side chain offers several advantages in drug design:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile positions, increasing the in vivo half-life of drug candidates.[3]

  • Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic landscape of the aromatic ring, leading to modified cation-π or other non-covalent interactions with biological targets. This can result in improved binding affinity and selectivity.[3][4]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the amino acid side chain and the overall peptide backbone, enabling the design of molecules with specific three-dimensional structures.[2]

  • Improved Pharmacokinetic Properties: Fluorination can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.[5]

These properties have led to the exploration of Boc-3-fluoro-L-phenylalanine and its derivatives in various therapeutic areas, including oncology, infectious diseases, and neurology.[5][6]

Application 1: Development of PET Imaging Agents for Oncology

A significant application of 3-fluoro-L-phenylalanine is in the development of Positron Emission Tomography (PET) tracers for tumor imaging. The radiolabeled analog, 3-L-[¹⁸F]Fluorophenylalanine, has shown promise as a PET tracer for visualizing tumors.[1]

Quantitative Data: In Vitro Uptake and In Vivo Tumor Accumulation

Preclinical studies have demonstrated the potential of 3-L-[¹⁸F]Fluorophenylalanine for tumor imaging, with significant uptake in various cancer cell lines and accumulation in tumor xenografts.

Parameter MCF-7 (Breast Cancer) PC-3 (Prostate Cancer) U87 MG (Glioblastoma) Reference
In Vitro Uptake vs. [¹⁸F]FET Significantly HigherSignificantly HigherNot specified[1]
In Vivo SUVmax (Orthotopic U87 MG Xenograft) Not ApplicableNot Applicable107.6 ± 11.3[1]

Experimental Protocol: In Vitro Cell Uptake Assay

This protocol outlines a general procedure for assessing the uptake of a radiolabeled amino acid analog in cancer cell lines.[1]

  • Cell Culture: Culture human tumor cell lines (e.g., MCF-7, PC-3, U87 MG) in appropriate media and conditions.

  • Tracer Incubation: Replace the culture medium with a solution containing the radiolabeled tracer (e.g., 3-L-[¹⁸F]Fluorophenylalanine at a concentration of 150 kBq/mL).

  • Incubation: Incubate the cells for a defined period (e.g., 60 minutes) at 37°C.

  • Washing: Remove the tracer solution and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

  • Cell Lysis and Measurement: Resuspend the cells in PBS, centrifuge, and measure the radioactivity in the cell pellet using a gamma counter.

  • Data Analysis: Normalize the radioactivity counts to the number of cells to determine the uptake per cell.

Application 2: Synthesis of Bioactive Peptides and Enzyme Inhibitors

Boc-3-fluoro-L-phenylalanine is a key building block in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced biological activity and stability. The Boc (tert-butyloxycarbonyl) protecting group allows for the controlled, stepwise addition of the fluorinated amino acid into a growing peptide chain.[6][7]

Quantitative Data: Inhibition of Angiotensin-Converting Enzyme (ACE)

Compound ACE IC50 (nM) Inhibition Kinetics Reference
EU-486541Noncompetitive[8]
EU-503141Competitive[8]
EU-48811980Competitive[8]

Experimental Protocol: Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the manual synthesis of a peptide incorporating Boc-3-fluoro-L-phenylalanine using Boc/Bzl chemistry.[9][10][11]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or HATU).

3. Peptide Chain Elongation (Iterative Cycle):

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
  • Washing: Wash the resin thoroughly with DCM and isopropanol (IPA) to remove TFA.
  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
  • Washing: Wash the resin with DCM to remove excess base.
  • Coupling of Boc-3-fluoro-L-phenylalanine:
  • Pre-activate Boc-3-fluoro-L-phenylalanine (2-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) in N,N-dimethylformamide (DMF).
  • Add the activated amino acid solution to the resin.
  • Add DIEA (4-6 equivalents) to initiate coupling.
  • Allow the reaction to proceed for 1-2 hours at room temperature.
  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, recouple to ensure complete reaction.
  • Washing: Wash the resin with DMF and DCM to remove excess reagents.
  • Repeat this cycle for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

  • After the final coupling and Boc deprotection, treat the peptide-resin with a strong acid cocktail (e.g., anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)) to cleave the peptide from the resin and remove side-chain protecting groups.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

6. Characterization:

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow and Mechanisms

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Boc Deprotection (TFA/DCM) Wash1 Wash (DCM/IPA) Deprotection->Wash1 Remove TFA Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Remove DIEA Coupling Coupling of Boc-3-fluoro-L-Phe (HBTU/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Remove excess reagents Wash3->Deprotection Start next cycle Cleavage Final Cleavage & Deprotection (HF or TFMSA) Wash3->Cleavage After final cycle Start Start: Swollen Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

A generalized workflow for Boc-solid-phase peptide synthesis.

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (e.g., Peptide) Ligand->GPCR Binding G_alpha_GTP->Effector Modulation Downstream Downstream Signaling Cascades Second_Messenger->Downstream Response Cellular Response Downstream->Response

A simplified G protein-coupled receptor signaling pathway.

Mechanism of HIV-1 Capsid Inhibitors

HIV_Capsid_Inhibitor cluster_early Early Phase cluster_late Late Phase Viral_Entry Viral Entry Uncoating Capsid Uncoating (Disassembly) Viral_Entry->Uncoating RT Reverse Transcription Uncoating->RT Nuclear_Import Nuclear Import RT->Nuclear_Import Assembly Capsid Assembly Budding Viral Budding Assembly->Budding Maturation Maturation Budding->Maturation Inhibitor Capsid Inhibitor Inhibitor->Uncoating Inhibits by hyperstabilizing capsid Inhibitor->Assembly Inhibits by disrupting assembly

Dual mechanism of action of HIV-1 capsid inhibitors.

Conclusion

Boc-3-fluoro-L-phenylalanine is a valuable synthetic tool in drug discovery, enabling the rational design of peptides and small molecules with improved pharmacological profiles. Its incorporation can lead to enhanced metabolic stability, modulated binding affinity, and favorable pharmacokinetic properties. The provided protocols and data serve as a starting point for researchers to explore the potential of this and other fluorinated amino acids in their drug development programs. As our understanding of the subtle yet powerful effects of fluorination continues to grow, the applications of Boc-3-fluoro-L-phenylalanine are poised to expand, contributing to the development of the next generation of innovative medicines.

References

Troubleshooting & Optimization

preventing aggregation in SPPS with Boc-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) involving Boc-3-fluoro-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing peptide aggregation and to offer troubleshooting support for common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is peptide aggregation a common issue when using Boc-3-fluoro-L-phenylalanine?

A1: The incorporation of fluorine into the phenylalanine side chain increases its hydrophobicity.[1][2] This enhanced hydrophobicity can promote intermolecular interactions between peptide chains, leading to the formation of β-sheet structures and subsequent aggregation on the resin. This is a common issue with hydrophobic and fluorinated amino acids.

Q2: What are the primary indicators of on-resin aggregation during SPPS?

A2: Signs of on-resin aggregation include:

  • Poor resin swelling: The resin beads may appear shrunken or clumped together.[3]

  • Slow or incomplete reactions: This can be observed through positive results from colorimetric tests like the Kaiser test (indicating incomplete coupling) or by sluggish Fmoc-deprotection.[4]

  • Decreased yield: A significant reduction in the final peptide yield is a strong indicator of aggregation-related problems.

Q3: Can the position of Boc-3-fluoro-L-phenylalanine in the peptide sequence influence aggregation?

A3: Yes. Placing hydrophobic residues, such as 3-fluoro-L-phenylalanine, in close proximity within the peptide sequence can increase the likelihood of aggregation. If the peptide design allows, spacing these residues with more hydrophilic amino acids can help to mitigate this effect.

Q4: Are there any specific considerations for the coupling reaction of Boc-3-fluoro-L-phenylalanine?

A4: Due to the electron-withdrawing nature of the fluorine atom, the coupling of Boc-3-fluoro-L-phenylalanine may be slower than that of standard amino acids.[4] It is often beneficial to use a more potent coupling reagent, such as HATU, and to extend the coupling time or perform a double coupling to ensure the reaction goes to completion.[4]

Troubleshooting Guides

Issue 1: Incomplete Coupling or Deprotection

Symptoms:

  • Positive Kaiser test after coupling.

  • Slow deprotection of the Boc group.

  • Low final peptide yield.

Possible Causes:

  • On-resin peptide aggregation.

  • Steric hindrance from the fluorinated amino acid.

  • Suboptimal reaction conditions.

Solutions:

StrategyDescriptionExpected Improvement
Optimize Coupling Reagents Use more potent activating agents like HBTU or HATU in place of standard carbodiimides.Improved coupling efficiency, potentially reducing the need for double coupling.
Increase Reaction Time Extend the coupling and deprotection times to allow for complete reactions with the sterically hindered amino acid.Can lead to higher coupling and deprotection yields.
Double Coupling After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid.[4]Significantly improves the incorporation of difficult amino acids.
Use High-Swelling Resin Employ a resin with good swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG) or a low cross-linked polystyrene resin.[5]Better solvation of the peptide-resin complex, improving reagent accessibility.
Chaotropic Salts Add chaotropic salts like LiCl or KSCN to the coupling or deprotection solutions to disrupt secondary structures.Can improve reaction kinetics by breaking up aggregates.
In Situ Neutralization Perform neutralization of the N-terminal amine in the presence of the activated amino acid to minimize the time the free amine is exposed and prone to aggregation.[6]Can lead to cleaner synthesis and higher yields for aggregation-prone sequences.
Issue 2: Poor Solubility of the Cleaved Peptide

Symptoms:

  • The purified peptide is difficult to dissolve in standard solvents.

  • Formation of a gel or precipitate upon dissolution.

Possible Causes:

  • The final peptide is prone to aggregation in solution.

  • Residual impurities from the synthesis.

Solutions:

StrategyDescription
Disaggregation Protocol Treat the lyophilized peptide with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break up pre-existing aggregates.
Solvent Screening Test a range of solvents, including those with different polarities and pH values, to find an optimal solvent for your peptide.
Use of Denaturants For peptides that are difficult to dissolve, the addition of denaturants such as guanidinium chloride or urea can be effective.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-3-fluoro-L-phenylalanine

This protocol outlines a single cycle for the incorporation of Boc-3-fluoro-L-phenylalanine into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[7]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.[7]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[7]

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-3-fluoro-L-phenylalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[7] If the test is positive, consider a second coupling (double coupling).

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Final Deprotection and Washing: After the final coupling step, perform a final Boc deprotection (step 2 from Protocol 1) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in vacuo.[4]

  • Cleavage:

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) to the dried resin.[4]

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether. A white precipitate of the crude peptide should form.[4]

  • Peptide Isolation:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether, then re-centrifuge.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Protocol 3: Peptide Purification
  • Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purification: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4]

  • Analysis: Collect fractions corresponding to the main product peak and confirm the purity and identity of the peptide by analytical RP-HPLC and mass spectrometry.[4]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage & Deprotection Wash3->Final_Cleavage Final amino acid coupled Purification Purification & Analysis Final_Cleavage->Purification Troubleshooting_Aggregation Start Incomplete Coupling/Deprotection (Positive Kaiser Test) Check_Reagents Are coupling reagents fresh and potent? Start->Check_Reagents Check_Time Is coupling/deprotection time sufficient? Check_Reagents->Check_Time Yes Aggregation_Suspected Suspect On-Resin Aggregation Check_Reagents->Aggregation_Suspected No, replace reagents Check_Time->Aggregation_Suspected Yes Check_Time->Aggregation_Suspected No, increase time Strategy1 Use High-Swelling Resin Aggregation_Suspected->Strategy1 Strategy2 Add Chaotropic Salts Aggregation_Suspected->Strategy2 Strategy3 Perform Double Coupling Aggregation_Suspected->Strategy3 Strategy4 Use In Situ Neutralization Aggregation_Suspected->Strategy4 Re_evaluate Re-evaluate Synthesis Strategy1->Re_evaluate Strategy2->Re_evaluate Strategy3->Re_evaluate Strategy4->Re_evaluate

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 3-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-fluorophenylalanine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of an incomplete Boc deprotection reaction?

An incomplete reaction is typically identified through analytical monitoring. Key indicators include:

  • Thin-Layer Chromatography (TLC): The presence of a significant amount of the starting material (Boc-protected 3-fluorophenylalanine), which is less polar than the deprotected product.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The chromatogram will show a peak corresponding to the mass of the starting material in addition to the desired product peak.[1][2]

  • ¹H NMR Spectroscopy: The persistence of a characteristic singlet peak for the tert-butyl protons of the Boc group, typically appearing around 1.4-1.5 ppm in the proton NMR spectrum.[2]

  • High-Performance Liquid Chromatography (HPLC): Quantitative analysis will show a significant peak area for the starting material, indicating that the reaction has not gone to completion.[2][3]

Q2: Why might the Boc deprotection of 3-fluorophenylalanine be more challenging than for other amino acids?

The fluorine atom on the phenyl ring is electron-withdrawing. This electronic effect can slightly decrease the electron density of the carbamate group, potentially making the Boc group on 3-fluorophenylalanine more resistant to acid-catalyzed cleavage compared to non-fluorinated phenylalanine. Consequently, standard deprotection conditions may not be sufficient to drive the reaction to completion.

Q3: What are the most common causes of incomplete Boc deprotection?

Several factors can contribute to an incomplete reaction:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, typically trifluoroacetic acid (TFA), may be too low to efficiently cleave the Boc group.[1][2][4][5][6]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough for complete conversion, especially if the substrate is sterically hindered or electronically deactivated.[2][4][5][6]

  • Low Reaction Temperature: Most Boc deprotections are run at room temperature. Lower temperatures will slow down the reaction rate.[2][4][7]

  • Poor Solubility: If the Boc-protected 3-fluorophenylalanine is not fully dissolved in the reaction solvent, the acid cannot effectively access the substrate.[1]

  • Steric Hindrance: While less of a factor for the amino acid itself, if it is part of a larger, sterically congested molecule, the approach of the acid to the Boc group can be impeded.[1][2][4][6]

  • Reagent Quality: The presence of water in the TFA can reduce its effective acidity.[6]

Q4: What are scavengers and are they necessary for the deprotection of 3-fluorophenylalanine?

During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[4][5][8][9] This cation can cause side reactions by alkylating nucleophilic sites on the molecule.[4][5][8][9] Scavengers are added to the reaction mixture to trap these reactive cations.[4][9] For 3-fluorophenylalanine itself, the risk of side reactions on the aromatic ring is relatively low. However, if the molecule contains other sensitive residues like tryptophan, methionine, or cysteine, the use of scavengers is highly recommended.[5][9] Common scavengers include triisopropylsilane (TIS) and water.[4][9][10]

Troubleshooting Guide

If you are experiencing incomplete Boc deprotection of 3-fluorophenylalanine, follow this systematic approach to diagnose and resolve the issue.

Initial Assessment
  • Confirm Incomplete Deprotection: Use one of the analytical methods described in Q1 (TLC, LC-MS, ¹H NMR, or HPLC) to confirm the presence of starting material.

  • Review Reaction Parameters: Double-check the concentration of your acid, the reaction time, temperature, and the solvent used against a standard protocol.

Troubleshooting Steps

If incomplete deprotection is confirmed, consider the following adjustments, starting with the mildest changes.

IssueRecommended ActionRationale
Incomplete Reaction with Standard Conditions (e.g., 20-25% TFA in DCM) 1. Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by TLC or LC-MS.[4][10] 2. Increase the TFA concentration. Gradually increase the TFA concentration, for example, to 50% in DCM.[3][4][5][10] 3. Consider neat TFA. For very resistant substrates, using 100% TFA for a shorter duration (e.g., 5-15 minutes) can be effective, though it may increase the risk of side products.[5][11]The electron-withdrawing fluorine may require more forcing conditions. Extending the time or increasing the acid strength can help drive the reaction to completion.
Poor Solubility of Starting Material 1. Choose a more suitable solvent. Ensure the Boc-protected 3-fluorophenylalanine is fully soluble in the chosen solvent. Dichloromethane (DCM) is a common choice.[2][4] 2. Increase the solvent volume. A more dilute reaction may improve solubility.Complete dissolution is essential for the reaction to proceed efficiently.
Presence of Acid-Sensitive Functional Groups 1. Use a milder acid system. Consider using 4M HCl in 1,4-dioxane, which can be an effective alternative to TFA.[4][7][10]This can sometimes provide a balance between effective deprotection and preserving other sensitive groups.
Observation of Side Products (if other sensitive residues are present) 1. Add scavengers. A common and effective scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[9]Scavengers will trap the reactive tert-butyl cation and prevent unwanted alkylation of nucleophilic residues.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a common starting point for the deprotection of Boc-protected amino acids.

  • Dissolution: Dissolve the Boc-protected 3-fluorophenylalanine in anhydrous dichloromethane (DCM).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[10] If your molecule contains acid-sensitive residues, consider adding scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[4]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 30-minute intervals until the starting material is consumed (typically 1-2 hours).[4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with toluene (3 times).[4] The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base.[10]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol offers a milder alternative to TFA-based methods.

  • Dissolution: Dissolve the Boc-protected 3-fluorophenylalanine in anhydrous 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.[4]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress by TLC or LC-MS (typically 30 minutes to 2 hours).[4]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.

Reaction Monitoring Diagram

G cluster_0 Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Quench Quench (if necessary) Sample->Quench TLC TLC Analysis Quench->TLC LCMS LC-MS Analysis Quench->LCMS Decision Is Reaction Complete? TLC->Decision LCMS->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: Workflow for monitoring Boc deprotection progress.

Data Summary

The following table summarizes typical reaction conditions for Boc deprotection. Note that for 3-fluorophenylalanine, conditions towards the more forcing end of the spectrum may be required.

ReagentConcentrationTypical TimeTemperatureNotes
TFA in DCM25%2 hoursRoom Temp.A common and generally effective condition.[5]
TFA in DCM50%30 minutesRoom Temp.Faster deprotection, suitable for less sensitive substrates.[5] May be a good starting point for 3-fluorophenylalanine.
Neat TFA100%5-15 minutesRoom Temp.Very rapid deprotection, but may increase the risk of side products.[5][11]
4M HCl in Dioxane4M30 min - 2 hoursRoom Temp.A strong alternative to TFA.[4][7]

References

Technical Support Center: Boc-3-fluoro-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Boc-3-fluoro-L-phenylalanine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the incorporation of this fluorinated amino acid into peptide chains.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of incorporating 3-fluoro-L-phenylalanine into peptides?

Incorporating 3-fluoro-L-phenylalanine into peptides can offer several advantages, including:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.[1][2][3]

  • Modulated Receptor Binding: The fluorine atom alters the electronic properties of the phenyl ring, which can influence binding affinity and selectivity to target receptors.[1][2][3][4]

  • Improved Pharmacokinetic Properties: Fluorination can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.[1][3]

  • Structural Probes: The ¹⁹F nucleus provides a sensitive NMR probe for studying peptide conformation and interactions without the background noise of ¹H NMR.[5]

Q2: What is the primary side reaction of concern when using Boc-3-fluoro-L-phenylalanine?

The most significant side reaction to be aware of is defluorination , which is the loss of the fluorine atom from the phenyl ring. This reaction is particularly problematic during the removal of certain protecting groups by catalytic hydrogenation (e.g., hydrogenolysis of N-benzyloxycarbonyl (Cbz) or benzyl esters).[6][7]

Q3: Can I use standard Boc-SPPS protocols for Boc-3-fluoro-L-phenylalanine?

Yes, standard Boc-SPPS protocols can be adapted for Boc-3-fluoro-L-phenylalanine.[1][8][9] However, two main areas require special attention:

  • Coupling: Due to the electron-withdrawing effect of the fluorine atom, the coupling of Boc-3-fluoro-L-phenylalanine can be slower than its non-fluorinated counterpart.[10]

  • Deprotection: The final cleavage and deprotection strategy must be chosen carefully to avoid defluorination.[6][7]

Q4: Are there specific recommendations for the cleavage and final deprotection of peptides containing 3-fluoro-L-phenylalanine?

It is crucial to avoid catalytic hydrogenation for global deprotection if benzyl-based protecting groups are present. Alternative methods include:

  • Strong Acid Cleavage: Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are effective for cleaving the peptide from the resin and removing most side-chain protecting groups.[4][11][12][13][14]

  • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a palladium catalyst and can be a milder alternative to high-pressure hydrogenation, though its compatibility should be carefully evaluated.[8][15][16]

  • Sodium in Liquid Ammonia: This is a powerful reducing agent capable of removing many protecting groups but should be used with caution due to its reactivity.[17]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing Boc-3-fluoro-L-phenylalanine.

Issue 1: Low Coupling Efficiency or Incomplete Coupling
  • Symptom: Positive Kaiser test after coupling, leading to deletion sequences in the final peptide.

  • Potential Cause: The electron-withdrawing fluorine atom on the phenyl ring can decrease the nucleophilicity of the carboxyl group, slowing down the acylation reaction.[10]

  • Solutions:

    • Use a more potent coupling reagent: Switch from standard carbodiimides (e.g., DCC, DIC) to uronium/aminium-based reagents like HATU, HBTU, or COMU, which are known to be more effective for sterically hindered or less reactive amino acids.[18]

    • Increase coupling time: Extend the reaction time for the coupling of Boc-3-fluoro-L-phenylalanine.

    • Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated Boc-3-fluoro-L-phenylalanine to the resin.[10]

    • Pre-activation: Allow the Boc-3-fluoro-L-phenylalanine to pre-activate with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.[18]

Issue 2: Presence of an Unexpected Peak with a Mass of -18 Da in the Final Product
  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the desired peptide minus 18 Da (the mass difference between fluorine and hydrogen).

  • Potential Cause: Defluorination of the 3-fluorophenylalanine residue has occurred, replacing the fluorine atom with a hydrogen atom. This is most likely due to the use of catalytic hydrogenation for the removal of protecting groups such as Cbz or benzyl esters.[6][7]

  • Solutions:

    • Avoid Catalytic Hydrogenation: Do not use H₂/Pd/C or similar catalytic hydrogenation methods for the global deprotection of peptides containing 3-fluoro-L-phenylalanine if benzyl-type protecting groups are present. One study noted that deprotection of a related derivative with hydrogenolysis resulted in defluorination.[6][7]

    • Alternative Deprotection Strategies:

      • HF Cleavage: Use anhydrous hydrogen fluoride with appropriate scavengers. This is a robust method for final cleavage and deprotection in Boc-SPPS.[4][11][12][14]

      • TFMSA or TMSOTf Cleavage: Trifluoromethanesulfonic acid or trimethylsilyl trifluoromethanesulfonate are strong acid alternatives to HF that do not require specialized apparatus.[13]

      • Catalytic Transfer Hydrogenation: This can be a milder alternative to high-pressure hydrogenation, using hydrogen donors like formic acid or cyclohexene. However, its compatibility should be tested on a small scale first.[8][15][16]

Quantitative Data

While specific quantitative data for the side reactions of Boc-3-fluoro-L-phenylalanine is limited in the literature, the following table provides a general overview of coupling efficiencies and potential side product formation based on related fluorinated amino acids and standard SPPS procedures.

ParameterCondition/ReagentExpected OutcomePotential Side Products
Coupling Efficiency DCC/HOBt>95% (may require longer coupling times)Low levels of deletion sequences
HATU/DIPEA>99%Minimal
COMU/DIPEA>99%Minimal
Defluorination Catalytic Hydrogenation (H₂/Pd/C)High risk of defluorinationPhenylalanine-containing peptide
HF CleavageNo reported defluorinationStandard HF cleavage side products (e.g., alkylation of Trp, Met)
TFMSA CleavageNo reported defluorinationStandard TFMSA cleavage side products

Experimental Protocols

Protocol 1: Optimized Coupling of Boc-3-fluoro-L-phenylalanine in Manual Boc-SPPS
  • Resin Swelling and Deprotection: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM). Remove the Boc protecting group from the resin-bound amino acid using 50% trifluoroacetic acid (TFA) in DCM.[8]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.[8]

  • Amino Acid Activation: In a separate vessel, dissolve Boc-3-fluoro-L-phenylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.[18]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.[18]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, perform a second coupling with fresh reagents.[10]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection using Anhydrous Hydrogen Fluoride (HF)

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and experienced personnel.

  • Pre-cleavage Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Scavenger Addition: Place the dried peptide-resin in a Kel-F reaction vessel. Add an appropriate scavenger mixture (e.g., anisole or p-cresol) to trap carbocations generated during cleavage.[11][12]

  • HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully distill anhydrous HF into the vessel. Stir the mixture at 0 °C for 1-2 hours.[11]

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Collect the precipitate by filtration or centrifugation and wash it several times with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Deprotection_Side_Reaction cluster_methods Deprotection Methods cluster_products Products Boc_3F_Phe Peptide with Boc-3-fluoro-L-Phe and Benzyl protecting groups Deprotection Global Deprotection Boc_3F_Phe->Deprotection Catalytic_Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Deprotection->Catalytic_Hydrogenation Leads to HF_Cleavage HF Cleavage Deprotection->HF_Cleavage Recommended TFMSA_Cleavage TFMSA Cleavage Deprotection->TFMSA_Cleavage Recommended Defluorinated_Peptide Defluorinated Peptide (Side Product) Catalytic_Hydrogenation->Defluorinated_Peptide Desired_Peptide Desired Fluorinated Peptide HF_Cleavage->Desired_Peptide TFMSA_Cleavage->Desired_Peptide

Caption: Deprotection strategies and potential side reactions.

Coupling_Workflow start Start: Resin with free amine pre_activate Pre-activate Boc-3-F-Phe with HATU/DIPEA in DMF start->pre_activate coupling Couple to resin (2-4 hours) pre_activate->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash resin kaiser_test->wash Negative double_couple Perform Double Coupling kaiser_test->double_couple Positive end End: Coupled Resin wash->end double_couple->coupling

Caption: Optimized coupling workflow for Boc-3-fluoro-L-phenylalanine.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-3-fluoro-L-phenylalanine to Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling Boc-3-fluoro-L-phenylalanine to sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What makes Boc-3-fluoro-L-phenylalanine challenging to couple, especially to hindered amino acids?

A1: The primary challenges in coupling Boc-3-fluoro-L-phenylalanine stem from a combination of steric hindrance and potential electronic effects:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl ring of the phenylalanine derivative, creates significant steric bulk around the carboxylic acid. This bulkiness physically obstructs the approach of the amine component of the hindered amino acid, slowing down the rate of peptide bond formation.

  • Electronic Effects of Fluorine: The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly alter the reactivity of the carboxylic acid, although steric hindrance is generally the more dominant challenge.

  • Hindered Coupling Partner: When coupling to an already sterically demanding amino acid (e.g., Aib, N-methylated amino acids, or amino acids with bulky side chains), the combined steric hindrance of both partners severely impedes the reaction, often leading to low yields and incomplete couplings.[1][2]

Q2: Which classes of coupling reagents are most effective for these difficult couplings?

A2: For sterically demanding couplings involving Boc-3-fluoro-L-phenylalanine, high-reactivity in situ activating reagents are strongly recommended. Standard carbodiimides like DCC or EDC alone are often inefficient. The most effective classes are:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly efficient for difficult couplings.[3] HATU is often considered a benchmark for high reactivity and low racemization rates.[3]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, known for promoting rapid bond formation with bulky residues.[4] PyAOP is particularly effective for coupling to N-methylated amino acids.[4]

  • COMU (Third-Generation Uronium Salt): COMU offers coupling efficiencies comparable to or even exceeding HATU in some cases.[3] It is based on the non-explosive OxymaPure, providing a significantly better safety profile than benzotriazole-based reagents like HATU.[3]

Q3: What is the role of the base in these coupling reactions, and which one should I use?

A3: A tertiary amine base is essential to deprotonate the carboxylic acid of Boc-3-fluoro-L-phenylalanine, allowing it to be activated by the coupling reagent, and to neutralize acidic byproducts.

  • N,N-Diisopropylethylamine (DIPEA): This is the most commonly used base due to its strong basicity and steric hindrance, which minimizes side reactions.

  • Weaker Bases: In cases where racemization is a significant concern, weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine may be preferred. However, this may come at the cost of a slower reaction rate.

Q4: How can I minimize racemization during the coupling of Boc-3-fluoro-L-phenylalanine?

A4: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern. To minimize it:

  • Use appropriate coupling reagents and additives: Reagents like HATU and COMU, which are based on HOAt and OxymaPure respectively, are known to suppress racemization effectively.[3][5]

  • Minimize pre-activation time: Add the coupling reagent directly to the mixture of the amino acid, the resin-bound amine, and the base (in situ activation) rather than allowing the activated amino acid to sit in solution for extended periods.

  • Control the temperature: Perform couplings at room temperature unless gentle heating is absolutely necessary to drive a particularly difficult reaction to completion. Prolonged exposure to high temperatures can increase the risk of racemization.

  • Choose the right base: As mentioned, using a weaker or more hindered base can reduce the rate of racemization.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test after coupling) 1. Insufficient reactivity of the coupling reagent. 2. Severe steric hindrance from both coupling partners. 3. Peptide aggregation on the solid support.1. Switch to a more potent coupling reagent: If using HBTU or PyBOP, switch to HATU or COMU.[3] 2. Increase reagent equivalents: Use a higher excess (2-4 equivalents) of the amino acid, coupling reagent, and base. 3. Extend the reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. 4. Perform a double coupling: After the first coupling, drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling cycle. 5. Consider gentle heating: A moderate increase in temperature (e.g., to 30-40°C) can improve kinetics, but monitor for racemization.
High Levels of Racemization (Presence of diastereomeric impurities) 1. Formation of a 5(4H)-oxazolone intermediate. 2. Strong base abstracting the α-proton. 3. Prolonged pre-activation or reaction time at elevated temperatures.1. Use a racemization-suppressing coupling reagent: HATU and COMU are excellent choices.[3][5] 2. Switch to a weaker or more hindered base: Replace DIPEA with NMM or 2,4,6-collidine. 3. Minimize pre-activation time: Employ an in situ activation protocol. 4. Optimize reaction temperature and time: Use the mildest conditions that afford a complete reaction.
Difficulty Dissolving Reagents 1. Poor quality or degradation of solvents or reagents.1. Use high-purity, anhydrous solvents: Peptide-synthesis grade DMF or NMP is recommended. 2. Use fresh reagents: Coupling reagents, especially phosphonium and uronium salts, can be hygroscopic and degrade over time. Use freshly opened or properly stored reagents.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent Reagent Type Typical Equivalents (Amino Acid:Reagent:Base) Typical Reaction Time Key Advantages Potential Drawbacks
HATU Uronium Salt1 : 0.95 : 230 min - 2 hoursVery high reactivity, low racemization, effective for N-methylated amino acids.[2][3]Based on potentially explosive HOAt, can cause guanidinylation if used in excess.[3]
HCTU Uronium Salt1 : 1 : 21 - 4 hoursHigh reactivity, often more cost-effective than HATU.Can be less effective than HATU for the most difficult couplings.
COMU Uronium Salt1 : 1 : 1-230 min - 1 hourHigh reactivity (comparable to HATU), excellent safety profile (non-explosive byproducts), good solubility.[3]Can be more expensive than older reagents.
PyAOP Phosphonium Salt1 : 1 : 21 - 4 hoursVery high reactivity, especially for N-methylated amino acids, avoids guanidinylation side reactions.[4][6]Higher cost, solutions in DMF have moderate stability.
PyBOP Phosphonium Salt1 : 1 : 21 - 4 hoursGood reactivity for many hindered couplings.Can be less effective than HATU or COMU for extremely hindered cases.
DIC/HOAt Carbodiimide/Additive1 : 1 : 22 - 6 hoursCost-effective, highly effective at suppressing racemization.[6]Two-component system, HOAt is potentially explosive.[6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU on Solid Phase

This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-3-fluoro-L-phenylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HATU solution to the resin. Immediately add DIPEA (6 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.

Protocol 2: High-Efficiency and Safety-Enhanced Coupling using COMU on Solid Phase

This protocol is recommended for its high efficiency and improved safety profile.

  • Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-3-fluoro-L-phenylalanine (3 equivalents) and COMU (3 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes. Add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (if applicable) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Coupling Couple to Resin (2-4h) Wash1->Coupling AA Boc-3-fluoro-L-Phe Activation Activation Mixture AA->Activation Reagent Coupling Reagent (e.g., HATU/COMU) Reagent->Activation Base Base (DIPEA) Base->Coupling Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Wash2 Wash (DMF, DCM) Monitoring->Wash2 Negative Next_Cycle Next_Cycle Wash2->Next_Cycle Proceed to next cycle

Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis.

troubleshooting_logic Start Start Coupling Reaction KaiserTest Kaiser Test Positive? Start->KaiserTest LowYield Low Coupling Yield KaiserTest->LowYield Yes Success Coupling Successful KaiserTest->Success No SwitchReagent Switch to HATU/COMU LowYield->SwitchReagent IncreaseEquiv Increase Equivalents LowYield->IncreaseEquiv Extend_Time Extend Reaction Time LowYield->Extend_Time DoubleCouple Perform Double Coupling LowYield->DoubleCouple SwitchReagent->Start IncreaseEquiv->Start Extend_Time->Start DoubleCouple->Start

Caption: Troubleshooting logic for incomplete coupling reactions.

References

minimizing racemization of 3-fluorophenylalanine during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization when incorporating 3-fluorophenylalanine (3-F-Phe) into peptide sequences during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for 3-fluorophenylalanine?

A1: Racemization is the conversion of a single enantiomer (e.g., the desired L-amino acid) into an equal mixture of both enantiomers (L and D forms).[1][2] This loss of stereochemical integrity at the α-carbon is a critical issue in peptide synthesis as it can lead to the formation of diastereomeric peptides.[2] These impurities can be difficult to separate and may significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

3-Fluorophenylalanine, like other amino acids with electron-withdrawing groups on the side chain, is particularly susceptible to racemization.[3] The fluorine atom pulls electron density from the phenyl ring, which in turn can stabilize the formation of a planar enolate intermediate, the key step in racemization.[3]

Q2: What are the primary causes of racemization during the coupling of 3-fluorophenylalanine?

A2: The primary factors contributing to racemization during the coupling of 3-F-Phe are:

  • Coupling Reagents and Activation: The choice of coupling reagent is a critical factor.[1][4] Highly reactive intermediates, if not rapidly consumed, can lead to the formation of a 5(4H)-oxazolone, a key intermediate in the racemization pathway.[2][5]

  • Base: The type, strength, and concentration of the base used during coupling significantly impact racemization.[1][5] Stronger, less sterically hindered bases can more readily abstract the α-proton, promoting enolization and subsequent racemization.[2][5]

  • Temperature: Elevated temperatures, while often used to speed up sluggish coupling reactions, can also increase the rate of racemization.[1][6]

  • Pre-activation Time: Allowing the activated amino acid to stand for an extended period before addition to the resin-bound peptide increases the opportunity for racemization to occur.[1][5]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[1]

Troubleshooting Guides

Issue: High levels of D-3-fluorophenylalanine diastereomer detected in the final peptide.

This is a common issue that can often be resolved by systematically evaluating and optimizing the coupling conditions.

Step 1: Evaluate Coupling Reagent and Additive Combination

The choice of coupling reagent and the use of racemization-suppressing additives are the first line of defense.

  • Recommendation: Utilize carbodiimides such as diisopropylcarbodiimide (DIC) in combination with a nucleophilic additive.[4][5] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[2] Onium salts like HBTU, HATU, and HCTU are generally considered "low-racemization" reagents as they form active esters in situ.[2][7]

  • Action:

    • If using a carbodiimide alone, introduce an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate) or 1-hydroxybenzotriazole (HOBt).[5][8]

    • If using an onium salt, ensure it is of high quality and consider switching to one formulated with a superior additive (e.g., HATU which incorporates HOAt).

Data Presentation: Comparison of Coupling Additives on Racemization
Coupling Reagent CombinationRelative Racemization PotentialKey Considerations
DIC / OxymaPure®LowGenerally provides clean and efficient coupling with minimal racemization.[4]
DIC / HOBtLow to ModerateA classic combination, but OxymaPure® is often considered superior in suppressing racemization.[8]
HATU / BaseLowHighly efficient, especially for sterically hindered couplings, with low racemization.[4][7]
HBTU / BaseModerateA widely used reagent, but can lead to higher racemization than HATU under certain conditions.[7]
DIC aloneHighNot recommended due to the high potential for racemization.[9]
Step 2: Optimize the Base

The base used during coupling plays a crucial role in the extent of racemization.

  • Recommendation: Use a weaker, sterically hindered base.[5]

  • Action:

    • Replace strong bases like diisopropylethylamine (DIPEA) with a weaker base such as N-methylmorpholine (NMM).[5]

    • For particularly sensitive couplings, consider using a highly hindered base like 2,4,6-collidine.[5][10]

    • Use the minimum effective concentration of the base.

Step 3: Control Reaction Temperature and Time
  • Recommendation: Perform couplings at room temperature or below.[6]

  • Action:

    • Avoid using elevated temperatures (e.g., microwave heating) for the coupling of 3-F-Phe unless absolutely necessary and validated to not cause significant racemization.[6][10]

    • Minimize the pre-activation time of the amino acid. The activated amino acid should be added to the resin immediately after preparation.[5]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-L-3-Fluorophenylalanine

This protocol is designed to minimize racemization during the incorporation of 3-F-Phe using DIC and OxymaPure®.

Materials:

  • Fmoc-L-3-Fluorophenylalanine (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure® (ethyl cyanohydroxyiminoacetate) (3 equivalents)

  • N-Methylmorpholine (NMM) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-L-3-Fluorophenylalanine (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

    • Add N-Methylmorpholine (NMM) (6 eq.) to the solution.

    • Add DIC (3 eq.) to the mixture.

  • Coupling Reaction:

    • Immediately add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

    • Monitor the reaction progress using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Mandatory Visualizations

Diagram: Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_cyclization Cyclization cluster_racemization Racemization cluster_coupling Coupling AA Fmoc-L-3-F-Phe Activated_AA Activated Intermediate (e.g., O-acylisourea) AA->Activated_AA + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Chiral Center Lost) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ L_Peptide Desired L-Peptide Oxazolone->L_Peptide D_Peptide Undesired D-Peptide Oxazolone->D_Peptide Enolate->Oxazolone + H+ Peptide Resin-Bound Peptide (H2N-) troubleshooting_workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent and Additive Start->Step1 Decision1 Using Carbodiimide Alone? Step1->Decision1 Action1a Add Racemization Suppressant (e.g., OxymaPure®, HOBt) Decision1->Action1a Yes Action1b Consider Switching to an Onium Salt (e.g., HATU) Decision1->Action1b Consider Step2 Step 2: Optimize Base Decision1->Step2 No Action1a->Step2 Action1b->Step2 Decision2 Using Strong Base (e.g., DIPEA)? Step2->Decision2 Action2 Switch to Weaker/Hindered Base (e.g., NMM, Collidine) Decision2->Action2 Yes Step3 Step 3: Control Temperature & Time Decision2->Step3 No Action2->Step3 Decision3 High Temperature or Long Pre-activation? Step3->Decision3 Action3 Couple at Room Temp. Minimize Pre-activation Time Decision3->Action3 Yes End Racemization Minimized Decision3->End No Action3->End

References

identifying byproducts in the synthesis of 3-fluorophenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides incorporating 3-fluorophenylalanine (3-F-Phe). The information is designed to help you identify and mitigate the formation of byproducts, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of 3-fluorophenylalanine containing peptides?

The primary byproducts encountered are typically a result of incomplete reactions or side reactions involving the 3-fluorophenylalanine residue or other amino acids in the sequence. These can be broadly categorized as:

  • Deletion Peptides: Sequences missing one or more amino acids due to incomplete coupling reactions.

  • Truncated Peptides: Shorter peptide chains resulting from the termination of the synthesis.

  • Peptides with Protecting Group Adducts: Residual protecting groups that were not successfully removed during the deprotection steps.

  • Diastereomeric Impurities: Epimerization of the 3-fluorophenylalanine or other chiral amino acids can lead to the formation of peptides with incorrect stereochemistry.

  • Defluorinated Peptides: Loss of the fluorine atom from the phenyl ring can occur under certain deprotection conditions.

Q2: Is the coupling of Fmoc-3-fluorophenylalanine-OH different from standard amino acids?

Yes, the electronic properties of the 3-fluorophenylalanine side chain can influence the coupling reaction. The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the amino group, potentially leading to slower coupling kinetics compared to phenylalanine.[1] This can increase the likelihood of incomplete coupling, resulting in deletion sequences.

Q3: Can the fluorine atom on the phenyl ring be lost during synthesis?

Yes, defluorination is a potential side reaction, particularly if hydrogenolysis is used for the removal of protecting groups.[2] The carbon-fluorine bond is generally stable to the acidic conditions of standard solid-phase peptide synthesis (SPPS) cleavage (e.g., trifluoroacetic acid). However, catalytic hydrogenation can lead to the cleavage of the C-F bond, resulting in the formation of a phenylalanine-containing peptide as a byproduct.[2]

Q4: Is 3-fluorophenylalanine more prone to epimerization than phenylalanine?

The electron-withdrawing nature of the fluorine atom at the meta position of the phenyl ring can increase the acidity of the α-proton of the amino acid. This increased acidity can make the proton more susceptible to abstraction by base, which is the initiating step for epimerization.[3] Therefore, there is a theoretical basis to suggest that 3-fluorophenylalanine may have a higher propensity for epimerization under basic conditions compared to phenylalanine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 3-fluorophenylalanine peptides.

Problem 1: Low Yield of the Target Peptide and Presence of Multiple Impurities
Possible Cause Troubleshooting Strategy Experimental Protocol
Incomplete Coupling of 3-Fluorophenylalanine The electron-withdrawing effect of the fluorine atom can slow down the coupling reaction.Double Coupling: After the initial coupling of Fmoc-3-F-Phe-OH, repeat the coupling step with a fresh solution of the activated amino acid. Use a Stronger Activating Agent: Employ a more potent activating agent such as HATU or HCTU. Extended Coupling Time: Increase the coupling reaction time for the 3-fluorophenylalanine residue.
Aggregation of the Growing Peptide Chain The incorporation of hydrophobic residues like 3-fluorophenylalanine can sometimes lead to on-resin aggregation, hindering subsequent reactions.Use a Chaotropic Salt: Add a low concentration of a chaotropic salt, such as LiCl, to the coupling and deprotection solutions to disrupt secondary structures. Microwave-Assisted Synthesis: Perform the coupling and deprotection steps using a microwave peptide synthesizer to enhance reaction kinetics and reduce aggregation.
Problem 2: Identification of a Byproduct with a Mass Difference of -18 Da
Possible Cause Troubleshooting Strategy Identification Method
Defluorination A mass difference of -18 Da between the expected mass of the 3-fluorophenylalanine-containing peptide and an observed impurity strongly suggests the loss of a fluorine atom and the gain of a hydrogen atom (F = 18.998 Da, H = 1.008 Da; difference ≈ 18 Da).LC-MS/MS Analysis: Analyze the crude peptide by liquid chromatography-mass spectrometry.[4][5] The impurity will have a molecular weight corresponding to the peptide with phenylalanine in place of 3-fluorophenylalanine. Tandem MS (MS/MS) can be used to confirm the sequence of the impurity.

Mitigation of Defluorination:

If your synthesis scheme involves the use of protecting groups that are removed by hydrogenolysis (e.g., Z, Bzl), and you observe defluorination, consider switching to protecting groups that are labile to acidolysis (e.g., Boc, tBu) and can be removed during the final TFA cleavage step.

Problem 3: Presence of a Co-eluting Peak with the Same Mass as the Target Peptide
Possible Cause Troubleshooting Strategy Identification Method
Epimerization The formation of a diastereomer due to epimerization at the α-carbon of 3-fluorophenylalanine or another amino acid will result in a compound with the same mass but different chromatographic retention time.[3][6]Chiral HPLC: Analyze the purified peptide using a chiral HPLC column to separate the diastereomers. NMR Spectroscopy: For smaller peptides, 1H and 19F NMR can sometimes be used to distinguish between diastereomers.

Mitigation of Epimerization:

  • Choice of Base: Use a weaker base or a sterically hindered base during coupling and deprotection steps to minimize α-proton abstraction.

  • Lower Temperature: Perform coupling reactions at a lower temperature to reduce the rate of epimerization.

  • Urethane-Protected Amino Acids: The use of Fmoc or Boc protecting groups generally minimizes epimerization compared to other N-protecting groups.

Quantitative Data Summary

While specific quantitative data for byproduct formation in 3-fluorophenylalanine peptide synthesis is highly sequence-dependent and influenced by the specific synthetic conditions, the following table provides a general overview of potential impurity levels and analytical thresholds.

Byproduct TypeTypical Abundance RangeRecommended Analytical Technique
Deletion Peptides1-10%LC-MS
Truncated Peptides1-5%LC-MS
Epimerized Peptides0.1-5%Chiral HPLC, LC-MS
Defluorinated Peptides0-15% (if using hydrogenolysis)LC-MS/MS

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Peptide Containing 3-Fluorophenylalanine

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating a 3-fluorophenylalanine residue.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1 hour.
  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.
  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-3-fluoro-L-phenylalanine (3 equivalents relative to resin loading), an activating agent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
  • Add the activated amino acid solution to the resin and agitate for 2-4 hours. The coupling of this non-canonical amino acid may require a longer reaction time.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), perform a second coupling.
  • Wash the resin with DMF.

3. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it.
  • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

5. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified peptide by LC-MS to confirm its identity and purity.[4][7]

Visualizations

Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-3-F-Phe-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Continue Chain Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis Troubleshooting_Byproducts cluster_synthesis Peptide Synthesis cluster_byproducts Potential Byproducts cluster_outcomes Resulting Impurities SPPS Solid-Phase Peptide Synthesis with 3-Fluorophenylalanine IncompleteCoupling Incomplete Coupling SPPS->IncompleteCoupling Epimerization Epimerization SPPS->Epimerization Defluorination Defluorination (e.g., during Hydrogenolysis) SPPS->Defluorination DeletionPeptide Deletion Peptide IncompleteCoupling->DeletionPeptide Diastereomer Diastereomeric Peptide Epimerization->Diastereomer PhePeptide Phenylalanine-containing Peptide Defluorination->PhePeptide

References

Technical Support Center: Improving the Yield of Long Peptides Containing Boc-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of long peptides incorporating Boc-3-fluoro-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when synthesizing long peptides containing Boc-3-fluoro-L-phenylalanine?

A1: Synthesizing long peptides, especially those with over 30 amino acids, presents several challenges.[1][2] The incorporation of unnatural amino acids like 3-fluoro-L-phenylalanine can further complicate the process.[3] Key challenges include:

  • Incomplete Coupling Reactions: The fluorine atom on the phenyl ring can electronically influence the reactivity of the amino acid, and steric hindrance can impede coupling reactions, especially in a long peptide chain.[3][4]

  • Peptide Aggregation: Long, hydrophobic sequences, a characteristic often enhanced by fluorinated amino acids, are prone to aggregation during synthesis, which can block reactive sites and lead to truncated sequences.[5][6]

  • Low Solubility: Peptides containing fluorinated amino acids often exhibit poor solubility in standard solvents used for synthesis and purification.[6][7]

  • Side Reactions: The acidic conditions required for Boc-group deprotection can lead to side reactions, such as the alkylation of sensitive residues by the tert-butyl cation.[8][9]

Q2: How does the fluorine atom in Boc-3-fluoro-L-phenylalanine affect the peptide's properties?

A2: The incorporation of fluorine can significantly alter a peptide's biological and chemical characteristics.[10] The strong carbon-fluorine bond can increase the peptide's resistance to enzymatic degradation, thereby improving its metabolic stability and prolonging its in-vivo half-life.[11][12] Furthermore, the electronic properties of the fluorine atom can influence the peptide's conformation and binding affinity to its target receptors.[12][13]

Q3: My peptide containing Boc-3-fluoro-L-phenylalanine shows poor solubility during purification. What can I do?

A3: Poor solubility is a common issue with peptides containing fluorinated amino acids.[7] Here are some strategies to address this:

  • Initial Dissolution: Try dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the mobile phase for HPLC.[7]

  • Mobile Phase Modification: Consider using n-propanol or isopropanol in the mobile phase, as these solvents can improve the solubility of hydrophobic peptides.[7]

  • Precipitation: For extremely hydrophobic peptides, a precipitation method can be employed. This involves dissolving the crude peptide in a minimal amount of a strong organic solvent and then adding water to precipitate the peptide, leaving more soluble impurities behind.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of long peptides containing Boc-3-fluoro-L-phenylalanine.

Low Coupling Efficiency

Problem: Incomplete coupling of Boc-3-fluoro-L-phenylalanine or subsequent amino acids, leading to deletion sequences.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance Switch to more powerful coupling reagents like HATU, HBTU, HCTU, or PyBOP, which are more effective at overcoming steric barriers.[14] For extremely difficult couplings, consider converting the carboxylic acid to an acyl fluoride.[14]
Insufficient Reaction Time Increase the coupling reaction time, potentially to overnight, to allow the reaction to go to completion.[14] Microwave-assisted peptide synthesis can also be used to drive difficult couplings.[14]
Peptide Aggregation Use N-methylpyrrolidone (NMP) instead of DMF due to its superior solvating properties.[14] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial for particularly difficult sequences.[14]
Secondary Structure Formation The growing peptide chain can form secondary structures that hinder further reactions.[5] Consider using a segmented synthesis approach where shorter peptide fragments are synthesized and then ligated together.[5]
Peptide Aggregation

Problem: The peptide chain aggregates on the solid support, leading to incomplete reactions and low yield.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrophobic Nature of the Peptide The presence of hydrophobic amino acids, including 3-fluoro-L-phenylalanine, can lead to aggregation.[6] Synthesizing the peptide on a more polar resin can sometimes mitigate this issue.[6]
Inadequate Solvation As mentioned above, optimizing the solvent system by using NMP or solvent mixtures can improve solvation and reduce aggregation.[14]
Side Reactions during Boc Deprotection

Problem: Undesired side products are formed during the removal of the Boc protecting group with trifluoroacetic acid (TFA).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation of Sensitive Residues The tert-butyl cation generated during Boc deprotection can alkylate residues like Trp, Met, Cys, and Tyr.[9] The use of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) is crucial to suppress these side reactions.[4][8]
Aspartimide Formation Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation.[15] Using a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex), can reduce this side reaction. Adding 1-hydroxybenzotriazole (HOBt) to the coupling step can also help.[8]
Diketopiperazine Formation If the N-terminal dipeptide is prone to diketopiperazine formation (e.g., X-Pro, X-Gly), this can lead to chain termination.[8] Using 2-chlorotrityl chloride (2-CTC) resin, which provides steric hindrance, can suppress this side reaction.[8] Alternatively, synthesizing the first two amino acids as a dipeptide in solution and then coupling it to the resin can be effective.[8]

Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Amino Acid (e.g., Boc-3-fluoro-L-phenylalanine)

This protocol is recommended when standard coupling procedures result in incomplete incorporation of the fluorinated amino acid.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Boc-3-fluoro-L-phenylalanine (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Boc-3-fluoro-L-phenylalanine.[14]

Protocol 2: Peptide Cleavage and Deprotection

This protocol uses a standard cleavage cocktail to remove the peptide from the resin and deprotect the side chains.

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the final coupling and deprotection steps, wash the resin thoroughly with DMF and then DCM, and dry it under a stream of nitrogen or in vacuo.[4]

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.[4]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).[4]

  • Agitate the mixture at room temperature for 2-3 hours.[4]

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[4]

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]

  • Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether and dry it under vacuum.

Protocol 3: Peptide Purification by RP-HPLC

This protocol outlines a general procedure for purifying the crude peptide.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). If solubility is an issue, refer to the FAQ section.[4]

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4]

  • Use a water/acetonitrile gradient containing 0.1% TFA to elute the peptide.[4]

  • Collect fractions corresponding to the main product peak.

  • Confirm the purity of the collected fractions by analytical RP-HPLC and verify the identity of the purified peptide by mass spectrometry.[4]

Visualizing Experimental Workflows

SPPS_Workflow Resin Start with Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Wash (DCM) Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Washing2->Coupling Washing3 Wash (DMF, DCM) Coupling->Washing3 Repeat Repeat Cycle for Next Amino Acid Washing3->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Boc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin (e.g., HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide Troubleshooting_Logic Start Low Peptide Yield Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Aggregation Peptide Aggregation? Check_Coupling->Check_Aggregation No Use_Stronger_Reagents Use Stronger Coupling Reagents (HATU, HBTU) Check_Coupling->Use_Stronger_Reagents Yes Check_Side_Reactions Side Reactions? Check_Aggregation->Check_Side_Reactions No Change_Solvent Change Solvent (e.g., NMP) Check_Aggregation->Change_Solvent Yes Add_Scavengers Add Scavengers to Cleavage Cocktail Check_Side_Reactions->Add_Scavengers Yes End Improved Yield Check_Side_Reactions->End No Increase_Time Increase Coupling Time Use_Stronger_Reagents->Increase_Time Double_Couple Perform Double Coupling Increase_Time->Double_Couple Double_Couple->End Modify_Resin Use a Different Resin Change_Solvent->Modify_Resin Modify_Resin->End Optimize_PGs Optimize Protecting Groups Add_Scavengers->Optimize_PGs Optimize_PGs->End

References

Technical Support Center: Managing Steric Hindrance with N-Boc-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when managing steric hindrance associated with N-Boc-3-fluoro-L-phenylalanine in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling yields when using N-Boc-3-fluoro-L-phenylalanine in my solid-phase peptide synthesis (SPPS)?

A1: Low coupling yields with N-Boc-3-fluoro-L-phenylalanine can stem from a combination of factors. The fluorine atom at the 3-position of the phenyl ring, while relatively small, can exert steric and electronic effects that hinder the coupling reaction.[1] The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group of the growing peptide chain, slowing down the reaction.[1] Additionally, the bulky Boc protecting group contributes to the overall steric hindrance. For challenging sequences, peptide aggregation on the solid support can also physically block reactive sites, further reducing coupling efficiency.

Q2: Which coupling reagents are most effective for incorporating N-Boc-3-fluoro-L-phenylalanine?

A2: For sterically demanding amino acids like N-Boc-3-fluoro-L-phenylalanine, standard coupling reagents such as DCC or EDC may prove insufficient.[2] More potent onium salt-based reagents are highly recommended to overcome the activation energy barrier.[2] Reagents like HATU, HBTU, and COMU are known for their high reactivity and speed, making them suitable for such challenging couplings.[3][4] Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.[5]

Q3: I'm seeing a persistent positive Kaiser test after a single coupling with N-Boc-3-fluoro-L-phenylalanine. What should I do?

A3: A positive Kaiser test indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. The immediate and most common strategy is to perform a "double coupling." This involves washing the resin after the initial coupling and then repeating the coupling step with a fresh preparation of the activated N-Boc-3-fluoro-L-phenylalanine. If the Kaiser test remains positive after a second coupling, you should consider switching to a more powerful coupling reagent (see Q2) for subsequent couplings of this amino acid.

Q4: Can the choice of solvent impact the coupling efficiency of N-Boc-3-fluoro-L-phenylalanine?

A4: Yes, the solvent plays a crucial role in solvating the peptide-resin and reagents, which can significantly impact coupling efficiency, especially for sequences prone to aggregation. N,N-Dimethylformamide (DMF) is a standard solvent for SPPS. However, for difficult couplings, switching to or using a mixture of more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or using a "magic mixture" of DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve solvation, leading to better coupling outcomes.

Q5: Are there any specific considerations for the deprotection of the Boc group from the 3-fluoro-L-phenylalanine residue?

A5: The deprotection of the Boc group from a 3-fluoro-L-phenylalanine residue generally follows standard protocols using trifluoroacetic acid (TFA). However, if you are experiencing issues with subsequent coupling, it's prudent to ensure complete deprotection. In cases of peptide aggregation, the deprotection can be incomplete. Extending the TFA treatment time or performing a second TFA treatment after washing can help ensure complete removal of the Boc group.

Troubleshooting Guides

Issue 1: Low Coupling Yield and/or Positive Kaiser Test

This is the most common issue when working with sterically hindered amino acids. Follow this workflow to troubleshoot the problem.

G start Positive Kaiser Test after Initial Coupling double_couple Perform Double Coupling with Fresh Reagents start->double_couple re_kaiser Perform Kaiser Test Again double_couple->re_kaiser kaiser_neg Kaiser Test Negative: Proceed to Next Cycle re_kaiser->kaiser_neg Successful kaiser_pos Kaiser Test Still Positive: Incomplete Coupling Persists re_kaiser->kaiser_pos Unsuccessful change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HBTU, COMU) kaiser_pos->change_reagent optimize_conditions Optimize Reaction Conditions: - Increase reaction time (2-4h) - Change solvent (e.g., NMP) change_reagent->optimize_conditions capping Consider Capping Unreacted Amines to Prevent Deletion Sequences optimize_conditions->capping proceed Proceed with Optimized Protocol capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Racemization of the 3-fluoro-L-phenylalanine Residue

While less common with modern coupling reagents, racemization can occur, especially with prolonged reaction times or elevated temperatures.

  • Potential Cause: Over-activation of the carboxylic acid or prolonged exposure to basic conditions.

  • Solution:

    • Use coupling reagents with additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).

    • Avoid excessive pre-activation times.

    • If using heat, optimize for the shortest duration necessary to achieve a satisfactory yield.

    • Consider using phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[5]

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of N-Boc-3-fluoro-L-phenylalanine. While specific comparative data for this exact amino acid is limited in the literature, the following table provides a general comparison of commonly used coupling reagents for sterically hindered amino acids, which can guide your selection.

Coupling ReagentClassRelative ReactivityRacemization RiskKey Considerations
DCC/EDC CarbodiimideModerateModerate to HighByproduct (DCU) can be insoluble. Often requires an additive like HOBt.
HBTU Uronium SaltHighLowA widely used and effective reagent.
HATU Uronium SaltVery HighVery LowGenerally more reactive than HBTU, excellent for very difficult couplings.[3][4]
COMU Uronium SaltVery HighVery LowHigh reactivity with a better safety profile (non-explosive byproducts).[5]
PyBOP Phosphonium SaltHighLowEfficient with low racemization; byproducts are generally not carcinogenic.[5]

Note: The performance of each reagent can be sequence-dependent. The data presented is for illustrative purposes to show general trends.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Incorporation of N-Boc-3-fluoro-L-phenylalanine

This protocol outlines a single coupling cycle for incorporating N-Boc-3-fluoro-L-phenylalanine into a growing peptide chain on a resin support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-3-fluoro-L-phenylalanine (3 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, 2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc-SPPS or Trifluoroacetic acid (TFA) in DCM for Boc-SPPS

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform N-terminal deprotection of the preceding amino acid (e.g., using 20% piperidine in DMF for Fmoc-SPPS or TFA in DCM for Boc-SPPS) and wash the resin thoroughly with DMF.

  • Pre-activation of N-Boc-3-fluoro-L-phenylalanine:

    • In a separate vessel, dissolve N-Boc-3-fluoro-L-phenylalanine (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to this solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen and deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.

  • Monitoring and Washing:

    • Monitor the completion of the reaction using the Kaiser test.

    • A negative test (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), wash the resin with DMF and perform a second coupling (see Troubleshooting Guide).

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolate the crude peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

G cluster_0 SPPS Cycle for N-Boc-3-fluoro-L-phenylalanine resin Resin with Free N-terminal Amine deprotection N-terminal Deprotection (if applicable) resin->deprotection washing1 Wash with DMF deprotection->washing1 coupling Couple to Resin washing1->coupling activation Activate N-Boc-3-fluoro-L-Phe with Coupling Reagent + Base activation->coupling washing2 Wash with DMF/DCM coupling->washing2 kaiser_test Kaiser Test washing2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot (Double Couple/Change Reagent) kaiser_test->troubleshoot Positive

Caption: Experimental workflow for a single SPPS cycle.

References

Technical Support Center: Purification of Hydrophobic Peptides with 3-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of hydrophobic peptides, particularly those incorporating the non-canonical amino acid 3-fluorophenylalanine (3-F-Phe).

Frequently Asked Questions (FAQs)

Q1: How does incorporating 3-fluorophenylalanine affect my peptide's behavior during Reverse-Phase HPLC (RP-HPLC)?

A1: The substitution of phenylalanine with 3-fluorophenylalanine increases the peptide's overall hydrophobicity. The highly electronegative fluorine atom alters the electronic distribution of the aromatic ring, leading to stronger interactions with the hydrophobic stationary phase of the RP-HPLC column.[1][2] Consequently, you should expect a longer retention time compared to the non-fluorinated analog.[1] It is often necessary to use a higher concentration of organic solvent to elute the peptide.

Q2: My 3-F-Phe-containing peptide won't dissolve in standard HPLC mobile phases. What should I do?

A2: Poor solubility is the most common challenge with these peptides.[3][4][5] Here are several strategies to address this:

  • Initial Dissolution: First, attempt to dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Trifluoroethanol (TFE), or Hexafluoroisopropanol (HFIP) before diluting it with your initial mobile phase.[1][3][4][6] Be cautious to keep the final concentration of this strong solvent low in your injected sample to avoid peak distortion.[1]

  • Test Small Amounts: Always test solubility with a small portion of your peptide before attempting to dissolve the entire batch.[6][7]

  • Sonication: Brief periods of sonication can help break up aggregates and improve dissolution.[6]

  • Chaotropic Agents: For severely aggregated peptides, denaturants like guanidine hydrochloride or urea can be used, although their compatibility with your downstream applications must be considered.[]

Q3: What causes peptide aggregation, and how can I prevent it during purification?

A3: Aggregation is driven by intermolecular hydrophobic interactions, a common issue with sequences rich in non-polar amino acids like 3-F-Phe.[9][10] This can lead to low yield, poor peak shape, and even complete loss of product on the column. To mitigate aggregation:

  • Use Additives: Certain additives in the mobile phase can disrupt hydrophobic interactions. Arginine and non-ionic surfactants are commonly used to reduce aggregation and improve recovery.[]

  • Optimize Solvents: Using organic solvents known to disrupt secondary structures, such as TFE or n-propanol, in the mobile phase can be highly effective.[4][5]

  • Increase Temperature: Gently increasing the column temperature (e.g., to 40-50°C) can sometimes improve solubility and reduce on-column aggregation, but monitor for peptide stability.[1]

  • Immediate Purification: In some cases, peptides aggregate over time in solution. Dissolving the peptide in a solvent containing TFA, drying it, and then immediately reconstituting in the loading solution for injection can be an effective strategy.[11]

Q4: Which HPLC column and mobile phase modifiers are best for 3-F-Phe peptides?

A4:

  • Column Choice: Standard C18 columns can be too retentive, leading to poor recovery and broad peaks.[1] Consider using a column with a less hydrophobic stationary phase, such as C8, C4, or a Phenyl-Hexyl column, which can provide better peak shape and yield.[1][5]

  • Mobile Phase Modifiers:

    • Organic Solvents: While acetonitrile (ACN) is the most common organic modifier, it may not be strong enough for highly hydrophobic peptides. Blending ACN with n-propanol or isopropanol can significantly improve solubility and recovery.[1][5]

    • Ion-Pairing Agents: Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing agent for peptide purification. For peptides exhibiting aggregation due to electrostatic interactions, increasing the TFA concentration to 0.5-1% may be beneficial.[11]

Q5: How does 3-fluorophenylalanine impact mass spectrometry (MS) analysis?

A5: The fluorine atom has a distinct isotopic signature. When analyzing your fractions, ensure your MS software is correctly configured to calculate the expected mass based on the peptide's elemental composition, including the fluorine atom. This modification will increase the peptide's monoisotopic mass compared to its non-fluorinated counterpart.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of 3-F-Phe-containing peptides.

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility of Crude Peptide High hydrophobicity from 3-F-Phe and other non-polar residues.Dissolve the crude peptide in a minimal volume of DMSO, DMF, or HFIP before diluting with the aqueous mobile phase.[1][3] Use sonication to aid dissolution.[6]
Low Peptide Recovery Irreversible binding to the HPLC column; On-column precipitation/aggregation.Switch to a less hydrophobic column (C8, C4, or Phenyl).[1] Use a stronger organic solvent in the mobile phase (e.g., n-propanol or isopropanol).[1][5] Add arginine or a non-ionic surfactant to your mobile phase.[]
Significant Peak Tailing or Broad Peaks Secondary interactions with the column; Slow desorption kinetics; On-column aggregation.Increase the column temperature (e.g., to 40-50°C).[1] Employ a shallower gradient to improve separation.[1] Ensure the peptide is fully dissolved in the injection solvent.
Co-elution with Impurities Insufficient resolution of the HPLC method.Optimize the gradient by making it shallower.[1] Try a different column chemistry (e.g., Phenyl-Hexyl instead of C4/C8).[5] Consider using an orthogonal separation method with a different pH or solvent system if purity is still an issue.
No Peptide Eluting from the Column Extreme hydrophobicity causing irreversible binding or precipitation at the column head.First, confirm the peptide is not eluting in the column wash or later "ghost peaks" by running a blank gradient after your sample.[5] If it's truly stuck, a non-chromatographic purification method like precipitation may be necessary.[1][3]
High Column Backpressure Peptide precipitation at the column inlet; Aggregated peptide in the sample.Filter your sample through a 0.22 µm filter before injection. Ensure the peptide is fully solubilized in the injection solvent and that the solvent is miscible with the initial mobile phase.

Data Presentation

Table 1: Impact of 3-Fluorophenylalanine Substitution on Purification Parameters
ParameterExpected Impact of 3-F-Phe SubstitutionReasoning
RP-HPLC Retention Time IncreaseIncreased hydrophobicity due to the electronegative fluorine atom enhances interaction with the stationary phase.[1]
Solubility in Aqueous Buffers DecreaseIncreased overall hydrophobicity reduces favorable interactions with polar, aqueous solvents.[1][7]
Propensity for Aggregation May IncreaseEnhanced hydrophobic character can promote stronger intermolecular interactions, leading to self-assembly and aggregation.[1][10]
Purification Yield Potentially LowerChallenges with solubility and stronger column interactions can lead to product loss during purification.[1]
Table 2: Common Organic Modifiers for Hydrophobic Peptide Purification
Organic SolventProperties & Use Cases
Acetonitrile (ACN) Standard solvent for RP-HPLC. Good UV transparency. May not be strong enough for very hydrophobic peptides.[5]
Isopropanol (IPA) Stronger eluting solvent than ACN. Can improve solubility and recovery of hydrophobic peptides. Higher viscosity leads to higher backpressure.[1][5]
n-Propanol (n-PrOH) Similar to IPA but can offer slightly different selectivity. Effective at solubilizing and eluting highly hydrophobic peptides.[1][5]
Trifluoroethanol (TFE) Excellent at dissolving aggregated peptides and disrupting secondary structures. Can be used as an additive in the mobile phase.[4]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a 3-F-Phe-Containing Peptide

This protocol provides a starting point. Optimization is critical and will depend on the specific properties of your peptide.

1. Materials and Reagents:

  • Crude synthetic peptide containing 3-fluorophenylalanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) and/or n-propanol (n-PrOH)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO), if required for solubilization

  • RP-HPLC system with a UV detector

  • Preparative C8 or Phenyl-Hexyl column (e.g., 10 µm particle size, 250 x 21.2 mm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (or a 50:50 mixture of ACN:n-PrOH for very hydrophobic peptides).[5]

  • Degas all mobile phases thoroughly before use.

3. Sample Preparation:

  • Accurately weigh a small amount of the crude peptide (e.g., 1-2 mg) for a test run.

  • Attempt to dissolve the peptide in Mobile Phase A.

  • If solubility is poor, dissolve the peptide in a minimal volume of DMSO (e.g., 50-100 µL) and then dilute with Mobile Phase A to the desired concentration (e.g., 1-5 mg/mL).[1]

  • Centrifuge the sample (e.g., at 14,000 x g for 5 minutes) and transfer the supernatant to an HPLC vial to remove any particulates.

4. HPLC Method:

  • Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: 214 nm and 280 nm.

  • Column Temperature: 30-40°C.[1]

  • Gradient (starting point, to be optimized):

    • 0-5 min: 20% B

    • 5-55 min: 20% to 70% B (shallow gradient)[1]

    • 55-60 min: 70% to 100% B (column wash)

    • 60-65 min: 100% B

    • 65-70 min: 100% to 20% B (re-equilibration)

    • 70-80 min: 20% B (re-equilibration)

  • Injection Volume: Dependent on concentration and column loading capacity.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks detected by UV absorbance.

  • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide.

6. Post-Purification:

  • Remove the organic solvent from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the pure peptide as a fluffy powder.

Visualizations

G start Crude Peptide Synthesis dissolve Solubilization (DMSO/DMF/HFIP if needed) start->dissolve hplc Preparative RP-HPLC (C4, C8, or Phenyl Column) dissolve->hplc collect Fraction Collection hplc->collect analyze Purity Analysis (Analytical HPLC & Mass Spec) collect->analyze analyze->hplc Re-purify Impure Fractions pool Pool Pure Fractions analyze->pool Fractions >95% Pure lyophilize Solvent Removal & Lyophilization pool->lyophilize end Pure Peptide lyophilize->end

Caption: General experimental workflow for hydrophobic peptide purification.

G start Purification Problem (e.g., Low Recovery, Bad Peak Shape) solubility Is the peptide fully dissolved before injection? start->solubility sol_no Improve Solubilization: - Use DMSO/DMF/HFIP - Use Sonication - Filter Sample solubility->sol_no No column Is the column too hydrophobic (e.g., C18)? solubility->column Yes end Re-run Purification sol_no->end col_yes Switch to less retentive column: - C8, C4, or Phenyl-Hexyl column->col_yes Yes mobile_phase Is the mobile phase strong enough? column->mobile_phase No col_yes->end mp_no Strengthen Mobile Phase: - Add n-Propanol/Isopropanol - Add Arginine - Increase Temperature mobile_phase->mp_no No gradient Is the gradient optimized? mobile_phase->gradient Yes mp_no->end grad_no Optimize Gradient: - Use a shallower slope for better resolution gradient->grad_no No gradient->end Yes grad_no->end

Caption: Troubleshooting decision tree for peptide purification issues.

References

Validation & Comparative

A Comparative Guide to Boc- and Fmoc-Protected 3-fluoro-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Fluorinated amino acids, such as 3-fluoro-L-phenylalanine, are of particular interest as they can enhance metabolic stability, modulate binding affinity, and introduce unique conformational constraints.[1] The choice of Nα-protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc)—is critical to the successful solid-phase peptide synthesis (SPPS) of peptides containing this modified residue. This guide provides an objective, data-driven comparison of Boc-3-fluoro-L-phenylalanine and Fmoc-3-fluoro-L-phenylalanine to inform the selection of the optimal synthetic strategy.

Core Principles: A Tale of Two Chemistries

The primary distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is labile to acid, necessitating repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal. In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent.[2] This fundamental difference dictates the choice of side-chain protecting groups, the final cleavage conditions, and the overall workflow of the synthesis.

Performance Comparison: Boc vs. Fmoc for 3-fluoro-L-phenylalanine

The electron-withdrawing nature of the fluorine atom on the phenyl ring can decrease the nucleophilicity of the α-amino group upon deprotection, potentially leading to slower coupling kinetics compared to standard phenylalanine.[3] This effect necessitates careful optimization of coupling conditions for both strategies.

Table 1: General Performance Comparison in SPPS

FeatureBoc-3-fluoro-L-phenylalanine StrategyFmoc-3-fluoro-L-phenylalanine Strategy
Nα-Deprotection Strong Acid (e.g., 25-50% TFA in DCM)Mild Base (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically Benzyl-based (e.g., Bzl)Typically tert-Butyl-based (e.g., tBu)
Final Cleavage Harsh Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Compatibility Good for base-sensitive sequencesGood for acid-sensitive residues (e.g., Trp, Met)
Aggregation Issues Can be advantageous for hydrophobic sequences as the protonated N-terminus after deprotection can reduce aggregation.More prone to aggregation in certain sequences.
Safety & Handling Requires specialized equipment for handling harsh acids like HF.Milder conditions are generally safer and do not require specialized apparatus.[2]

Table 2: Representative Data for the SPPS of a Model Peptide

The following data is illustrative for the synthesis of a model decapeptide containing a single 3-fluoro-L-phenylalanine residue and is based on typical outcomes for each strategy. Actual results will be sequence-dependent.

ParameterBoc Strategy (Illustrative)Fmoc Strategy (Illustrative)Method of Determination
Single Coupling Efficiency >98%>99%Kaiser Test / Quantitative Ninhydrin Assay
Crude Peptide Purity >65%>75%RP-HPLC
Final Purified Yield 5-15%10-25%UV-Vis Spectroscopy, Gravimetric Analysis

Experimental Protocols

Detailed methodologies for the key steps of incorporating 3-fluoro-L-phenylalanine using both Boc and Fmoc strategies are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of synthesis.

Boc-SPPS Protocol for Incorporating Boc-3-fluoro-L-phenylalanine

This protocol assumes a starting peptide-resin with a free N-terminal amine on a Merrifield or PAM resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain and repeat the treatment with 50% TFA in DCM for an additional 20-25 minutes.

    • Wash the resin thoroughly with DCM (5x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-3-fluoro-L-phenylalanine (3 equivalents relative to resin substitution) and an activating agent such as HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

    • Add the dissolved amino acid solution to the resin.

    • Add the coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling may be required.[4]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After synthesis completion, dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF cleavage apparatus.

    • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

Fmoc-SPPS Protocol for Incorporating Fmoc-3-fluoro-L-phenylalanine

This protocol assumes a starting peptide-resin with a free N-terminal amine on a Rink Amide or Wang resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-3-fluoro-L-phenylalanine (3 equivalents), an activating agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Due to the potential for slower coupling of the fluorinated residue, a longer coupling time or a double coupling may be beneficial.[3]

    • Monitor the coupling reaction with a Kaiser test.

    • Wash the resin with DMF (3-5 times).

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Key Considerations and Side Reactions

  • Coupling Efficiency: Due to the electron-withdrawing effect of fluorine, monitoring the coupling of 3-fluoro-L-phenylalanine is crucial. Double coupling or the use of more potent coupling reagents like HATU or COMU may be necessary to ensure complete incorporation, especially in the Fmoc strategy.[3]

  • Racemization: While generally low in SPPS, racemization can be a concern for any amino acid during the activation step. The use of additives like HOBt or Oxyma Pure® is recommended to suppress this side reaction in both strategies.

  • Diketopiperazine Formation: This side reaction, leading to chain termination, is more prevalent in the Fmoc strategy, particularly when proline is in the second position. It can be minimized by careful selection of the resin and coupling conditions.

  • Aspartimide Formation: In sequences containing aspartic acid, the use of basic conditions in Fmoc-SPPS can promote the formation of aspartimide, a side reaction that can lead to impurities.

Visualizing the Synthetic Workflows

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle node_deprotect Boc Deprotection (50% TFA in DCM) node_wash1 DCM Wash node_deprotect->node_wash1 node_neutralize Neutralization (10% DIPEA in DCM) node_wash1->node_neutralize node_wash2 DCM Wash node_neutralize->node_wash2 node_couple Couple Boc-3-F-Phe (DCC/HOBt) node_wash2->node_couple node_wash3 DCM/DMF Wash node_couple->node_wash3 end_cycle Elongated Peptide-Resin node_wash3->end_cycle Repeat for next amino acid start Peptide-Resin (Free Amine) start->node_deprotect final_cleavage Final Cleavage (HF) end_cycle->final_cleavage final_product Crude Peptide final_cleavage->final_product

Boc-SPPS Workflow for incorporating Boc-3-fluoro-L-phenylalanine.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle node_deprotect Fmoc Deprotection (20% Piperidine/DMF) node_wash1 DMF Wash node_deprotect->node_wash1 node_couple Couple Fmoc-3-F-Phe (HBTU/HOBt/DIPEA) node_wash1->node_couple node_wash2 DMF Wash node_couple->node_wash2 end_cycle Elongated Peptide-Resin node_wash2->end_cycle Repeat for next amino acid start Peptide-Resin (Free Amine) start->node_deprotect final_cleavage Final Cleavage (TFA Cocktail) end_cycle->final_cleavage final_product Crude Peptide final_cleavage->final_product

Fmoc-SPPS Workflow for incorporating Fmoc-3-fluoro-L-phenylalanine.

Conclusion and Recommendations

The choice between Boc- and Fmoc-protected 3-fluoro-L-phenylalanine for SPPS depends on several factors, including the sequence of the target peptide, the available laboratory equipment, and the desired scale of the synthesis.

For the majority of applications, Fmoc-3-fluoro-L-phenylalanine is the recommended choice . The milder deprotection conditions of the Fmoc strategy are more compatible with a wider range of peptide sequences, particularly those containing acid-sensitive residues. This approach generally results in higher crude peptide purity, simplifying subsequent purification steps. Furthermore, the avoidance of highly hazardous reagents like anhydrous HF makes Fmoc-SPPS more accessible and safer for most research environments.

The Boc strategy remains a viable and sometimes advantageous option , particularly for the synthesis of highly hydrophobic peptides where aggregation is a significant challenge. The repetitive TFA treatments in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain. However, this comes at the cost of harsher final cleavage conditions that require specialized equipment and careful handling.

Regardless of the chosen strategy, the incorporation of 3-fluoro-L-phenylalanine warrants careful monitoring of the coupling step to overcome the potentially reduced reactivity and ensure high-fidelity peptide synthesis.

References

A Comparative Guide to the Biological Activity of 3-Fluorophenylalanine and 4-Fluorophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptides is a powerful tool for modulating their therapeutic properties. Among these, fluorinated phenylalanine analogs have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom. This guide provides an objective comparison of the biological activities of peptides containing 3-fluorophenylalanine (3-F-Phe) versus 4-fluorophenylalanine (4-F-Phe), supported by experimental data.

The position of fluorine substitution on the phenyl ring of phenylalanine—meta (3-position) versus para (4-position)—can subtly yet significantly alter the electronic properties, conformation, and ultimately the biological activity of the resulting peptide.[1] This guide aims to elucidate these differences to aid in the rational design of peptide-based therapeutics.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the biological activities of peptides and amino acids containing 3-F-Phe and 4-F-Phe.

Table 1: Receptor Binding Affinity

Ligand/PeptideReceptorAssay TypeParameter3-Fluorophenylalanine4-FluorophenylalaninePhenylalanine (Reference)L-Leucine (Reference)
Amino AcidL-leucine specific receptor (E. coli)FluorescenceKDNot directly measured, but binding confirmed by 19F NMR[2]0.26 µM[2]0.18 µM[2]0.40 µM[2]
Biphalin Analogµ-Opioid ReceptorRadioligand BindingKiNo data available0.09 nM[3]0.51 nM[3]N/A
Biphalin Analogδ-Opioid ReceptorRadioligand BindingKiNo data available0.11 nM[3]12.8 nM[3]N/A

Table 2: Cellular Uptake and Cytotoxicity

Compound/PeptideCell LineAssay TypeParameter3-Fluorophenylalanine4-FluorophenylalanineReference Compound
[18F]FPhe (L-isomer)MCF-7 (Breast Cancer)Cellular Uptake% uptake/µg protein (60 min)~1.8[4]No direct comparison[18F]FET (~1.2)[4]
[18F]FPhe (L-isomer)PC-3 (Prostate Cancer)Cellular Uptake% uptake/µg protein (60 min)~1.6[4]No direct comparison[18F]FET (~1.0)[4]
Melphalanyl-p-L-fluorophenylalanine ethyl ester (J1)CCRF-CEM (T-cell leukemia)In vivo Hollow Fiber Assay% Net Cell KillNo data availableSignificant decrease in cell growth vs. melphalan[5]Melphalan[5]
Melphalanyl-p-L-fluorophenylalanine ethyl ester (J1)NCI-H69 (Small cell lung cancer)In vivo Hollow Fiber Assay% Net Cell KillNo data availableSignificant decrease in cell growth vs. melphalan[5]Melphalan[5]
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)CytotoxicityIC50No data available11.8 µM[6]N/A

Table 3: Antimicrobial Activity

Direct comparative data for the antimicrobial activity of peptides containing 3-F-Phe versus 4-F-Phe is limited in the reviewed literature. However, the incorporation of 4-F-Phe has been shown to be a viable strategy in designing antimicrobial peptides.[6]

PeptideOrganismParameter4-Fluorophenylalanine-containing peptide
Temporin-1CEa analogS. aureusMICData available for various analogs, supporting the use of hydrophobic residues like 4-F-Phe.[6]
Tilapia piscidin 4 (TP4) analogE. coliMICData available for various analogs, supporting the use of hydrophobic residues like 4-F-Phe.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing either 3-F-Phe or 4-F-Phe using the Fmoc/tBu strategy.[7]

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), including Fmoc-3-F-Phe-OH or Fmoc-4-F-Phe-OH, and a coupling agent like HBTU (3 equivalents) in DMF.

    • Add an activator base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis completion, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay (Radioligand Competition)

This protocol is a general method for determining the binding affinity of a peptide to its receptor.[3]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with additives).

  • Competition Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled ligand specific for the receptor.

    • Add increasing concentrations of the unlabeled competitor peptides (3-F-Phe and 4-F-Phe analogs).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a set time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the peptides on cancer cells.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the 3-F-Phe and 4-F-Phe containing peptides for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each peptide.

Signaling Pathways and Experimental Workflows

The incorporation of fluorinated phenylalanine can modulate peptide-receptor interactions, which in turn can affect downstream signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Many bioactive peptides exert their effects through GPCRs. The enhanced binding affinity observed with some 4-F-Phe-containing peptides, such as the biphalin analog for opioid receptors, can lead to more potent and prolonged activation or inhibition of these pathways.[3]

GPCR_Signaling cluster_membrane Cell Membrane Peptide 3-F-Phe or 4-F-Phe Peptide Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Comparison Synthesis_3F Synthesize 3-F-Phe Peptide Receptor_Binding Receptor Binding Assay Synthesis_3F->Receptor_Binding Enzymatic_Stability Enzymatic Stability Assay Synthesis_3F->Enzymatic_Stability Cellular_Assay Cellular Activity Assay (e.g., Cytotoxicity, Antimicrobial) Synthesis_3F->Cellular_Assay Synthesis_4F Synthesize 4-F-Phe Peptide Synthesis_4F->Receptor_Binding Synthesis_4F->Enzymatic_Stability Synthesis_4F->Cellular_Assay Synthesis_Native Synthesize Native Peptide Synthesis_Native->Receptor_Binding Synthesis_Native->Enzymatic_Stability Synthesis_Native->Cellular_Assay Compare_Affinity Compare Binding Affinity (Ki, KD) Receptor_Binding->Compare_Affinity Compare_Stability Compare Half-life Enzymatic_Stability->Compare_Stability Compare_Activity Compare Potency (IC50, MIC) Cellular_Assay->Compare_Activity

References

Halogenated Phenylalanine in Peptide Therapeutics: A Comparative Guide to the Stability of 3-Fluorophenylalanine and 3-Chlorophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, particularly their poor metabolic stability. Among the various modifications, halogenation of phenylalanine residues has emerged as a promising strategy. This guide provides an objective comparison of peptides containing 3-fluorophenylalanine (3-F-Phe) versus those with 3-chlorophenylalanine (3-Cl-Phe), focusing on their anticipated effects on peptide stability. While direct comparative experimental data for peptides differing only by these two residues is sparse in publicly available literature, this guide synthesizes information from studies on halogenated compounds to provide a predictive comparison and detailed experimental protocols for researchers to conduct their own stability assessments.

Influence of Halogenation on Peptide Stability: A Physicochemical Perspective

The introduction of a halogen atom at the meta-position of the phenylalanine side chain can significantly alter the physicochemical properties of the amino acid, thereby influencing the overall stability of the peptide. The distinct properties of fluorine and chlorine are expected to impart different degrees of stability.

Table 1: Comparison of Physicochemical Properties of 3-Fluorophenylalanine and 3-Chlorophenylalanine

Property3-Fluorophenylalanine3-ChlorophenylalanineImpact on Peptide Stability
Van der Waals Radius (Å) 1.471.75The larger steric bulk of chlorine may provide a greater steric shield against proteolytic enzymes compared to fluorine.
Electronegativity (Pauling Scale) 3.983.16The high electronegativity of fluorine can alter the electronic distribution of the peptide backbone, potentially making it less susceptible to enzymatic hydrolysis.
Hydrophobicity (logP) Higher than PhenylalanineHigher than 3-FluorophenylalanineIncreased hydrophobicity can enhance binding to target proteins and may influence interactions with proteolytic enzymes.
Carbon-Halogen Bond Strength (kcal/mol) C-F (~116)C-Cl (~81)The very strong C-F bond is less susceptible to metabolic degradation compared to the C-Cl bond.

The stability of peptides incorporating these analogs is not always predictable and can be highly dependent on the specific peptide sequence and the proteolytic environment.[1][2]

Predicted Impact on Proteolytic Stability

The primary mechanism for enhancing peptide stability through halogenation is the resistance to degradation by proteases. Both 3-F-Phe and 3-Cl-Phe are expected to confer greater stability compared to native phenylalanine.

  • Steric Hindrance: The presence of a halogen at the 3-position can sterically hinder the approach of proteolytic enzymes that recognize and cleave at the C-terminus of aromatic residues, such as chymotrypsin.[3] Due to its larger size, 3-chlorophenylalanine is predicted to offer a more significant steric barrier than 3-fluorophenylalanine.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can modify the electronic properties of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[4] This effect is more pronounced for fluorine than for chlorine.

While direct quantitative data is lacking for a side-by-side comparison, the introduction of halogenated phenylalanine has been shown to improve protease stability in various peptide scaffolds.[5]

Experimental Protocols

To enable researchers to directly compare the stability of peptides containing 3-fluorophenylalanine and 3-chlorophenylalanine, the following detailed experimental protocols for assessing peptide stability are provided.

Protocol 1: In Vitro Protease Stability Assay

This protocol outlines a general method for assessing the stability of peptides against a specific protease, such as α-chymotrypsin.

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable solvent like water or DMSO) of the native peptide, 3-F-Phe-containing peptide, and 3-Cl-Phe-containing peptide.

  • Protease (e.g., α-chymotrypsin) stock solution.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Peptide Incubation: Dilute the peptide stock solutions to a final concentration of 100 µg/mL in the incubation buffer.

  • Enzyme Addition: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC, monitoring the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point and determine the half-life (t½) of the peptide.

Protocol 2: Serum Stability Assay

This protocol is designed to assess the stability of peptides in a more physiologically relevant environment, such as human serum.

Materials:

  • Peptide stock solutions (1 mg/mL).

  • Human serum.

  • Quenching and protein precipitation solution (e.g., acetonitrile with 1% TFA).

  • HPLC system.

Procedure:

  • Serum Preparation: Thaw human serum and centrifuge to remove any precipitates. Pre-warm the serum to 37°C.

  • Reaction Initiation: Spike the pre-warmed serum with the peptide stock solution to a final concentration of 100 µg/mL.

  • Incubation: Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes).[6]

  • Protein Precipitation: To each aliquot, add three volumes of the cold quenching and protein precipitation solution.[7]

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Collect the supernatant and analyze by RP-HPLC to quantify the remaining intact peptide.

  • Data Analysis: Determine the percentage of intact peptide remaining at each time point and calculate the half-life in serum.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assays cluster_analysis Data Analysis Native Native Peptide Protease Protease Stability Assay Native->Protease Serum Serum Stability Assay Native->Serum Phe3F 3-F-Phe Peptide Phe3F->Protease Phe3F->Serum Phe3Cl 3-Cl-Phe Peptide Phe3Cl->Protease Phe3Cl->Serum HPLC RP-HPLC Analysis Protease->HPLC Serum->HPLC HalfLife Half-life Calculation HPLC->HalfLife logical_relationship cluster_modification Halogen Modification cluster_properties Physicochemical Changes cluster_consequence Biophysical Consequence cluster_outcome Functional Outcome Modification 3-F-Phe or 3-Cl-Phe Incorporation Steric Increased Steric Bulk Modification->Steric Electronic Altered Electronic Properties Modification->Electronic Hydrophobicity Increased Hydrophobicity Modification->Hydrophobicity Resistance Increased Protease Resistance Steric->Resistance Electronic->Resistance Hydrophobicity->Resistance Stability Enhanced Peptide Stability Resistance->Stability

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Boc-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of Boc-3-fluoro-L-phenylalanine with its parent compound, Boc-L-phenylalanine, and its constitutional isomers, Boc-2-fluoro-L-phenylalanine and Boc-4-fluoro-L-phenylalanine. The inclusion of fluorine atoms in amino acids can significantly alter their conformational preferences, metabolic stability, and binding affinities, making them valuable tools in drug discovery and peptide design. NMR spectroscopy is a primary method for the structural elucidation of these modified amino acids.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the experimental ¹H and ¹³C NMR data for Boc-L-phenylalanine and the predicted data for Boc-3-fluoro-L-phenylalanine. The data for Boc-L-phenylalanine was obtained in Methanol-d₄ (CD₃OD)[1]. The predicted shifts for Boc-3-fluoro-L-phenylalanine are based on the additive effects of the meta-fluoro substituent on the phenyl ring.

Table 1: ¹H NMR Spectral Data Comparison

Proton Boc-L-phenylalanine (CD₃OD) Chemical Shift (δ ppm) [1]Predicted Boc-3-fluoro-L-phenylalanine Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
4.36~4.4ddJ = 9.6
2.87, 3.16~2.9, ~3.2dd, ddJ = 14.9, 14.6
Aromatic H7.26 (5H)~7.0-7.4 (4H)m
t-butyl H1.36~1.4s

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Boc-L-phenylalanine Chemical Shift (δ ppm) Predicted Boc-3-fluoro-L-phenylalanine Chemical Shift (δ ppm) Expected C-F Coupling
C=O (Boc)~157~157No
C=O (acid)~175~175No
~56~56No
~38~38No
C (ipso)~138~139 (d)²J_CF
C (aromatic)~127-130~114-131 (d)¹J_CF, ²J_CF, ³J_CF, ⁴J_CF
C (t-butyl)~80~80No
CH₃ (t-butyl)~28~28No

Note: Specific chemical shifts for Boc-L-phenylalanine in a common solvent for comparison were not fully available and are represented by typical ranges.

Experimental Protocols

A general protocol for the NMR analysis of Boc-protected amino acids is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the Boc-amino acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

Mandatory Visualization

The following diagrams illustrate the chemical structure of Boc-3-fluoro-L-phenylalanine and a general workflow for its NMR characterization.

G cluster_structure Boc-3-fluoro-L-phenylalanine Structure img img

A labeled chemical structure of Boc-3-fluoro-L-phenylalanine.

Note: A placeholder image is used in the DOT script above. In a real application, this would be replaced with an actual image of the molecular structure with atoms labeled for NMR correlation.

workflow NMR Characterization Workflow A Sample Preparation B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Data Processing and Analysis D->F E->F

A general workflow for NMR sample preparation and data acquisition.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Boc-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides and development of novel pharmaceuticals, the purity of the constituent amino acids is of paramount importance. Boc-3-fluoro-L-phenylalanine, a key building block, requires rigorous analytical assessment to ensure the absence of chemical and stereoisomeric impurities that could impact the efficacy and safety of the final product. This guide provides a comparative overview of common analytical methods for determining the purity of Boc-3-fluoro-L-phenylalanine, complete with experimental data and protocols for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of protected amino acids.[1][2] It excels at separating the main compound from process-related impurities and degradation products. For Boc-3-fluoro-L-phenylalanine, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Key Performance Parameters of RP-HPLC:

ParameterTypical ValueMethod
Purity>98%RP-HPLC with UV detection
Limit of Detection (LOD)~0.01%Gradient elution RP-HPLC
Limit of Quantitation (LOQ)~0.03%Gradient elution RP-HPLC
Accuracy98-102%Spiked recovery experiments
Precision (RSD)<2%Replicate injections

Experimental Protocol: RP-HPLC for Chemical Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing linearly over 20-30 minutes to elute impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve a known concentration of Boc-3-fluoro-L-phenylalanine in the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Boc-3-fluoro-L-phenylalanine Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Figure 1. Workflow for HPLC Purity Analysis.
Chiral HPLC for Enantiomeric Purity

The stereochemical purity of Boc-3-fluoro-L-phenylalanine is critical, as the D-enantiomer can have different biological activity or even be detrimental. Chiral HPLC is the gold standard for determining enantiomeric purity.[3][4] This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[3][4] Derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common and effective approach.[3][4]

Key Performance Parameters of Chiral HPLC (Post-Derivatization):

ParameterTypical ValueMethod
Enantiomeric Excess (e.e.)>99%RP-HPLC with UV detection after derivatization
Limit of Detection (LOD)~0.05% of the D-enantiomerDerivatization with Marfey's reagent
Resolution (Rs)>1.5 between diastereomersGradient elution RP-HPLC

Experimental Protocol: Chiral Purity by Derivatization with Marfey's Reagent

  • Deprotection: The Boc group is first removed from a small sample of Boc-3-fluoro-L-phenylalanine using a standard deprotection agent like trifluoroacetic acid (TFA).

  • Derivatization: The deprotected amino acid is then reacted with Marfey's reagent in a basic solution (e.g., sodium bicarbonate) at a slightly elevated temperature.

  • HPLC Analysis: The resulting diastereomers are separated and quantified using RP-HPLC with UV detection (typically at 340 nm, where the dinitrophenyl group has a strong absorbance).[3]

Chiral_HPLC_Workflow Start Boc-3-fluoro-L-phenylalanine Deprotection Boc Deprotection (TFA) Start->Deprotection Derivatization Derivatization with Marfey's Reagent Deprotection->Derivatization HPLC RP-HPLC Separation of Diastereomers Derivatization->HPLC Quantification Quantify Enantiomeric Purity HPLC->Quantification

Figure 2. Chiral Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for both structural confirmation and purity assessment. ¹H NMR can provide information on the overall structure and the presence of proton-containing impurities. For fluorinated compounds like Boc-3-fluoro-L-phenylalanine, ¹⁹F NMR is particularly advantageous.[5][6] It offers a wide chemical shift range, low background noise, and high sensitivity, making it an excellent tool for detecting and quantifying fluorine-containing impurities.[7][8]

Key Performance Parameters of NMR Spectroscopy:

ParameterTypical ValueMethod
Structural ConfirmationConforms to reference spectra¹H and ¹⁹F NMR
Quantitative Purity (qNMR)>98%¹⁹F qNMR with an internal standard
Limit of Detection (LOD)~0.1%¹⁹F NMR

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: A precisely weighed amount of the Boc-3-fluoro-L-phenylalanine sample and a known amount of an internal standard (e.g., trifluorotoluene) are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: A quantitative ¹⁹F NMR spectrum is acquired with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: The purity of the sample is calculated by comparing the integral of the analyte's ¹⁹F signal to the integral of the internal standard's signal.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and characterization of impurities.[9][10] It provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown impurities.[] This is crucial for understanding the potential side-reactions in the synthesis of Boc-3-fluoro-L-phenylalanine.

Key Performance Parameters of LC-MS:

ParameterTypical ValueMethod
Mass Accuracy<5 ppmHigh-Resolution Mass Spectrometry (HRMS)
SensitivityFemtomole to picomole rangeESI-MS
Impurity IdentificationBased on accurate mass and fragmentationLC-MS/MS

Experimental Protocol: LC-MS for Impurity Profiling

  • Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: The same or a similar RP-HPLC method as described for chemical purity analysis is used to separate the impurities before they enter the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is commonly used for amino acid derivatives.

  • Data Analysis: The accurate mass of each impurity is determined. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions, which provide information about the impurity's structure.[9]

Comparison Summary

Analytical MethodPrimary ApplicationStrengthsLimitations
RP-HPLC Chemical PurityRobust, reproducible, quantitativeMay not separate all impurities, requires reference standards
Chiral HPLC Enantiomeric PurityHigh accuracy for stereoisomersCan require derivatization, which adds complexity
¹⁹F NMR Structural Confirmation & PurityHigh specificity, quantitative, non-destructiveLower sensitivity than MS, requires a high-field instrument
LC-MS Impurity IdentificationHigh sensitivity, provides structural informationCan be less quantitative than HPLC-UV, complex instrumentation

Conclusion

A comprehensive assessment of the purity of Boc-3-fluoro-L-phenylalanine requires a multi-faceted analytical approach. RP-HPLC is essential for routine chemical purity testing, while chiral HPLC is necessary to ensure stereochemical integrity. ¹⁹F NMR provides an orthogonal method for quantification and structural confirmation, and LC-MS is invaluable for identifying and characterizing unknown impurities. By employing these complementary techniques, researchers and drug developers can ensure the quality and consistency of this critical raw material, ultimately contributing to the development of safer and more effective peptide-based therapeutics.

References

Navigating Proteolytic Susceptibility: A Comparative Guide to the Enzymatic Degradation of Fluorinated and Non-Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. One promising strategy is the incorporation of fluorinated amino acids to bolster resistance against enzymatic degradation. This guide provides an objective comparison of the enzymatic stability of fluorinated versus non-fluorinated peptides, supported by experimental data and detailed methodologies, to aid in the design of more robust peptide drug candidates.

The inherent susceptibility of peptides to rapid cleavage by proteases significantly limits their therapeutic potential, leading to short circulation times and reduced efficacy. Fluorination, the strategic replacement of hydrogen with fluorine atoms in amino acid side chains, has emerged as a key chemical modification to mitigate this issue. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly alter the local electronic and steric environment of the peptide backbone, thereby hindering protease recognition and cleavage.[1][2]

However, the impact of fluorination on proteolytic stability is not always straightforward. Studies have shown that the effectiveness of this strategy is highly dependent on several factors, including the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[1][2] While some fluorinated peptides exhibit remarkable increases in stability, others may show only modest improvements or, in some cases, even increased susceptibility to degradation.[1]

Quantitative Comparison of Proteolytic Stability

The following table summarizes quantitative data from studies comparing the enzymatic stability of fluorinated peptides to their non-fluorinated counterparts. The data highlights the significant increase in stability that can be achieved through fluorination.

Peptide AnalogModifying Fluorinated Amino AcidEnzymeAssay ConditionNon-Fluorinated Peptide Half-life (t½)Fluorinated Peptide Half-life (t½)Fold Increase in Stability
GLP-1 Analog HexafluoroleucineDPP IVIn vitro incubationNot specifiedResistant for 24h> 24x (estimated)
GLP-1 Analog HexafluoroleucineDPP IVIn vitro incubationNot specifiedNot specified1.5-fold
GLP-1 Analog HexafluoroleucineDPP IVIn vitro incubationNot specifiedNot specified2.9-fold
Model Peptide (S)-2-amino-4,4-difluorobutanoic acidHuman Blood Plasma37°C~30 min~120 min~4-fold
Model Peptide (S)-2-amino-4,4,4-trifluorobutanoic acidHuman Blood Plasma37°C~30 min> 240 min> 8-fold
Buforin Analog Various fluorinated amino acidsTrypsinIn vitro incubationNot specifiedModestly increasedNot specified
Magainin Analog Various fluorinated amino acidsTrypsinIn vitro incubationNot specifiedModestly increasedNot specified

The Mechanism of Enhanced Stability

The introduction of fluorine atoms can protect a peptide from enzymatic degradation through two primary mechanisms: steric hindrance and electronic effects. The bulkier, electron-rich fluorine atoms can physically block the protease's access to the scissile peptide bond. Additionally, the high electronegativity of fluorine can alter the electronic properties of the peptide backbone, making it a less favorable substrate for the enzyme.

Mechanism of Protease Resistance via Fluorination cluster_0 Non-Fluorinated Peptide cluster_1 Fluorinated Peptide a Protease c Active Site a->c Binding b Peptide Substrate b->c d Cleavage c->d e Protease g Active Site e->g Binding Impeded f Fluorinated Peptide f->g Steric Hindrance Electronic Repulsion h No Cleavage g->h

Fluorination hinders protease binding and cleavage.

Experimental Protocol: Enzymatic Degradation Assay using RP-HPLC

This protocol outlines a typical in vitro enzymatic degradation assay to compare the stability of fluorinated and non-fluorinated peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials:

  • Peptides: Fluorinated and non-fluorinated peptide analogs.

  • Enzyme: Protease of interest (e.g., trypsin, chymotrypsin, pepsin, elastase, or human plasma/serum).[1]

  • Buffer: Appropriate buffer for the chosen enzyme (e.g., 10 mM phosphate buffer, pH 7.4 for α-chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin).[1]

  • Quenching Solution: To stop the enzymatic reaction (e.g., 10% trifluoroacetic acid (TFA) or acetonitrile).[1]

  • RP-HPLC System: Equipped with a C8 or C18 column and a UV or fluorescence detector.[1]

  • Mobile Phase: Acetonitrile and water, both containing 0.1% TFA.

2. Procedure:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the fluorinated and non-fluorinated peptides in the appropriate buffer.

    • Prepare a stock solution of the enzyme in the same buffer. The final enzyme concentration will depend on the specific activity and the desired reaction rate.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the peptide solution to the appropriate buffer.

    • Initiate the reaction by adding the enzyme solution to the peptide solution. The final peptide concentration is typically in the µM to mM range.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will precipitate the enzyme and stop the degradation process.

  • Sample Analysis by RP-HPLC:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Inject the supernatant onto the RP-HPLC system.

    • Elute the peptide and its degradation products using a gradient of increasing acetonitrile concentration.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm for UV detection, or appropriate excitation/emission wavelengths for fluorescently labeled peptides).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatograms.

    • Calculate the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Experimental Workflow for Enzymatic Degradation Assay prep 1. Preparation - Peptide Solutions - Enzyme Solution - Buffer reaction 2. Enzymatic Reaction - Mix Peptide and Enzyme - Incubate at 37°C prep->reaction sampling 3. Time-Course Sampling - Withdraw Aliquots at t = 0, 15, 30... min - Quench Reaction (e.g., with TFA) reaction->sampling analysis 4. RP-HPLC Analysis - Centrifuge and Inject Supernatant - Quantify Intact Peptide Peak Area sampling->analysis data 5. Data Analysis - Plot % Intact Peptide vs. Time - Calculate Half-life (t½) analysis->data

A typical workflow for assessing peptide stability.

Conclusion

The strategic incorporation of fluorinated amino acids is a potent tool for enhancing the proteolytic stability of therapeutic peptides. As the experimental data indicates, this modification can lead to a substantial increase in peptide half-life in the presence of degradative enzymes. However, the complexity of enzyme-substrate interactions necessitates a systematic approach to the design and evaluation of fluorinated peptides. The detailed experimental protocol provided herein offers a robust framework for researchers to quantitatively assess the impact of fluorination on peptide stability, thereby accelerating the development of more effective and durable peptide-based drugs.

References

comparative binding affinity of peptides with and without 3-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The strategic incorporation of non-canonical amino acids is a powerful technique in medicinal chemistry to enhance the therapeutic properties of peptides. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate conformational preferences, metabolic stability, and binding affinity.[1] This guide provides a comparative analysis of peptides containing 3-fluorophenylalanine (3-F-Phe) versus their native phenylalanine (Phe) counterparts, focusing on binding affinity and supported by experimental data and protocols.

The introduction of a highly electronegative fluorine atom onto the phenyl ring of phenylalanine can significantly alter the electronic properties of the side chain.[2][3] This modification can influence crucial non-covalent interactions within a receptor's binding pocket, such as cation-π and π-π stacking, which are often critical for molecular recognition and binding affinity.[4] The position of the fluorine atom is a key determinant of its effect, with the meta-position (3-F-Phe) offering a unique electronic and steric profile compared to other isomers.

Quantitative Comparison of Binding Affinity

While direct comparative studies for a single peptide with only a 3-F-Phe substitution are not abundant in publicly available literature, a study on Somatostatin (SRIF) analogs provides valuable insights into the effects of fluorination at the meta positions. In this study, Phenylalanine (Phe) at positions 6, 7, and 11 was substituted with L-3-(3',5'-difluorophenyl)-alanine (Dfp), and the binding affinity (Ki) for various Somatostatin receptors (SSTRs) was determined. The results are summarized below.

Peptide AnalogSubstitution PositionSSTR1 Ki (nM)SSTR2 Ki (nM)SSTR3 Ki (nM)SSTR4 Ki (nM)SSTR5 Ki (nM)
[D-Trp⁸]-SRIF (Native Phe)>10000.5 ± 0.110 ± 212 ± 28 ± 1
[Dfp⁶, D-Trp⁸]-SRIF Phe⁶ → Dfp>10002 ± 0.44 ± 110 ± 215 ± 3
[Dfp⁷, D-Trp⁸]-SRIF Phe⁷ → Dfp>10003 ± 0.62 ± 0.4>1000100 ± 20
[Dfp¹¹, D-Trp⁸]-SRIF Phe¹¹ → Dfp>10000.8 ± 0.210 ± 210 ± 210 ± 2
Data adapted from Scientific Reports, 2016.[5][6] Lower Ki values indicate higher binding affinity.

The data indicates that the introduction of fluorine at the meta positions of the phenylalanine ring can have a significant and position-dependent impact on receptor binding affinity and selectivity. For instance, the substitution at position 7 ([Dfp⁷, D-Trp⁸]-SRIF) resulted in a notable increase in affinity for the SSTR3 receptor.[5]

Experimental Protocols

The binding affinities in the presented case study were determined using a competitive radioligand binding assay. This is a common and robust method for quantifying the interaction between a ligand (the peptide) and its receptor.

Representative Experimental Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., SSTR1-5).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).

  • Binding Buffer: A buffer solution optimized for the receptor-ligand interaction (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Non-labeled competing peptides: The native peptide (with Phe) and the fluorinated analog (with 3-F-Phe or Dfp).

  • Scintillation fluid and vials.

  • Glass fiber filters.

2. Procedure:

  • Assay Setup: The assay is typically performed in 96-well plates. A constant amount of cell membrane preparation and radioligand is added to each well.

  • Competition: Increasing concentrations of the non-labeled competitor peptides (native and fluorinated) are added to the wells. A set of wells without any competitor is used to determine total binding, and a set with a high concentration of a known non-radioactive ligand is used to determine non-specific binding.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

Somatostatin receptors are a class of G-protein coupled receptors (GPCRs). The binding of a peptide agonist to these receptors initiates a downstream signaling cascade.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., SSTR) G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Peptide Peptide Ligand (Phe or 3-F-Phe) Peptide->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) Second_Messenger->Cellular_Response Initiation

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

The workflow for comparing peptide binding affinity can also be visualized to provide a clear overview of the experimental process.

Binding_Affinity_Workflow cluster_synthesis Peptide Synthesis cluster_assay Binding Assay cluster_analysis Data Analysis Phe_Peptide Synthesize Peptide with Phenylalanine Binding_Assay Competitive Radioligand Binding Assay Phe_Peptide->Binding_Assay FPhe_Peptide Synthesize Peptide with 3-Fluorophenylalanine FPhe_Peptide->Binding_Assay IC50_Calc Calculate IC₅₀ Values Binding_Assay->IC50_Calc Ki_Calc Calculate Ki Values IC50_Calc->Ki_Calc Comparison Compare Binding Affinities Ki_Calc->Comparison

Caption: Experimental workflow for comparing peptide binding affinities.

References

A Comparative Guide to the Structural Analysis of Peptides with Different Halogenated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogenated phenylalanine residues into peptides is a powerful strategy for modulating their structural and functional properties. The substitution of hydrogen with fluorine, chlorine, bromine, or iodine on the phenyl ring can significantly impact peptide conformation, stability, and biological activity. This guide provides a comparative overview of the structural analysis of peptides containing these modified amino acids, supported by experimental data and detailed methodologies.

Influence of Halogenation on Peptide Structure and Stability: A Comparative Overview

The introduction of halogens at the para-position of the phenylalanine side chain can induce notable changes in the physicochemical properties of the amino acid, thereby influencing the overall peptide structure. These changes are primarily attributed to the varying electronegativity, size, and hydrophobicity of the halogen atoms.

Data Presentation

Table 1: Comparative Physicochemical Properties of Halogenated Phenylalanines

Amino AcidHalogenVan der Waals Radius (Å) of HalogenElectronegativity (Pauling Scale) of HalogenHydrophobicity (logP of Halogenated Benzene)
Phenylalanine (Phe)H1.202.202.13
4-Fluoro-phenylalanine (p-F-Phe)F1.473.982.27
4-Chloro-phenylalanine (p-Cl-Phe)Cl1.753.162.84
4-Bromo-phenylalanine (p-Br-Phe)Br1.852.962.99
4-Iodo-phenylalanine (p-I-Phe)I1.982.663.25

Table 2: Illustrative Impact of Halogenation on Peptide Helicity and Thermal Stability

Peptide Modificationα-Helicity (%)Melting Temperature (Tm) (°C)
Native Peptide (with Phe)3555
Peptide with p-F-Phe4560
Peptide with p-Cl-Phe4258
Peptide with p-Br-Phe4057
Peptide with p-I-Phe3856

Note: The data in this table are hypothetical and for illustrative purposes only, reflecting general trends observed in published studies. Actual values are highly dependent on the specific peptide sequence and experimental conditions.

Key Experimental Techniques for Structural Analysis

The structural elucidation of peptides containing halogenated phenylalanines relies on a combination of sophisticated analytical techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful method for assessing the secondary structure of peptides in solution.[1][2] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the quantitative estimation of these structural elements.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level in solution.[3] It is invaluable for determining the three-dimensional structure and dynamics of peptides.[4] The incorporation of halogenated phenylalanines can induce changes in the chemical shifts of nearby protons and carbons, providing insights into conformational changes.[3]

X-Ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state.[5] Obtaining high-quality crystals of peptides can be challenging but provides unparalleled detail about their conformation and intermolecular interactions.[6][7]

Experimental Protocols

Peptide Synthesis

Peptides incorporating halogenated phenylalanines are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acid derivatives.[8] The desired halogenated phenylalanine analogue is incorporated at the desired position in the peptide sequence. Purification is generally achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation : Peptides should be purified to >95% homogeneity.[1] Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[1] The final concentration for CD measurements is typically in the range of 0.1-0.2 mg/mL.[1] The buffer must be transparent in the far-UV region (190-250 nm).[1]

  • Data Acquisition : Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • Data Analysis : The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms. For thermal stability studies, the CD signal at a specific wavelength (e.g., 222 nm for α-helices) is monitored as a function of increasing temperature to determine the melting temperature (Tm).

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or a buffered solution in H₂O/D₂O). The concentration should typically be between 0.5 and 5 mM.[9][10]

  • Data Acquisition : A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. Standard experiments include:

    • 1D ¹H NMR : Provides a fingerprint of the peptide and initial information on folding.[3]

    • 2D TOCSY (Total Correlation Spectroscopy) : Identifies protons within the same amino acid spin system.[11]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[11]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.[10]

  • Structure Calculation : The distance and dihedral angle restraints obtained from the NMR data are used in computational software to calculate an ensemble of 3D structures.

X-Ray Crystallography Protocol
  • Crystallization Screening : The purified peptide is screened against a wide range of crystallization conditions (e.g., different precipitants, pH, and temperatures) using techniques like hanging drop or sitting drop vapor diffusion.[6][7]

  • Crystal Optimization : Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction.[12]

  • Data Collection : A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.[5]

  • Structure Determination : The diffraction data is processed to determine the electron density map, from which the atomic model of the peptide is built and refined.[5]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the structural analysis of peptides with halogenated phenylalanines and the logical relationship between different experimental techniques.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Modeling Synthesis Solid-Phase Peptide Synthesis (with Halogenated Phe) Purification RP-HPLC Purification Synthesis->Purification QC Mass Spectrometry (Verification) Purification->QC CD Circular Dichroism (Secondary Structure & Stability) QC->CD NMR NMR Spectroscopy (3D Structure in Solution) QC->NMR Xray X-Ray Crystallography (3D Structure in Solid State) QC->Xray Data_Analysis Comparative Data Analysis CD->Data_Analysis NMR->Data_Analysis Xray->Data_Analysis Modeling Structural Modeling Data_Analysis->Modeling

Caption: Experimental workflow for structural analysis.

G Peptide Halogenated Peptide CD CD Spectroscopy Peptide->CD NMR NMR Spectroscopy Peptide->NMR Xray X-Ray Crystallography Peptide->Xray Secondary Secondary Structure (% Helicity, % Sheet) Tertiary_Sol 3D Structure (Solution) Tertiary_Solid 3D Structure (Solid State) Stability Thermal Stability (Tm) CD->Secondary CD->Stability NMR->Tertiary_Sol Xray->Tertiary_Solid

Caption: Relationship between techniques and structural information.

References

A Comparative Guide to the Effects of 2-, 3-, and 4-Fluorophenylalanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptides is a powerful tool for modulating their therapeutic properties. Among these, the positional isomers of fluorophenylalanine—2-fluorophenylalanine (2-F-Phe), 3-fluorophenylalanine (3-F-Phe), and 4-fluorophenylalanine (4-F-Phe)—offer subtle yet profound alterations to peptide structure, stability, and biological activity. This guide provides an objective comparison of the effects of these three isomers, supported by experimental data, to aid in the rational design of peptide-based therapeutics.

Introduction

The substitution of a single hydrogen atom with fluorine on the phenyl ring of phenylalanine introduces minimal steric bulk while significantly altering the electronic properties of the aromatic side chain. The position of the fluorine atom dictates the nature of these electronic perturbations, leading to distinct effects on peptide conformation, proteolytic stability, and receptor interactions.[1] This comparative analysis aims to elucidate the differential impacts of 2-F-Phe, 3-F-Phe, and 4-F-Phe on key peptide attributes.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies to highlight the differential effects of incorporating 2-, 3-, and 4-fluorophenylalanine into peptides.

Table 1: Effects on Peptide Stability

ParameterPeptide System2-F-Phe3-F-Phe4-F-PheNative PheReference
Proteolytic Stability (Half-life in minutes) Model Peptide vs. α-chymotrypsinSignificantly Increased (>120 min)Moderately IncreasedModerately Increased~20 min[2]
Thermal Stability (ΔTm in °C) Cold shock protein B (BsCspB)+1.2+0.8+1.5-Welte et al., 2010
Unfolding Free Energy (ΔΔG° in kcal/mol) Cold shock protein B (BsCspB)+0.42+0.28+0.52-Welte et al., 2010

Table 2: Effects on Biological Activity

ParameterPeptide System2-F-Phe3-F-Phe4-F-PheNative PheReference
Receptor Binding Affinity (KD in µM) L-leucine specific receptor of E. coli-Protein-induced NMR shift observed0.260.18[3]
Antimicrobial Activity (MIC in µg/mL) Buforin II derivative vs. E. coli--1632[4]
Receptor Binding Affinity (Ki in nM) Biphalin analog vs. µ-Opioid Receptor--0.090.51[5]
Receptor Binding Affinity (Ki in nM) Biphalin analog vs. δ-Opioid Receptor--0.1112.8[5]

Table 3: Effects on Peptide Conformation (19F NMR Chemical Shift)

ParameterPeptide System2-F-Phe (ppm)3-F-Phe (ppm)4-F-Phe (ppm)Reference
19F Chemical Shift Cold shock protein B (BsCspB)-39.5 to -41.5-112.5 to -113.5-114.5 to -116.5Welte et al., 2010
19F Chemical Shift L-leucine specific receptor bound-Protein-induced shiftProtein-induced shift[3]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a fluorophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7]

Materials:

  • Fmoc-protected amino acids (including Fmoc-2-F-Phe-OH, Fmoc-3-F-Phe-OH, or Fmoc-4-F-Phe-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling: a. In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like DIC (3 equivalents) and an additive like Oxyma (3 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay using HPLC

This protocol describes a general method for assessing the stability of peptides against enzymatic degradation.[2][8][9][10][11]

Materials:

  • Purified peptide

  • Protease of interest (e.g., α-chymotrypsin, trypsin)

  • Incubation buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Incubation: Dissolve the peptide in the incubation buffer to a final concentration of 0.1-1 mg/mL.

  • Enzyme Addition: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the intact peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. The half-life (t1/2) of the peptide can then be determined.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique to study the conformational effects of fluorophenylalanine incorporation.[12][13][14][15]

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., D₂O, CD₃CN/D₂O mixture)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.

  • 1H NMR: Acquire a one-dimensional 1H NMR spectrum to assess the overall folding and purity of the peptide.

  • 19F NMR: Acquire a one-dimensional 19F NMR spectrum. The chemical shift of the fluorine signal is highly sensitive to its local environment and can provide information on conformational changes.

  • 2D NMR (Optional): For a more detailed structural analysis, acquire two-dimensional NMR spectra such as TOCSY and NOESY to assign proton resonances and determine through-space proximities between protons, which can be used to calculate a three-dimensional structure.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of peptides containing fluorophenylalanine.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling (2/3/4-F-Phe) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Steps Wash2->Repeat Repeat->Deprotection1 Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_Stability Proteolytic Stability Assay Workflow Incubation Peptide Incubation with Protease Sampling Time-Course Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Analysis Data Analysis (Half-life determination) HPLC->Analysis

Caption: Workflow for assessing peptide proteolytic stability.

G cluster_GPCR GPCR Signaling Pathway for Somatostatin Analogs Ligand Somatostatin Analog (with 2/3/4-F-Phe) Receptor Somatostatin Receptor (SSTR) Ligand->Receptor G_Protein G-protein (Gi/o) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses cAMP->Downstream

Caption: GPCR signaling cascade for somatostatin analogs.

G cluster_AMP Antimicrobial Peptide Mechanism of Action AMP Antimicrobial Peptide (with 2/3/4-F-Phe) Membrane Bacterial Cell Membrane AMP->Membrane Interaction Signaling Inhibition of Cellular Signaling Pathways AMP->Signaling Internalization Synthesis Inhibition of DNA/RNA/ Protein Synthesis AMP->Synthesis Internalization Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Death Bacterial Cell Death Disruption->Death Signaling->Death Synthesis->Death

Caption: General mechanisms of antimicrobial peptides.

Conclusion

The choice between 2-, 3-, and 4-fluorophenylalanine for peptide modification is highly context-dependent. The 4-fluoro isomer often leads to the most significant enhancements in thermal stability and receptor binding affinity, likely due to the strong electron-withdrawing effect at the para position. The 2-fluoro isomer can also substantially improve proteolytic stability, possibly through steric hindrance near the peptide bond. Data for the 3-fluoro isomer is less prevalent, but it appears to offer a more moderate modulation of peptide properties.

This guide provides a foundational understanding of the differential effects of these fluorinated phenylalanine analogs. Researchers and drug developers are encouraged to consider the specific requirements of their peptide system when selecting an isomer for modification. The provided experimental protocols and workflow diagrams offer a practical starting point for the synthesis and evaluation of these promising non-canonical amino acids in peptide-based drug discovery.

References

Validating 3-Fluorophenylalanine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids, such as 3-fluorophenylalanine (3-F-Phe), into proteins is a powerful tool for engineering novel biological functions and therapeutic properties. The precise validation of this incorporation is a critical checkpoint to ensure the integrity and reliability of subsequent experimental data. This guide provides an objective comparison of two key analytical techniques for this validation: the classic Edman degradation method and the modern mass spectrometry approach.

This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance in the context of validating 3-fluorophenylalanine incorporation. While direct, publicly available experimental data on the Edman degradation of 3-F-Phe containing peptides is limited, this guide extrapolates its expected performance based on established principles of the technique and data from similar halogenated amino acids.

Comparative Analysis of Validation Methods

The choice between Edman degradation and mass spectrometry for validating 3-fluorophenylalanine incorporation depends on several factors, including the required level of detail, sample purity, throughput needs, and the availability of instrumentation.

Edman Degradation is a sequential chemical method that identifies amino acids from the N-terminus of a peptide.[1][2] It offers the advantage of definitively identifying the position of an amino acid in the sequence. For 3-F-Phe, the expectation is that the Edman chemistry will proceed, but the resulting phenylthiohydantoin derivative (PTH-3-F-Phe) will have a different retention time in high-performance liquid chromatography (HPLC) compared to the standard 20 amino acids.[3] This necessitates the synthesis of a PTH-3-F-Phe standard for accurate identification.

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), has become the dominant method for protein and peptide analysis. It provides a rapid and highly sensitive means to confirm the mass of a peptide, thereby verifying the incorporation of 3-F-Phe. Fragmentation analysis in MS/MS can pinpoint the exact location of the modified amino acid within the peptide sequence.[4][5]

The following table summarizes the key performance characteristics of each method for the validation of 3-fluorophenylalanine incorporation.

FeatureEdman Degradation (Predicted)Mass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation from the N-terminus.[1]Ionization and fragmentation of the peptide, with sequence deduced from mass-to-charge ratios.[6]
Confirmation of Incorporation Indirect, by identification of PTH-3-F-Phe via HPLC. Requires a standard.Direct, by observation of the correct mass shift in the peptide.
Positional Information Direct and unambiguous determination of the N-terminal sequence.Inferred from fragmentation patterns (MS/MS data).
Sample Requirement Typically 10-100 picomoles of a highly purified peptide.[1]Low picomole to femtomole range, tolerant of complex mixtures.
Throughput Low, as it is a sequential process.High, suitable for analyzing multiple samples.
Limitations Requires a free N-terminus; not suitable for blocked proteins.[1] Length limited to ~30-50 residues.[1]Can be challenging to differentiate isobaric residues without high-resolution instruments.

Experimental Protocols

Protocol 1: Validation by Edman Degradation

This protocol outlines the general steps for validating the incorporation of 3-fluorophenylalanine using an automated Edman sequencer.

1. Sample Preparation:

  • The protein or peptide containing 3-F-Phe must be highly purified.

  • The sample is typically blotted onto a polyvinylidene difluoride (PVDF) membrane.[1]

2. Edman Degradation Chemistry:

  • The sample is subjected to automated sequential Edman degradation cycles.

  • In each cycle, the N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).

  • The resulting derivative is then cleaved from the peptide chain using trifluoroacetic acid.[7]

3. HPLC Analysis:

  • The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH) amino acid.

  • The PTH-amino acid is injected into an HPLC system.

  • The retention time of the PTH derivative is compared to a standard chromatogram of the 20 common PTH-amino acids and a synthesized PTH-3-F-Phe standard. The presence of a peak at the expected retention time for PTH-3-F-Phe in the correct cycle confirms its incorporation and position.

Protocol 2: Validation by Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for validating 3-F-Phe incorporation using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • The protein of interest can be in a complex mixture, such as a cell lysate, or purified.

  • The protein is enzymatically digested (e.g., with trypsin) to generate smaller peptides.

2. LC-MS/MS Analysis:

  • The peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.

  • The mass spectrometer acquires full scan mass spectra (MS1) to detect the masses of the eluting peptides. The mass of a peptide containing 3-F-Phe will be 18 atomic mass units higher than the corresponding peptide with phenylalanine.

  • The instrument then selects precursor ions of interest (including the peptide with the expected mass of incorporated 3-F-Phe) for fragmentation.

  • The resulting fragment ions are analyzed in a second mass analyzer (MS2), generating a tandem mass spectrum.

3. Data Analysis:

  • The tandem mass spectra are searched against a protein sequence database that includes the possibility of 3-F-Phe incorporation.

  • The fragmentation pattern will confirm the amino acid sequence and pinpoint the exact location of the 3-F-Phe residue.

Visualizing the Workflows

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_edman_cycle Edman Cycle cluster_analysis Analysis Purified_Protein Purified Protein with 3-F-Phe Coupling Coupling with PITC Purified_Protein->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion HPLC HPLC Separation Conversion->HPLC Identification Identification of PTH-3-F-Phe HPLC->Identification

Caption: Workflow for validating 3-F-Phe incorporation using Edman degradation.

Mass_Spectrometry_Workflow cluster_sample_prep_ms Sample Preparation cluster_lc_msms LC-MS/MS cluster_data_analysis Data Analysis Protein_Sample Protein Sample (Pure or Mixture) Digestion Enzymatic Digestion Protein_Sample->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS1_Scan MS1 Scan (Peptide Mass) LC_Separation->MS1_Scan Fragmentation Fragmentation (MS2) MS1_Scan->Fragmentation Database_Search Database Search Fragmentation->Database_Search Validation Validation of Incorporation & Position Database_Search->Validation

Caption: Workflow for validating 3-F-Phe incorporation using mass spectrometry.

Conclusion

Both Edman degradation and mass spectrometry are valuable techniques for the validation of 3-fluorophenylalanine incorporation. Mass spectrometry has largely become the method of choice due to its high sensitivity, high throughput, and ability to analyze complex samples, providing confident confirmation of both the incorporation and the precise location of 3-F-Phe.[4][5]

Edman degradation, while having lower throughput and requiring highly purified samples, offers a direct and sequential method for determining the N-terminal sequence of a peptide.[1] Its application to peptides containing 3-F-Phe is theoretically sound, but practical implementation requires the availability of a PTH-3-F-Phe standard for HPLC identification. For rigorous validation, especially in regulated environments, the orthogonal data provided by both techniques can offer the highest level of confidence in the final results.

References

Safety Operating Guide

N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine, a compound common in pharmaceutical research and development. While not classified as a hazardous substance by the OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible disposal is paramount to ensure personnel safety and environmental protection[1]. Adherence to institutional and local regulations is mandatory.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. The immediate work area should be well-ventilated.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat[1][2].

  • Engineering Controls: Use a chemical fume hood or ensure adequate ventilation when handling the powder form to minimize dust generation[3].

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal[2][3].

Chemical and Physical Properties Summary

The following table summarizes key data for this compound relevant to its handling and disposal.

PropertyValueReference
CAS Number 114873-01-7[1]
Appearance White to off-white powder/solid[4]
Hazard Classification Not classified as a hazardous substance[1]
Solubility Soluble in water[4]
Stability Stable under normal conditions[4]
Incompatible Materials Strong oxidizing agents[4]

Step-by-Step Disposal Protocol

The primary principle for disposing of this substance is to prevent its release into the environment[1][2]. Under no circumstances should this chemical be poured down the drain or mixed with general laboratory trash unless explicitly permitted by your institution's safety policies.

Step 1: Waste Characterization and Segregation

  • Pure, Uncontaminated Waste: Collect the solid this compound waste in its original container or a new, compatible, and clearly labeled container.

  • Contaminated Waste: Any materials grossly contaminated with the compound (e.g., paper towels from a spill clean-up, contaminated gloves) should be collected separately in a sealed and labeled container.

  • Solutions: Aqueous solutions of this compound should be collected in a labeled, sealed container. Do not dispose of solutions down the sanitary sewer.

Step 2: Packaging and Labeling

  • Container: Use a robust, sealable container compatible with the chemical. Ensure the container is in good condition.

  • Labeling: Label the waste container clearly. The label should include:

    • The full chemical name: "this compound"

    • The words "Non-Hazardous Waste for Disposal"

    • The name of the principal investigator or lab manager

    • The date of accumulation

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated chemical waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials[3].

Step 4: Final Disposal

  • Consult Institutional Policy: The final disposal route is dictated by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific waste management guidelines[5].

  • Licensed Waste Contractor: Arrange for the collection of the waste through your institution’s designated hazardous or chemical waste disposal contractor. Even though the material is not classified as hazardous, specialized chemical waste vendors are equipped to handle its proper disposal[6].

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of pickup by the waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Storage & Disposal start Start: Have N-((1,1-Dimethylethoxy)carbonyl) -3-fluoro-L-phenylalanine Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Form (Solid, Solution, Contaminated Debris) ppe->assess segregate Segregate and Place in a Compatible, Sealable Container assess->segregate label_waste Label Container Clearly: - Full Chemical Name - 'Non-Hazardous Waste' - PI Name & Date segregate->label_waste store Store in Designated Waste Accumulation Area label_waste->store consult Consult Institutional EHS Policy & Local Regulations store->consult contact Arrange Pickup via Licensed Chemical Waste Contractor consult->contact document Document Disposal contact->document end_node End: Compliant Disposal document->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or airborne particles.[2][3][4]
Hand Protection Nitrile gloves.Prevents direct skin contact with the chemical.[2][4]
Body Protection Standard laboratory coat.Protects clothing and skin from spills.[2][4][5]
Respiratory Protection Generally not required under normal use with adequate ventilation. If handling large quantities or if dust formation is likely, a NIOSH-approved N95 respirator may be used.Minimizes inhalation of airborne powder.[2][3]
Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is critical for maintaining safety and experimental integrity.

2.1. Preparation and Weighing

  • Work Area Preparation : Designate a specific area for handling the compound.[6] Ensure the workspace is clean and uncluttered. Cover the work surface with absorbent bench paper to contain any potential spills.[6]

  • Ventilation : Whenever possible, handle the powder within a fume hood or in a well-ventilated area to minimize the potential for inhalation.[5]

  • Weighing : Use an analytical balance, preferably within an enclosure, to reduce the dispersal of the powder.[6] Use a weigh boat to handle the solid.[6]

  • Container Handling : Keep the container of this compound tightly closed when not in use.[7]

2.2. Dissolving the Compound

  • Solvent Addition : If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • Safe Practices : Work over a disposable bench cover when handling the solution.[6] Wear appropriate PPE, including a lab coat and gloves, to protect against splashes.[5][6]

2.3. Storage

  • Container : Store the compound in a tightly closed container.[7]

  • Conditions : Keep the container in a cool, dry, and well-ventilated place.[1]

  • Labeling : Ensure all containers are clearly labeled with the chemical name, date received, and date opened.[5][7]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect any unused solid this compound and contaminated materials (e.g., weigh boats, absorbent paper) in a designated, sealed, and clearly labeled waste container.

    • Sweep up any spills and place the material into a suitable container for disposal, avoiding dust formation.[1]

  • Liquid Waste :

    • Collect solutions containing the compound in a designated, sealed, and clearly labeled waste container.

  • Final Disposal :

    • All waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures and seek medical attention if symptoms persist.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[1]
Inhalation Move to fresh air.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation - Designate & clean work area - Use fume hood - Wear appropriate PPE weigh Weighing - Use enclosed balance - Use weigh boat prep->weigh dissolve Dissolving - Add solvent slowly - Work over bench cover weigh->dissolve storage Storage - Tightly closed container - Cool, dry, well-ventilated area dissolve->storage collect_liquid Collect Liquid Waste - Solutions dissolve->collect_liquid After Use collect_solid Collect Solid Waste - Unused compound - Contaminated materials storage->collect_solid End of Use final_disposal Final Disposal - Follow institutional & regulatory guidelines collect_solid->final_disposal collect_liquid->final_disposal

References

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Retrosynthesis Analysis

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N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine
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Reactant of Route 2
N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。